Seridopidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
883631-51-4 |
|---|---|
Molecular Formula |
C14H20FNO2S |
Molecular Weight |
285.38 g/mol |
IUPAC Name |
1-ethyl-4-(3-fluoro-5-methylsulfonylphenyl)piperidine |
InChI |
InChI=1S/C14H20FNO2S/c1-3-16-6-4-11(5-7-16)12-8-13(15)10-14(9-12)19(2,17)18/h8-11H,3-7H2,1-2H3 |
InChI Key |
PHRDGRSMZPOCAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2=CC(=CC(=C2)S(=O)(=O)C)F |
Appearance |
Solid powder |
Other CAS No. |
883631-51-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACR343; ACR-343; ACR 343; Seridopidine |
Origin of Product |
United States |
Foundational & Exploratory
Pridopidine's Mechanism of Action in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pridopidine is a first-in-class, orally bioavailable small molecule under investigation for the treatment of neurodegenerative disorders, most notably Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS). Initially characterized as a dopamine D2 receptor (D2R) antagonist, recent research has illuminated its primary mechanism of action as a potent and selective agonist of the Sigma-1 Receptor (S1R).[1][2] S1R is an intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical hub for cellular signaling and homeostasis.[1][3] Pridopidine's neuroprotective effects are primarily mediated through the activation of S1R, leading to the modulation of several key cellular pathways implicated in neurodegeneration. This technical guide provides an in-depth overview of pridopidine's core mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Sigma-1 Receptor Agonism
Pridopidine exhibits a significantly higher affinity for the S1R compared to the D2R, which is now considered its principal therapeutic target.
Binding Affinities
| Receptor | Binding Affinity (Ki) | Species/System | Reference(s) |
| Sigma-1 Receptor (S1R) | 7.1 nM | HEK293 cells, Rat striatal membranes | |
| ~70-80 nM | Rat | ||
| 69.7 nM | Rat | ||
| Dopamine D2 Receptor (D2R) | ~7-8 µM (100-fold lower than S1R) | Rat | |
| Ki (low) = 17.5 µM; Ki (high) = 7.5 µM |
Table 1: Binding Affinities of Pridopidine for S1R and D2R.
Downstream Signaling Pathways and Neuroprotective Effects
Activation of S1R by pridopidine initiates a cascade of downstream signaling events that collectively contribute to its neuroprotective profile. These include the upregulation of neurotrophic factors, enhancement of mitochondrial function, and mitigation of cellular stress.
Upregulation of the BDNF Pathway
Pridopidine robustly upregulates the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for neuronal survival, plasticity, and function. This effect is S1R-dependent.
Enhancement of Mitochondrial Function
Pridopidine improves mitochondrial function by enhancing mitochondrial respiration, increasing ATP production, and reducing oxidative stress.
Mitigation of Endoplasmic Reticulum (ER) Stress
Pridopidine alleviates ER stress, a key pathological feature of many neurodegenerative diseases, by modulating the Unfolded Protein Response (UPR).
Quantitative Data from Preclinical and Clinical Studies
Preclinical Data
| Parameter | Model System | Treatment | Result | Reference(s) |
| BDNF Pathway | Rat Striatum (in vivo) | Pridopidine | Upregulation of BDNF pathway (p=1.73E-10) | |
| Rat Neuroblastoma Cells | Pridopidine | Increased BDNF secretion (S1R-dependent) | ||
| Mitochondrial Respiration (OCR) | YAC128 HD Mouse Neurons | 1 µM Pridopidine | Enhanced maximal respiration (p=0.0061) | |
| YAC128 HD Mouse Neurons | 5 µM Pridopidine | Enhanced maximal respiration (p=0.002) | ||
| Wild-type Mouse Neurons | 1 µM Pridopidine | Enhanced basal respiration (p=0.0058) | ||
| Wild-type Mouse Neurons | 5 µM Pridopidine | Enhanced basal respiration (p=0.0016) | ||
| ATP Production | YAC128 HD Mouse Neurons | 5 µM Pridopidine | Increased ATP production (p=0.0358) | |
| Wild-type Mouse Neurons | 5 µM Pridopidine | Increased ATP production (p=0.02) | ||
| ER Stress | Cellular HD Models | Pridopidine (nanomolar concentrations) | Significant amelioration of mHtt-induced ER stress |
Table 2: Summary of Quantitative Preclinical Data for Pridopidine.
Clinical Trial Data
| Clinical Trial | Indication | Primary Endpoint | Result | Key Secondary/Subgroup Analysis | Reference(s) |
| PROOF-HD (Phase 3) | Huntington's Disease | Change in Total Functional Capacity (TFC) | Not met | In patients not on antidopaminergic medications, significant improvement in cUHDRS at week 52 (Δ0.43, p=0.04) | |
| HEALEY ALS (Phase 2) | ALS | Change in ALSFRS-R Total Score | Not met | In early, rapidly progressing patients, pridopidine slowed disease progression by 32% (p=0.03) and respiratory decline by 62% (p=0.03) at 24 weeks. |
Table 3: Summary of Key Quantitative Clinical Trial Data for Pridopidine.
Detailed Experimental Protocols
Western Blotting for BDNF
This protocol is adapted for the detection of BDNF in brain tissue lysates.
-
Tissue Lysis: Homogenize brain tissue in an acid-extraction buffer (50 mM sodium acetate, 1 M NaCl, 0.1% Triton X-100, pH 4.0) supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 12% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BDNF (e.g., rabbit anti-BDNF, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and image the blot.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for BDNF Pathway Genes
This protocol outlines the steps for quantifying the expression of BDNF pathway-related genes (e.g., EGR1, FOS, ARC).
-
RNA Extraction: Isolate total RNA from cultured cells or brain tissue using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or ACTB).
Measurement of Mitochondrial Membrane Potential (TMRM Assay)
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure mitochondrial membrane potential in live neurons.
-
Cell Culture: Plate neurons on glass-bottom dishes suitable for fluorescence microscopy.
-
TMRM Loading: Incubate the cells with 20-100 nM TMRM in culture medium for 30-45 minutes at 37°C in the dark.
-
Imaging: Acquire baseline fluorescence images using a fluorescence microscope with a TRITC filter set (excitation ~548 nm, emission ~574 nm).
-
Depolarization (Control): Add a mitochondrial uncoupler such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) to a final concentration of 1-5 µM to induce complete mitochondrial depolarization and acquire post-treatment images.
-
Data Analysis: Measure the fluorescence intensity in regions of interest corresponding to mitochondria before and after FCCP treatment. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
This protocol details the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in cultured neurons.
-
Cell Seeding: Seed neurons in a Seahorse XF culture microplate at an appropriate density and allow them to adhere.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively).
-
Data Acquisition: The Seahorse XF Analyzer measures the OCR at baseline and after each injection.
-
Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Conclusion
The primary mechanism of action of pridopidine in the context of neurodegeneration is its selective agonism of the Sigma-1 Receptor. This interaction triggers a multifaceted neuroprotective response, including the enhancement of BDNF signaling, restoration of mitochondrial function, and attenuation of ER stress. The preclinical and clinical data, though still evolving, provide a strong rationale for the continued development of pridopidine as a potential therapeutic agent for devastating neurodegenerative diseases like Huntington's disease and ALS. The experimental protocols detailed herein provide a framework for the continued investigation of pridopidine and other S1R modulators in the field of neurodegeneration research.
References
- 1. The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
Pridopidine's Engagement of Neuronal Survival Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pridopidine is an investigational small molecule that exhibits a profound neuroprotective profile through its high-affinity agonism of the Sigma-1 Receptor (S1R).[1] This technical guide provides an in-depth exploration of the molecular mechanisms by which pridopidine promotes neuronal survival. We will dissect the signaling cascades initiated by pridopidine's interaction with the S1R, focusing on the downstream modulation of critical neurotrophic factor pathways, the attenuation of cellular stress, and the enhancement of mitochondrial function. This document synthesizes quantitative data from key preclinical and clinical studies into comparative tables, offers detailed experimental protocols for the cited methodologies, and presents visual representations of the core signaling pathways and experimental workflows using Graphviz diagrams.
Introduction: Pridopidine and the Sigma-1 Receptor
Pridopidine was initially investigated as a dopamine stabilizer; however, subsequent research revealed its high affinity for the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2] This interaction is now considered central to its mechanism of action. The S1R is a ligand-operated chaperone that plays a crucial role in cellular homeostasis and survival by modulating a variety of signaling pathways. Pridopidine's agonistic activity at the S1R initiates a cascade of events that collectively contribute to its neuroprotective effects observed in models of neurodegenerative diseases such as Huntington's disease (HD), Amyotrophic Lateral Sclerosis (ALS), and Alzheimer's disease.[3][4]
Core Mechanism of Action: S1R-Mediated Neuroprotection
Pridopidine's binding to the S1R triggers a conformational change in the receptor, allowing it to interact with and modulate the function of various client proteins. This interaction leads to the activation of several key neuronal survival pathways.
Upregulation of Neurotrophic Factor Signaling
A cornerstone of pridopidine's neuroprotective action is its ability to enhance the expression and signaling of Brain-Derived Neurotrophic Factor (BDNF). BDNF is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.
-
BDNF Pathway Activation: Pridopidine treatment has been shown to upregulate the transcription of genes downstream of the BDNF receptor, TrkB. This includes immediate early genes such as Egr1, Fos, and Arc, which are involved in synaptic plasticity and neuronal survival.
-
Akt and ERK Signaling: The BDNF/TrkB pathway is known to activate two major pro-survival signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK)/ERK pathway. Pridopidine has been demonstrated to increase the phosphorylation and activation of ERK, promoting cell survival and plasticity. While the direct effect on Akt phosphorylation appears to be context-dependent, the overall upregulation of the PI3K/Akt pathway has been observed.
References
- 1. Real-time imaging of Huntingtin aggregates diverting target search and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pridopidine reduces mutant huntingtin-induced endoplasmic reticulum stress by modulation of the Sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pridopidine rescues BDNF/TrkB trafficking dynamics and synapse homeostasis in a Huntington disease brain-on-a-chip model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vjneurology.com [vjneurology.com]
Molecular Targets of Pridopidine Beyond the Sigma-1 Receptor
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
**Executive Summary
Pridopidine is an investigational small molecule developed for neurodegenerative diseases, most notably Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS). While its primary and most potent pharmacological effect at clinically relevant doses is the selective activation of the Sigma-1 Receptor (S1R), its development history and preclinical characterization have revealed interactions with several other molecular targets.[1][2] Initially investigated as a "dopamine stabilizer," pridopidine possesses a distinct profile of lower-affinity interactions, primarily with dopamine, serotonin, and adrenergic receptors.[3] This guide provides a comprehensive technical overview of these non-S1R targets, presenting quantitative binding data, detailing the experimental protocols used for their characterization, and illustrating the associated signaling pathways. Understanding this broader pharmacological profile is critical for a complete comprehension of pridopidine's mechanism of action and its dose-dependent effects.
Dopamine D2 and D3 Receptors: The Original Target
Pridopidine was first conceptualized as a dopamine stabilizer, with the Dopamine D2 Receptor (D2R) postulated as its primary target.[3][4] It exhibits low micromolar affinity for D2 and D3 receptors, acting as a competitive antagonist with a fast dissociation rate. This characteristic is thought to underlie its state-dependent modulation of dopamine-dependent motor functions—inhibiting hyperactive states and stimulating hypoactive ones without inducing catalepsy, a common side effect of potent D2R antagonists.
Quantitative Data: Binding Affinity and Receptor Occupancy
In vitro binding studies have quantified pridopidine's affinity for D2/D3 receptors. However, in vivo positron emission tomography (PET) imaging in both rats and humans has been crucial in contextualizing this affinity. These studies reveal that at clinically therapeutic doses (e.g., 45 mg twice daily), pridopidine achieves near-complete S1R occupancy (>90%) while showing negligible occupancy of D2/D3 receptors (~3%). Significant D2R occupancy is only observed at doses many folds higher than those used therapeutically.
Table 1: Pridopidine Binding Affinity at Dopaminergic and Other Receptors
| Receptor Target | Binding Affinity (Kᵢ) | Species/System | Reference(s) |
|---|---|---|---|
| Dopamine D2 | ~7.5 µM (high affinity state) | Rat | |
| ~17.5 µM (low affinity state) | Rat | ||
| Dopamine D3 | ~0.24 µM | HEK293 cells | |
| Adrenergic α2A | ~20 µM | Not Specified | |
| Adrenergic α2C | ~2.3 µM | Not Specified | |
| Serotonin 5-HT1A | ~3.1 µM | Not Specified | |
| Serotonin 5-HT2A | ~15 µM | Not Specified | |
| Histamine H3 | ~7.2 µM | Not Specified |
For comparison, pridopidine's affinity for the Sigma-1 Receptor is significantly higher, with a Kᵢ reported between 70-80 nM.
Table 2: In Vivo Receptor Occupancy of Pridopidine in Humans
| Receptor Target | Dose (single oral) | Occupancy (%) | Method | Reference(s) |
|---|---|---|---|---|
| Dopamine D2/D3 | 90 mg | ~3% | [18F]fallypride PET | |
| Sigma-1 | 90 mg | ~91% | [18F]fluspidine PET |
| Sigma-1 | 22.5 mg | ~87% | [18F]fluspidine PET | |
Mechanism of Action at the D2 Receptor
Pridopidine acts as a D2R antagonist. In the cortico-striatal network, dopamine modulates the activity of medium spiny neurons (MSNs) in two key pathways: the direct and indirect pathways. The indirect pathway, which expresses D2 receptors, acts as a "brake" on motor activity. By antagonizing D2 receptors on these MSNs, pridopidine reduces dopamine's inhibitory influence, thereby strengthening the output of the indirect pathway. This mechanism is proposed to help suppress involuntary movements, such as chorea in HD. Furthermore, D2R antagonism leads to a feedback-driven increase in dopamine synthesis and release in the striatum and prefrontal cortex, which can indirectly stimulate D1 receptors in the direct pathway, potentially improving voluntary motor control.
Experimental Protocols
These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Preparation: Cell membranes expressing the receptor of interest (e.g., human D2R expressed in CHO cells) are prepared.
-
Competition Assay: A constant concentration of a specific radioligand (e.g., [³H]-spiperone for D2R) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (pridopidine).
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing bound radioligand) is measured using liquid scintillation counting.
-
Data Analysis: The concentration of pridopidine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
PET studies measure how much of a specific receptor is bound by a drug in the living brain.
-
Subject Preparation: Healthy volunteers or patients receive a baseline PET scan.
-
Radiotracer Injection: A radioactive tracer that binds specifically to the target receptor (e.g., [¹⁸F]fallypride for D2/D3 receptors) is injected intravenously.
-
Baseline Scan: The subject's head is placed in the PET scanner, and the distribution and binding of the radiotracer in the brain are measured over time.
-
Drug Administration: On a separate day, the subject is given a single oral dose of pridopidine.
-
Post-Dose Scan: After a set time (e.g., 2 hours post-dose), the radiotracer is injected again, and a second PET scan is performed to measure its binding in the presence of pridopidine.
-
Data Analysis: The binding potential of the radiotracer is calculated for both scans. The percentage of receptor occupancy is determined by the reduction in radiotracer binding in the post-dose scan compared to the baseline scan, often using methods like the Lassen plot.
Other Monoaminergic and Histaminergic Receptors
Beyond the dopamine system, pridopidine has demonstrated weak, micromolar-range affinity for several other G-protein coupled receptors (GPCRs), including adrenergic, serotonergic, and histaminergic receptors. While these interactions are significantly weaker than its binding to S1R and are not expected to be a primary mechanism at therapeutic doses, they may contribute to the broader pharmacological profile at higher concentrations. For instance, in vivo microdialysis studies have shown that pridopidine can increase levels of noradrenaline, which could be related to its interaction with adrenergic receptors.
Indirect Downstream Effects
The antagonism of D2 receptors by pridopidine can trigger downstream consequences that are not directly mediated by the drug itself. The most notable is the indirect activation of pathways associated with the Dopamine D1 Receptor (D1R).
By blocking the D2R autoreceptors, pridopidine increases the synaptic availability of dopamine. This elevated dopamine level can then act on D1 receptors located on MSNs of the direct pathway, which facilitates voluntary movement. Gene expression studies have confirmed that pridopidine treatment upregulates genes known to be downstream of D1R activation. This effect is considered an indirect consequence of D2R antagonism rather than direct binding to D1R.
Conclusion
While the Sigma-1 Receptor is unequivocally the primary, high-affinity molecular target of pridopidine responsible for its neuroprotective effects at clinically tested doses, the compound possesses a broader, lower-affinity binding profile. Its interactions with dopamine D2/D3, adrenergic, serotonergic, and histamine receptors are well-documented, though PET imaging confirms these are not significantly engaged at therapeutic concentrations. The historical classification of pridopidine as a "dopamine stabilizer" stems from its antagonist activity at the D2 receptor, a mechanism that likely contributes to its pharmacological effects only at supratherapeutic doses. For drug development professionals, this detailed understanding clarifies pridopidine's dose-response relationship and reinforces that its dominant therapeutic mechanism is mediated by S1R agonism, while its effects on other monoaminergic systems are secondary and of low potency.
References
- 1. The Safety Profile of Pridopidine, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prilenia.com [prilenia.com]
- 3. dovepress.com [dovepress.com]
- 4. Pridopidine for the Improvement of Motor Function in Patients With Huntington's Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Pridopidine: A Sigma-1 Receptor Agonist for Huntington's Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pridopidine is a small molecule in development for the treatment of Huntington's disease (HD). Originally investigated as a dopamine stabilizer, a growing body of preclinical evidence has redefined its primary mechanism of action as a potent and selective agonist of the Sigma-1 Receptor (S1R).[1][2] The S1R is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface that regulates critical cellular pathways frequently impaired in neurodegenerative disorders.[2][3] This guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of pridopidine in various HD models, with a focus on its neuroprotective effects. It details the experimental protocols used to assess its efficacy and presents quantitative data in a structured format for ease of comparison. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear understanding of its mechanism and the methodologies employed in its preclinical evaluation.
Mechanism of Action: Beyond Dopamine Stabilization
While pridopidine exhibits low affinity for the dopamine D2 receptor, its therapeutic effects in preclinical HD models are now largely attributed to its high-affinity binding to and activation of the S1R.[1] Activation of S1R by pridopidine initiates a cascade of neuroprotective effects by modulating several key cellular pathways that are dysfunctional in Huntington's disease.
Core Signaling Pathways
Pridopidine's engagement with the S1R leads to the upregulation of pro-survival pathways, enhancement of mitochondrial function, and reduction of cellular stress.
Preclinical Models in Huntington's Disease Research
The efficacy of pridopidine has been evaluated in a range of in vitro and in vivo models that recapitulate key pathological features of Huntington's disease.
-
In Vitro Models:
-
Mouse Primary Striatal and Cortical Neurons: Transfected with mutant huntingtin (mHtt) to induce toxicity.
-
HD Patient-Derived Induced Pluripotent Stem Cells (iPSCs): Differentiated into medium spiny neurons, providing a human-relevant disease model.
-
Brain-on-a-chip models: Reconstituted corticostriatal networks to study axonal transport.
-
-
In Vivo Models:
-
R6/2 Mouse Model: A transgenic fragment model exhibiting a rapid and aggressive HD-like phenotype.
-
YAC128 Mouse Model: A full-length human mHtt transgenic model with a slower disease progression.
-
Q175 Knock-in (KI) Mouse Model: A knock-in model expressing a chimeric mouse/human exon 1 with an expanded CAG repeat.
-
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies of pridopidine in various HD models.
Table 1: In Vitro Neuroprotection
| Model System | Assay | Endpoint | Pridopidine Effect | EC50 | Reference |
| Mouse Primary Striatal & Cortical Neurons | Nuclear Condensation Assay | Reduction of mHtt-induced cell death | Protects against mHtt toxicity | Mid-nanomolar range | |
| HD Patient-Derived iPSCs | - | Neuronal Survival | Protects against mHtt toxicity | - |
Table 2: In Vivo Motor Function
| Mouse Model | Behavioral Test | Treatment Paradigm | Key Findings | Reference |
| R6/2 | Open Field & Horizontal Ladder | Chronic administration | Improved motor performance | |
| YAC128 | Accelerating Rotarod | Early treatment (pre-symptomatic) | Improved motor performance and learning | |
| YAC128 | Accelerating Rotarod | Late treatment (symptomatic) | No significant improvement in motor function |
Table 3: Cellular and Molecular Effects
| Model System | Parameter Measured | Pridopidine Effect | Reference |
| R6/2 Mouse Striatum | BDNF Levels | Increased expression | |
| R6/2 Mouse Striatum | DARPP-32 Levels | Increased expression | |
| R6/2 Mouse Striatum | mHtt Aggregate Size | Reduced size | |
| YAC128 Primary Neurons | Mitochondrial Function | Rescued mitochondrial dysfunction | |
| Cellular HD Models | ER Stress | Ameliorated mHtt-induced ER stress | |
| HD Brain-on-a-chip | BDNF Axonal Transport | Rescued reduced BDNF trafficking |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of pridopidine.
In Vitro Neuroprotection Assay in Primary Neurons
Protocol:
-
Primary Neuron Culture: Isolate striatal or cortical neurons from embryonic day 15-17 mouse embryos and culture them in appropriate media.
-
Transfection: At days in vitro (DIV) 5, co-transfect neurons with a plasmid expressing a fragment of the mutant huntingtin protein (e.g., Htt N586-82Q) and a green fluorescent protein (GFP) plasmid for visualization.
-
Treatment: Immediately after transfection, treat the neurons with varying concentrations of pridopidine or vehicle control.
-
Incubation: Incubate the treated neurons for 48 hours.
-
Staining: Fix the cells with 4% paraformaldehyde and stain the nuclei with a fluorescent dye such as Hoechst 33342 to visualize nuclear morphology.
-
Analysis: Acquire images using fluorescence microscopy and quantify the percentage of transfected (GFP-positive) cells with condensed, apoptotic nuclei.
In Vivo Motor Function Assessment in Mouse Models
Accelerating Rotarod Protocol (for YAC128 mice):
-
Apparatus: Use an accelerating rotarod apparatus.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before testing.
-
Training: Train mice on the rotarod for 3-4 consecutive days prior to the start of the treatment period. Each training session consists of 3 trials with a 15-20 minute inter-trial interval.
-
Testing:
-
Place the mouse on the rotating rod, which accelerates from a starting speed to a final speed over a set period (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and making one full passive rotation.
-
Perform multiple trials per testing day and average the latency to fall.
-
-
Treatment: Administer pridopidine (e.g., 10 or 30 mg/kg) or vehicle daily via oral gavage or in the drinking water.
-
Longitudinal Assessment: Repeat the rotarod test at regular intervals (e.g., every 2 months) to assess the effect of chronic treatment on motor performance.
Mitochondrial Function Assays
Mitochondrial Respiration (Seahorse Assay):
-
Cell Plating: Plate primary neurons or iPSC-derived neurons in a Seahorse XF cell culture microplate.
-
Treatment: Treat cells with pridopidine or vehicle for a specified duration (e.g., 24 hours).
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) to determine the various parameters of mitochondrial respiration.
Endoplasmic Reticulum (ER) Stress Assay
Western Blot for ER Stress Markers:
-
Cell Culture and Treatment: Culture cells (e.g., mHtt-transfected cells) and treat with pridopidine or vehicle.
-
Protein Extraction: Lyse the cells and extract total protein.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key ER stress markers, such as phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), and CHOP.
-
Detection and Quantification: Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection. Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
The preclinical evidence strongly supports the role of pridopidine as a neuroprotective agent in Huntington's disease models, primarily through the activation of the Sigma-1 Receptor. Its ability to modulate multiple downstream pathways, including the BDNF and AKT/PI3K pathways, enhance mitochondrial function, and reduce ER stress, provides a compelling rationale for its continued development. The data from a variety of in vitro and in vivo models consistently demonstrate its potential to mitigate key pathological features of HD.
Future preclinical research should continue to explore the full spectrum of S1R-mediated effects of pridopidine and investigate its potential in combination therapies. Further elucidation of the precise molecular interactions and downstream signaling events will provide a more comprehensive understanding of its therapeutic mechanism and may identify novel biomarkers to track treatment response. The robust preclinical data package for pridopidine provides a solid foundation for its ongoing clinical evaluation in patients with Huntington's disease.
References
The Neuroprotective Landscape of Pridopidine In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridopidine, a selective and high-affinity Sigma-1 Receptor (S1R) agonist, has emerged as a promising neuroprotective agent in preclinical studies.[1][2] This technical guide provides an in-depth overview of the in vitro evidence elucidating the mechanisms through which pridopidine exerts its protective effects on neurons. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways, this document aims to serve as a comprehensive resource for researchers in the field of neurodegenerative disease and drug development.
Pridopidine's primary molecular target is the S1R, a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, with a binding affinity in the nanomolar range (Ki of approximately 70-80 nM).[1][3] This interaction is critical for its neuroprotective actions, which are largely independent of its much lower affinity for the dopamine D2 receptor.[3] Through S1R activation, pridopidine modulates a cascade of downstream cellular processes that are often dysfunctional in neurodegenerative conditions such as Huntington's disease (HD), Amyotrophic Lateral Sclerosis (ALS), and Alzheimer's disease. These processes include the enhancement of neurotrophic factor signaling, restoration of mitochondrial function, mitigation of ER stress, and normalization of calcium homeostasis.
I. Modulation of Neuronal Structure and Survival
Pridopidine has demonstrated robust effects on neuronal integrity and survival in various in vitro models of neurodegeneration. A key mechanism is the rescue of dendritic spine density, a crucial factor for synaptic plasticity, and the protection against mutant huntingtin (mHtt)-induced toxicity.
Quantitative Data on Neuroprotection
| Experimental Model | Pridopidine Concentration | Observed Effect | Percentage Change | Reference |
| YAC128 MSN Corticostriatal Co-cultures | 100 nM | Rescue of dendritic spine density | ~60% increase vs. YAC128 control | |
| YAC128 MSN Corticostriatal Co-cultures | 1 µM | Rescue of dendritic spine density | ~72% increase vs. YAC128 control | |
| Rat Primary Hippocampal Cultures | 70 nM | Increased dendritic spine density | ~25% increase vs. control | |
| Mutant Huntingtin-transfected Mouse Primary Cortical Neurons | Mid-nanomolar range (EC50) | Protection against mHtt-induced toxicity | - | |
| HD Patient-derived iPSCs | Not specified | Protection against toxicity | - | |
| NSC34 cells overexpressing G4C2 repeats | Not specified | Enhanced neuroprotection | ~12% increase |
Experimental Protocol: Dendritic Spine Density Analysis in Corticostriatal Co-cultures
This protocol is based on methodologies described for studying YAC128 HD mouse models.
-
Cell Culture: Cortical and striatal neurons are dissected from postnatal day 0-1 YAC128 and wild-type (WT) mouse pups. Cortical and striatal tissues are dissociated and plated onto poly-D-lysine coated coverslips in 24-well plates at a density of approximately 350 cells/mm² for cortical neurons and 1060 cells/mm² for medium spiny neurons (MSNs), achieving a 3:1 MSN to cortical neuron ratio. Cultures are maintained in Neurobasal A medium supplemented with B27 and L-glutamine.
-
Pridopidine Treatment: Starting on day in vitro (DIV) 21, co-cultures are treated with pridopidine (e.g., 100 nM or 1 µM) or vehicle control (DMSO in Neurobasal A media) for 16-48 hours.
-
Immunocytochemistry: Cultures are fixed with 4% paraformaldehyde and 4% sucrose in PBS. Neurons are permeabilized with 0.25% Triton X-100 and blocked with 5% BSA. MSNs are specifically identified by immunostaining with an antibody against DARPP-32, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Imaging and Analysis: Z-stack images of DARPP-32-positive MSNs are acquired using a confocal microscope with a 63x objective. Dendritic spine density is quantified automatically using software such as NeuronStudio, with manual correction. Spine density is expressed as the number of spines per 10 µm of dendritic length.
II. Regulation of Pro-Survival Signaling Pathways
Pridopidine's neuroprotective effects are mediated by the activation of key intracellular signaling cascades that promote cell survival and plasticity. The primary hub for these effects is the S1R, which, upon activation by pridopidine, initiates downstream signaling through pathways involving Brain-Derived Neurotrophic Factor (BDNF), AKT, and Extracellular signal-regulated kinase (ERK).
S1R-Mediated BDNF Release and Downstream Signaling
Pridopidine enhances the secretion of BDNF, a critical neurotrophin for neuronal survival, growth, and synaptic function. This effect is dependent on S1R activation, as it is blocked by S1R antagonists like NE-100. The increase in BDNF subsequently activates pro-survival pathways, including the PI3K/AKT and MAPK/ERK cascades.
Quantitative Data on Signaling Pathway Activation
| Experimental Model | Pridopidine Concentration | Pathway/Molecule | Observation | Fold Change | Reference |
| Corticostriatal networks from CAG140 mice | Not specified | Phospho-ERK (in post-synaptic striatum) | Increased phosphorylation | ~5-fold increase | |
| Mouse striatal-derived cells (STHdh111/111) | Not specified | Phospho-ERK1/2 | Increased phosphorylation | Not specified | |
| Corticostriatal networks from CAG140 mice | Not specified | BDNF Trafficking (Axonal Flux) | Restored BDNF axonal transport | ~2-fold increase |
Experimental Protocol: Western Blot for ERK Phosphorylation
This protocol is adapted from general methodologies for studying protein phosphorylation.
-
Cell Lysis: Following treatment with pridopidine or vehicle, neuronal cultures are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities are quantified using densitometry software. The ratio of p-ERK to t-ERK is calculated to determine the level of ERK activation.
III. Restoration of Mitochondrial and ER Function
A hallmark of many neurodegenerative diseases is the dysfunction of mitochondria and the endoplasmic reticulum. Pridopidine has been shown to ameliorate these cellular pathologies, primarily through its action on the S1R located at the mitochondria-associated ER membrane (MAM).
Enhancement of Mitochondrial Respiration and Integrity
Pridopidine improves mitochondrial health by enhancing respiration, restoring mitochondrial membrane potential, and promoting mitochondrial elongation and motility. It also re-establishes the crucial connectivity between the ER and mitochondria.
Quantitative Data on Mitochondrial Function
| Experimental Model | Pridopidine Concentration | Parameter | Observation | p-value | Reference |
| YAC128 Cortical/Striatal Neurons | 1 µM | Basal Respiration | Enhanced | p = 0.0058 | |
| YAC128 Cortical/Striatal Neurons | 5 µM | Basal Respiration | Enhanced | p = 0.0016 | |
| YAC128 Cortical/Striatal Neurons | 5 µM | ATP Production | Enhanced | p = 0.02 | |
| HD-NSCs (Human) | Not specified | Basal Respiration | Increased | p = 0.0043 | |
| HD-NSCs (Human) | Not specified | Maximal Respiration | Increased | p = 0.0177 | |
| YAC128 Striatal Neurons | 1 µM | Mitochondria-ER Contact Surface | Increased by 4.2% | p < 0.0001 |
Mitigation of ER Stress
In cellular models of Huntington's disease, pridopidine reduces ER stress induced by mutant huntingtin. It achieves this by modulating the unfolded protein response (UPR), particularly by reducing the phosphorylation of eIF2α, a key marker of ER stress.
Experimental Workflow: Mitochondrial Respiration Assay
This workflow describes the use of a Seahorse XF Analyzer to measure oxygen consumption rate (OCR).
IV. Normalization of Calcium Homeostasis
Dysregulation of intracellular calcium (Ca²⁺) signaling is a common pathogenic feature in neurodegenerative diseases. Pridopidine, through S1R, helps restore normal Ca²⁺ homeostasis in neuronal models of HD. It achieves this by suppressing excessive ER Ca²⁺ release and reducing aberrant store-operated calcium (SOC) entry in dendritic spines. This normalization of Ca²⁺ levels is a key contributor to its synaptoprotective effects.
Conclusion
The in vitro evidence strongly supports the neuroprotective potential of pridopidine, acting primarily through the Sigma-1 Receptor. Its multifaceted mechanism of action—encompassing the stabilization of neuronal structures, activation of pro-survival signaling, restoration of mitochondrial and ER function, and normalization of calcium homeostasis—positions it as a compelling therapeutic candidate for neurodegenerative diseases. The quantitative data and experimental protocols provided in this guide offer a foundational resource for further research and development efforts aimed at harnessing the neuroprotective properties of pridopidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
Pridopidine's Modulation of Brain-Derived Neurotrophic Factor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pridopidine, a selective Sigma-1 Receptor (S1R) agonist, has emerged as a promising therapeutic candidate for neurodegenerative disorders, notably Huntington's disease (HD) and Parkinson's disease (PD). A significant component of its neuroprotective mechanism is the modulation of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. This technical guide provides an in-depth analysis of pridopidine's impact on BDNF, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Introduction
Brain-Derived Neurotrophic Factor (BDNF) plays a crucial role in maintaining neuronal health, and its dysregulation is a hallmark of numerous neurodegenerative diseases.[1][2] Pridopidine's ability to enhance BDNF signaling presents a compelling avenue for therapeutic intervention. This document synthesizes the current understanding of how pridopidine, through its interaction with the Sigma-1 Receptor (S1R), upregulates BDNF expression and activity, thereby exerting its neuroprotective effects.
Quantitative Impact of Pridopidine on BDNF and Related Factors
Pridopidine has been shown to significantly increase the levels of BDNF and other neurotrophic factors in various preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Upregulation of Neurotrophic Factors by Pridopidine in a Mouse Model of Parkinson's Disease
| Brain Region | Neurotrophic Factor | Treatment Group | % Increase vs. Saline | p-value |
| Striatum | GDNF | Pridopidine (0.3 mg/kg) | + 37.6% | < 0.05 |
| Striatum | BDNF | Pridopidine (0.3 mg/kg) | + 80.8% | < 0.05 |
| Substantia Nigra (SN) | BDNF | Pridopidine (0.3 mg/kg) | + 88.5% | < 0.05 |
Data sourced from a study using a unilateral 6-hydroxydopamine (6-OHDA) lesion model of parkinsonism in mice.[3]
Table 2: Pridopidine's Effect on BDNF Trafficking and Synaptic Function in a Huntington's Disease Model
| Parameter | Effect of Pridopidine | Fold Change | p-value |
| BDNF flux | Restoration | ~2-fold | < 0.01 |
| Synaptic function (glutamate release) | Improvement | ~30% increase | < 0.0001 |
| Phospho-ERK (pro-survival factor) | Increase in post-synaptic striatal compartment | ~5-fold | < 0.01 |
Data from a study using a corticostriatal network model from CAG140 mice.[4]
Signaling Pathways of Pridopidine-Mediated BDNF Enhancement
Pridopidine's effect on BDNF is primarily mediated through the activation of the Sigma-1 Receptor (S1R), an endoplasmic reticulum (ER) chaperone protein.[1] This activation initiates a cascade of downstream signaling events that ultimately lead to increased BDNF gene expression, secretion, and enhanced neurotrophic support.
S1R-Mediated Upregulation of BDNF
Activation of S1R by pridopidine leads to the upregulation of the BDNF pathway. This effect is dependent on S1R, as the presence of an S1R antagonist, NE-100, abolishes the pridopidine-induced increase in BDNF secretion.
Caption: Pridopidine activates S1R to upregulate the BDNF pathway.
Downstream Pro-Survival Signaling
The increased BDNF resulting from pridopidine treatment subsequently activates its receptor, Tropomyosin receptor kinase B (TrkB). This activation triggers downstream pro-survival signaling cascades, including the PI3K/Akt and ERK pathways, which are crucial for neuronal survival and plasticity.
Caption: BDNF-TrkB signaling activates pro-survival pathways.
Experimental Methodologies
The findings described in this guide are based on a variety of well-established experimental protocols. The following sections detail the methodologies used in key studies.
Animal Models
-
Huntington's Disease (HD) Models:
-
Q175 Knock-in (KI) Mice: These mice express a chimeric mouse/human exon 1 containing the expanded CAG repeat, recapitulating key features of HD pathology.
-
YAC128 Mice: These transgenic mice carry the full-length human huntingtin gene with 128 CAG repeats.
-
R6/2 Mice: This transgenic mouse model expresses exon 1 of the human huntingtin gene with an expanded CAG repeat.
-
-
Parkinson's Disease (PD) Model:
-
Unilateral 6-hydroxydopamine (6-OHDA) Lesion Model in Mice: This model involves the injection of the neurotoxin 6-OHDA into the striatum to induce a retrograde degeneration of dopaminergic neurons, mimicking PD pathology.
-
In Vitro Models
-
Rat Neuroblastoma Cells: Used to study the direct effects of pridopidine on BDNF secretion and the S1R-dependent mechanism.
-
"Disease-on-a-chip" Platform: A microfluidic device reconstituting the corticostriatal network from primary neurons of an HD mouse model (HdhCAG140/+) to investigate BDNF trafficking and synaptic function.
Molecular Biology and Biochemistry Techniques
-
Genome-wide Expression Profiling (RNAseq and Microarray): Utilized to assess the broad range of functional effects induced by chronic pridopidine treatment on gene expression in the rat striatum.
-
Quantitative PCR (qPCR): Employed to confirm the upregulation of specific BDNF pathway genes identified through genome-wide analyses.
-
Western Blotting: Used to measure the protein levels of BDNF, GDNF, and phosphorylated ERK1/2 in brain tissues.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Likely used for the quantification of secreted BDNF in cell culture media, although not explicitly detailed in all abstracts.
The general workflow for in vivo studies investigating pridopidine's effect on BDNF is illustrated below.
Caption: General workflow for in vivo pridopidine studies.
Conclusion
The evidence strongly indicates that pridopidine enhances BDNF signaling through a Sigma-1 Receptor-dependent mechanism. This action upregulates BDNF gene expression, increases BDNF protein levels and secretion, and activates downstream pro-survival pathways. These effects have been consistently demonstrated across various in vitro and in vivo models of neurodegeneration. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of pridopidine as a potential disease-modifying therapy for a range of neurological disorders. The continued investigation into the nuances of pridopidine's interaction with the S1R and its downstream consequences will be crucial in fully realizing its therapeutic potential.
References
- 1. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnnp.bmj.com [jnnp.bmj.com]
Methodological & Application
Pridopidine in Clinical Trials: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Pridopidine's dosage, administration, and associated experimental protocols as investigated in clinical trials for Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS).
Pridopidine is an orally administered small molecule that selectively binds to and activates the Sigma-1 Receptor (S1R).[1][2] This receptor is highly expressed in the brain and spinal cord, where it modulates various cellular processes crucial for neuronal function and survival.[3][4] Clinical investigations have focused on its potential to address the unmet medical needs in neurodegenerative disorders.
Dosage and Administration in Key Clinical Trials
Pridopidine has been evaluated in multiple clinical trials for Huntington's Disease and ALS. The following tables summarize the dosage and administration strategies in prominent studies.
Huntington's Disease (HD)
| Trial Name | Phase | Dosage | Administration | Patient Population | Primary Endpoint |
| PROOF-HD | 3 | 45 mg | Twice daily, oral | Early-stage manifest HD[5] | Change in Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC) |
| PRIDE-HD | 2 | 45 mg - 112.5 mg | Twice daily, oral | Huntington's Disease | Change in Unified Huntington's Disease Rating Scale-Total Motor Score (UHDRS-TMS) |
| Open PRIDE-HD | - | 45 mg | Twice daily, oral | Huntington's Disease | Long-term safety and tolerability |
Amyotrophic Lateral Sclerosis (ALS)
| Trial Name | Phase | Dosage | Administration | Patient Population | Primary Endpoint |
| HEALEY ALS Platform Trial (Regimen D) | 2/3 | 45 mg | Twice daily, oral | Amyotrophic Lateral Sclerosis | Change in ALS Functional Rating Scale-Revised (ALSFRS-R) score and survival |
| Expanded Access Protocol (EAP) | - | 45 mg | Twice daily, oral | Amyotrophic Lateral Sclerosis (for those ineligible for clinical trials) | Gather longer-term safety, biological, and clinical efficacy data |
Key Experimental Protocols
This section details the methodologies for key assessments utilized in Pridopidine clinical trials.
Assessment of Functional Capacity in Huntington's Disease
Protocol: Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC)
Objective: To assess the patient's functional capacity in five key areas of daily life. The scale ranges from 0 (total dependence) to 13 (normal function).
Methodology:
-
Occupation: The patient's ability to engage in their usual employment is assessed.
-
Finances: The patient's capacity to manage their financial affairs is evaluated.
-
Domestic Chores: The ability to perform household tasks is assessed.
-
Activities of Daily Living: The patient's independence in performing personal care activities is evaluated.
-
Care Level: The level of care required by the patient is determined.
Each item is scored by a trained clinician based on a structured interview with the patient and caregiver.
Assessment of Disease Progression in ALS
Protocol: ALS Functional Rating Scale-Revised (ALSFRS-R)
Objective: To measure the progression of disability in patients with ALS. The scale consists of 12 questions, each scored from 0 to 4, with a total possible score of 48.
Methodology:
A trained clinician assesses the patient's ability to perform specific tasks related to:
-
Bulbar Function: Speech, salivation, and swallowing.
-
Fine Motor Function: Handwriting and cutting food.
-
Gross Motor Function: Walking, climbing stairs, and turning in bed.
-
Respiratory Function: Dyspnea, orthopnea, and respiratory insufficiency.
Motor Function Assessment
Protocol: Q-Motor (Quantitative Motor) Assessment
Objective: To provide an objective and quantitative assessment of fine motor skills.
Methodology:
-
Equipment: Utilizes pre-calibrated force transducers and 3-dimensional position sensors.
-
Tasks: Patients perform specific motor tasks, such as finger tapping and hand pronation/supination.
-
Data Acquisition: The sensors capture data on the speed, force, and rhythm of the movements.
-
Analysis: The collected data is analyzed to provide objective measures of motor performance.
Speech Analysis
Protocol: Quantitative Speech Analysis
Objective: To objectively measure various aspects of speech production to detect and monitor changes in bulbar function.
Methodology:
-
Speech Tasks: Patients are asked to perform standardized speech tasks, such as reading a specific passage (e.g., the "Bamboo Passage") or rapidly repeating syllables (diadochokinesis).
-
Recording: High-quality audio recordings are captured in a controlled environment.
-
Acoustic Analysis: Specialized software is used to analyze various acoustic features, including:
-
Speaking Rate: The speed at which a person speaks.
-
Articulation Rate: The speed and precision of articulatory movements.
-
Phonation Time: The duration of voiced sounds.
-
-
Data Interpretation: Changes in these parameters can indicate a decline in bulbar motor function.
Biomarker Analysis
Protocol: Neurofilament Light Chain (NfL) Assay
Objective: To measure the concentration of Neurofilament Light Chain (NfL), a biomarker of neuro-axonal damage, in cerebrospinal fluid (CSF) or blood.
Methodology:
-
Sample Collection:
-
CSF: Collected via lumbar puncture.
-
Blood (Plasma or Serum): Collected via venipuncture.
-
-
Assay: The Single-Molecule Array (Simoa) technology is a commonly used highly sensitive method for quantifying NfL levels.
-
Data Analysis: NfL concentrations are measured and can be correlated with disease activity and progression. It's important to note that NfL is a non-specific marker of neuronal injury.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of Pridopidine and a typical clinical trial workflow.
Caption: Proposed Mechanism of Action of Pridopidine.
Caption: Generalized Clinical Trial Workflow for Pridopidine.
Caption: Pridopidine's Modulation of the ER Stress Pathway via S1R.
References
- 1. massgeneral.org [massgeneral.org]
- 2. GHI - George Huntington Institute [ghi-muenster.de]
- 3. US20210220342A1 - Pridopidine for the treatment of mitochondrial-associated diseases and disorders and endoplasmic reticulum (er) stress - Google Patents [patents.google.com]
- 4. UPR proteins IRE1 and PERK switch BiP from chaperone to ER stress sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Phase 3 Clinical Trial Design of Pridopidine in Huntington's Disease
Topic: Phase 3 Clinical Trial Design for Pridopidine in Huntington's Disease Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Pridopidine is an investigational, orally administered, small molecule that selectively binds to and activates the Sigma-1 Receptor (S1R).[1][2] The S1R is a chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface and is implicated in various cellular functions, including neuroprotection, mitochondrial function, and reduction of cellular stress.[2][3] In the context of Huntington's disease (HD), a neurodegenerative disorder caused by a mutation in the huntingtin gene, pridopidine's activation of S1R is hypothesized to provide neuroprotective effects.[4] This document outlines the design and protocols of a Phase 3 clinical trial for pridopidine in patients with early-stage Huntington's disease, primarily based on the PROOF-HD study (NCT04556656).
Signaling Pathway of Pridopidine
Pridopidine's primary mechanism of action is as a potent and selective Sigma-1 Receptor (S1R) agonist. Activation of the S1R by pridopidine is believed to trigger a cascade of downstream effects that are neuroprotective in the context of Huntington's disease. While initially investigated for its dopamine D2 receptor antagonism, its S1R activity is now considered central to its therapeutic potential. The activation of S1R by pridopidine leads to several beneficial cellular processes, including enhancement of mitochondrial function, reduction of endoplasmic reticulum (ER) stress, and increased production of brain-derived neurotrophic factor (BDNF).
Caption: Signaling pathway of Pridopidine via Sigma-1 Receptor activation.
Phase 3 Clinical Trial Protocol: PROOF-HD
The "Pridopidine's Outcome On Function in Huntington Disease" (PROOF-HD) trial was a global, multicenter, randomized, double-blind, placebo-controlled Phase 3 study designed to evaluate the efficacy and safety of pridopidine in individuals with early-stage Huntington's disease.
Study Design and Workflow
The study consisted of a screening period, a double-blind treatment period, and an optional open-label extension (OLE).
Caption: Experimental workflow of the PROOF-HD clinical trial.
Experimental Protocols
1. Patient Population and Eligibility Criteria:
-
Inclusion Criteria:
-
Adults aged 25 years and older.
-
Diagnosis of Huntington's disease based on clinical features and a confirmed CAG repeat expansion of ≥36 in the huntingtin gene.
-
Early-stage HD, defined by a Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC) score of ≥7.
-
Adult-onset of signs and symptoms (≥18 years of age).
-
-
Exclusion Criteria:
-
Use of pridopidine within 12 months prior to baseline.
-
Previous gene therapy.
-
Significant medical conditions or laboratory abnormalities that would preclude safe participation.
-
2. Investigational Product and Dosing:
-
Drug: Pridopidine 45 mg administered orally twice daily (BID).
-
Control: Matching placebo administered orally twice daily (BID).
3. Study Endpoints:
-
Primary Endpoint: Change from baseline in the Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC) score at 65 weeks. The TFC scale assesses a patient's ability in five key areas: occupation, finances, domestic chores, activities of daily living, and care level.
-
Key Secondary Endpoints:
-
Change from baseline in the composite Unified Huntington's Disease Rating Scale (cUHDRS).
-
Quantitative motor (Q-Motor) assessments.
-
Cognitive assessments, such as the Stroop Word Reading (SWR) test.
-
Quality of Life (QoL) measures.
-
Quantitative Data Summary
While the PROOF-HD trial did not meet its primary endpoint in the overall population, pre-specified and post-hoc analyses of a subgroup of patients not taking antidopaminergic medications (ADMs) showed clinically meaningful benefits.
Table 1: Efficacy Outcomes in Patients Not Taking Antidopaminergic Medications (ADMs)
| Endpoint | Timepoint | Pridopidine vs. Placebo (Change from Baseline) | p-value |
| cUHDRS | Week 52 | Δ0.43 | 0.04 |
| Week 26 | Δ0.46 | - | |
| Week 39 | Δ0.45 | - | |
| Week 52 | Δ0.41 | - | |
| Week 65 | Δ0.27 | - | |
| UHDRS-TFC | Week 26 | Δ0.86 | 0.02 |
| Q-Motor (Pronation) | - | Mean difference of -44.4 ms | 0.03 |
| Week 52 (excluding neuroleptics) | Difference of -69.3 ms | 0.02 | |
| Cognition (SWR) | Week 52 | Δ4.22 | 0.02 |
Note: Data is compiled from multiple sources and represents key findings. For complete datasets, refer to the primary publications.
Table 2: PROOF-HD Trial Overview
| Parameter | Description |
| Study Phase | 3 |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group |
| Number of Participants | 499 enrolled |
| Treatment Arms | 1. Pridopidine 45 mg BID2. Placebo BID |
| Treatment Duration | 65-78 weeks (double-blind), followed by an open-label extension |
| Primary Endpoint | Change from baseline in UHDRS-TFC at 65 weeks |
| Sponsor | Prilenia Therapeutics |
Safety and Tolerability
Pridopidine was generally well-tolerated in the PROOF-HD trial, with a safety profile comparable to placebo. The majority of adverse events reported were mild to moderate and included falls, nausea, diarrhea, and cold-like symptoms. Long-term safety data from previous studies, some extending up to 7 years, also support a favorable safety and tolerability profile.
Conclusion
The Phase 3 PROOF-HD trial for pridopidine in Huntington's disease, while not meeting its primary endpoint in the overall study population, provided valuable insights into the potential therapeutic benefits of this S1R agonist, particularly in patients not on concomitant antidopaminergic medications. The data suggest that pridopidine may slow the progression of functional, motor, and cognitive decline in this sub-population. These findings underscore the importance of patient stratification in clinical trial design for neurodegenerative diseases and support further investigation into the role of the Sigma-1 receptor as a therapeutic target in Huntington's disease.
References
Application Notes and Protocols for Measuring Pridopidine Efficacy in ALS Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridopidine is an investigational oral small molecule therapy being developed for neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[1] It is a potent and selective agonist of the Sigma-1 Receptor (S1R), a protein that plays a crucial role in regulating various cellular processes essential for neuronal health and survival.[1][2] This document provides a detailed overview of the mechanism of action of pridopidine, protocols for its clinical evaluation in ALS, and a summary of efficacy data from clinical studies.
Mechanism of Action
Pridopidine's primary target is the Sigma-1 Receptor (S1R), an intracellular protein located at the mitochondria-associated membrane of the endoplasmic reticulum.[2] Activation of S1R by pridopidine has been shown to exert neuroprotective effects through several key pathways that are often impaired in ALS:[1]
-
Reduction of Cellular Stress and Inflammation: Pridopidine mitigates endoplasmic reticulum (ER) stress and reduces neuroinflammation, both of which are implicated in motor neuron degeneration. In preclinical models, pridopidine significantly reduced the expression of ER stress markers BiP and CHOP.
-
Enhancement of Energy Production: By improving mitochondrial function, pridopidine helps to increase cellular energy production, which is often compromised in ALS.
-
Promotion of Neurotrophic Factors: Pridopidine has been shown to increase the secretion of crucial neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which support the health and survival of nerve cells. It also improves the axonal transport of these factors.
-
Clearance of Toxic Proteins: The activation of S1R by pridopidine enhances the clearance of toxic protein aggregates, a pathological hallmark of ALS.
-
Synaptic and Neuromuscular Junction (NMJ) Integrity: Preclinical studies have demonstrated that pridopidine can restore synaptic function and protect the integrity of the neuromuscular junction, which is disrupted early in the course of ALS.
These multifaceted effects collectively contribute to the potential of pridopidine to slow disease progression in ALS.
Signaling Pathway Diagram
Caption: Pridopidine's neuroprotective signaling pathway.
Clinical Efficacy in ALS: The HEALEY ALS Platform Trial (Regimen D)
Pridopidine was evaluated in the HEALEY ALS Platform Trial, a multi-center, multi-regimen Phase 2/3 study designed to accelerate the development of promising ALS therapies.
Quantitative Data Summary
The following tables summarize the key efficacy data from the pridopidine arm (Regimen D) of the HEALEY ALS Platform Trial.
Table 1: Primary and Key Secondary Endpoints (Full Analysis Set)
| Endpoint | Pridopidine | Placebo | Result |
| Primary: Change in ALSFRS-R Total Score at 24 Weeks | - | - | Not met |
| Secondary: Change in Muscle Strength | - | - | No significant difference |
| Secondary: Change in Respiratory Function | - | - | No significant difference |
| Secondary: Survival | - | - | No significant difference |
Table 2: Post-Hoc Analysis of Subgroups at 24 Weeks
| Subgroup | Endpoint | Pridopidine (Change from Baseline) | Placebo (Change from Baseline) | p-value |
| Definite/Probable ALS, Early Onset (<18mo) & Fast Progressors | ALSFRS-R Total Score | -7.51 | -12.71 | 0.04 |
| Definite/Probable ALS, Early Onset (<18mo) | ALSFRS-R Total Score | - | - | 0.03 (32% slowing of decline) |
| Definite/Probable ALS, Early Onset (<18mo) | ALSFRS-R Respiratory Sub-score | - | - | 0.03 |
| Definite/Probable ALS, Early Onset (<18mo) | ALSFRS-R Bulbar Sub-score | - | - | 0.06 |
| Definite/Probable ALS, Early Onset (<18mo) | Dyspnea | - | - | 0.04 |
| Definite/Probable ALS, Early Onset (<18mo) | ALSAQ-40 (Quality of Life) | - | - | 0.018 |
| Definite/Probable ALS, Early Onset (<18mo) | ALSAQ-40 Eating & Drinking | - | - | 0.015 |
Table 3: Speech and Biomarker Endpoints
| Population | Endpoint | Pridopidine | Placebo | Result/p-value |
| Full Analysis Set | Speaking Rate | - | - | Significant improvement (p=0.028) |
| Full Analysis Set | Articulation Rate | - | - | Significant improvement (p=0.013) |
| Recently Diagnosed, Fast Progressors | Neurofilament Light (NfL) Levels | 40% reduction | - | - |
Experimental Protocol: Phase 3 Clinical Trial Design for Pridopidine in ALS
The following protocol is based on the design of the HEALEY ALS Platform Trial and publicly available information on the planned Phase 3 study for pridopidine.
1. Study Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Pridopidine in Participants with Amyotrophic Lateral Sclerosis (ALS).
2. Study Objectives:
-
Primary: To evaluate the efficacy of pridopidine compared to placebo in slowing disease progression as measured by the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score, adjusted for mortality.
-
Secondary: To assess the effect of pridopidine on survival, respiratory function, bulbar function, speech, and quality of life.
-
Exploratory: To evaluate the effect of pridopidine on plasma biomarkers of neurodegeneration.
3. Study Design:
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration: 48-week double-blind treatment period followed by a 48-week open-label extension.
-
Randomization: Participants will be randomized in a 3:1 ratio to receive either pridopidine or a matching placebo.
4. Participant Population:
-
Inclusion Criteria:
-
Age 18 years or older.
-
Diagnosis of definite or probable ALS according to El Escorial criteria.
-
Symptom onset within 18 months.
-
Slow Vital Capacity (SVC) > 50% of predicted value.
-
Evidence of rapid disease progression.
-
-
Exclusion Criteria:
-
Exposure to other investigational drugs for ALS within a specified timeframe.
-
Presence of other significant neurological or medical conditions that could interfere with the study assessments.
-
Inability to comply with study procedures.
-
5. Investigational Product and Administration:
-
Drug: Pridopidine 45 mg capsules.
-
Dosage: One 45 mg capsule administered orally, twice daily.
-
Control: Matching placebo capsules administered orally, twice daily.
6. Efficacy Assessments:
-
Primary Endpoint:
-
Change from baseline in the ALSFRS-R total score at 48 weeks, adjusted for mortality. The ALSFRS-R is a validated 12-item questionnaire that assesses physical function in patients with ALS, with a total score ranging from 0 to 48.
-
-
Secondary Endpoints:
-
Survival: Time to death from any cause.
-
Respiratory Function: Change from baseline in Slow Vital Capacity (SVC).
-
Bulbar Function: Change from baseline in the ALSFRS-R bulbar sub-score.
-
Speech: Quantitative measures of speaking rate and articulation rate.
-
Quality of Life: Change from baseline in the ALS Quality of Life Questionnaire (ALSAQ-40).
-
-
Exploratory Endpoints:
-
Change from baseline in plasma levels of neurofilament light chain (NfL).
-
7. Safety Assessments:
-
Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
-
Regular assessment of vital signs, physical examinations, and clinical laboratory tests.
8. Statistical Analysis:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
-
A mixed model for repeated measures (MMRM) will be used to analyze the change from baseline in the ALSFRS-R total score.
-
Survival will be analyzed using a log-rank test and Cox proportional hazards model.
-
Secondary and exploratory endpoints will be analyzed using appropriate statistical methods.
Experimental Workflow Diagram
Caption: Workflow of a Phase 3 Pridopidine ALS clinical trial.
References
Application Notes and Protocols for Pridopidine in Combination with Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridopidine is a first-in-class, orally administered, highly selective Sigma-1 Receptor (S1R) agonist in development for neurodegenerative diseases such as Huntington's disease (HD) and Amyotrophic Lateral Sclerosis (ALS).[1] The S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, playing a crucial role in regulating cellular homeostasis, including calcium signaling, mitochondrial function, and ER stress response.[2] Activation of S1R by pridopidine has been shown to exert neuroprotective effects by enhancing mitochondrial function, reducing ER stress, promoting the secretion of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), and increasing the clearance of toxic proteins.[1][3]
These application notes provide an overview of the therapeutic potential of using pridopidine in combination with other neuroprotective agents to achieve synergistic or additive effects in the treatment of neurodegenerative diseases. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research in this area.
Rationale for Combination Therapy
The multifaceted nature of neurodegenerative diseases, involving multiple pathological pathways, suggests that combination therapies targeting different mechanisms may offer enhanced therapeutic benefits compared to monotherapy. Pridopidine's unique mechanism of action through S1R agonism makes it an attractive candidate for combination with agents that act on complementary pathways.
Combination with a Sigma-2 Receptor (S2R) Antagonist
A promising combination strategy involves the simultaneous activation of S1R by pridopidine and inhibition of the S2R. While structurally distinct, S1R and S2R share some ligand-binding characteristics, and inhibition of S2R has also been shown to be neuroprotective.[4] A preclinical study demonstrated that the combination of pridopidine with the selective S2R antagonist FA10 resulted in greater efficacy in protecting against mutant huntingtin (mHTT)-induced neurodegeneration in a primary neuron model of Huntington's disease than either compound alone. This suggests a synergistic interaction that could allow for lower effective doses, potentially improving safety profiles.
Potential Combinations with Other Neuroprotective Agents
While direct preclinical or clinical data is limited, a strong scientific rationale exists for exploring combinations of pridopidine with other classes of neuroprotective drugs:
-
Riluzole: An approved treatment for ALS, riluzole's mechanism is thought to involve the inhibition of glutamate release and blockade of voltage-gated sodium channels. Combining pridopidine's S1R-mediated neuroprotective effects with riluzole's anti-excitotoxic action could provide a multi-pronged approach to slowing disease progression in ALS.
-
Edaravone: A free radical scavenger approved for ALS and ischemic stroke, edaravone combats oxidative stress, a key pathological feature of many neurodegenerative diseases. The combination with pridopidine could offer comprehensive neuroprotection by targeting both oxidative stress and the cellular stress responses modulated by S1R.
Data Presentation
Table 1: In Vitro Neuroprotective Effects of Pridopidine Monotherapy
| Assay | Cell Model | Pathological Insult | Pridopidine Concentration | Outcome Measure | Result | Reference |
| Cell Viability | Mouse primary striatal neurons | Mutant Huntingtin (mHTT) | 1 µM | % Neuronal Survival | Increased survival | |
| Mitochondrial Respiration (Seahorse) | YAC128 HD mouse primary neurons | mHTT expression | 1 µM | Basal and Maximal OCR | Increased respiration | |
| ER Stress | Cellular HD models | mHTT expression | Low nanomolar | CHOP expression (Western Blot) | Reduced expression | |
| BDNF Secretion | Rat neuroblastoma cells (B104) | - | 1 µM | BDNF concentration (ELISA) | Increased secretion |
OCR: Oxygen Consumption Rate
Table 2: In Vivo Neuroprotective Effects of Pridopidine Monotherapy in Huntington's Disease Models
| Animal Model | Treatment Duration | Pridopidine Dose | Outcome Measure | Result | Reference |
| YAC128 HD mice | Early/presymptomatic treatment | 0.3 mg/kg/day | Motor Coordination (Rotarod) | Significant improvement, delayed onset | |
| R6/2 HD mice | - | - | Motor Performance | Highly improved | |
| Q175 KI mice | 10 days | 60 mg/kg (oral gavage) | Striatal Gene Expression | Upregulation of BDNF pathway genes |
KI: Knock-in
Table 3: Enhanced Neuroprotective Effects of Pridopidine in Combination with a Sigma-2 Receptor Antagonist (FA10)
| Assay | Cell Model | Treatment | Outcome Measure | Result | Reference |
| Cell Viability | Mouse primary neuron mHTT model | Pridopidine + FA10 | Neuronal cell death | Greater reduction in cell death compared to either compound alone |
(Note: Specific quantitative data for the combination from the abstract is limited to "greater efficacy". The full publication should be consulted for detailed dose-response curves and statistical analysis.)
Experimental Protocols
In Vitro Neuroprotection Assay (MTT Assay)
This protocol is for assessing the ability of pridopidine, alone or in combination with another neuroprotective agent, to protect neuronal cells from a toxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
96-well cell culture plates
-
Complete culture medium
-
Pridopidine and other neuroprotective agent(s)
-
Toxic insult (e.g., mutant huntingtin construct, glutamate, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of pridopidine, the other neuroprotective agent, or the combination of both. Incubate for 1-2 hours.
-
Toxic Insult: Add the toxic agent to the wells (except for the control wells) and incubate for 24-48 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Mitochondrial Function Assay (Seahorse XF Cell Mito Stress Test)
This protocol measures key parameters of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Neuronal cells
-
Pridopidine and/or other test compounds
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Drug Treatment: Treat cells with pridopidine, another neuroprotective agent, or their combination for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Assay Medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Compound Loading: Load oligomycin, FCCP, and rotenone/antimycin A into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol.
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Endoplasmic Reticulum (ER) Stress Assay (Western Blot for CHOP)
This protocol assesses the level of the ER stress marker C/EBP homologous protein (CHOP).
Materials:
-
Neuronal cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CHOP (and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as required, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CHOP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensity and normalize the CHOP signal to the loading control.
BDNF Secretion Assay (ELISA)
This protocol measures the amount of BDNF secreted into the cell culture medium.
Materials:
-
Neuronal cells capable of secreting BDNF (e.g., primary cortical neurons or B104 neuroblastoma cells)
-
Serum-free culture medium
-
Pridopidine and/or other test compounds
-
BDNF ELISA kit
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Replace the medium with serum-free medium containing the test compounds and incubate for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Perform the BDNF ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement: Read the absorbance on a plate reader.
-
Data Analysis: Calculate the concentration of BDNF in the samples by comparing their absorbance to the standard curve.
In Vivo Evaluation in a Huntington's Disease Mouse Model (e.g., zQ175)
This protocol outlines a general workflow for testing the efficacy of pridopidine in combination with another neuroprotective agent in a mouse model of HD.
Materials:
-
zQ175 knock-in mice (or other suitable HD model) and wild-type littermates
-
Pridopidine and the other neuroprotective agent
-
Vehicle control
-
Equipment for behavioral testing (e.g., Rotarod, open field)
-
Equipment for tissue collection and processing
-
Methods for biochemical and histological analysis
Procedure:
-
Animal Grouping and Dosing: Randomly assign mice to treatment groups (vehicle, pridopidine alone, other agent alone, combination). Administer drugs via an appropriate route (e.g., oral gavage) for a specified duration (e.g., several months).
-
Behavioral Testing: Perform a battery of behavioral tests at regular intervals to assess motor function, coordination, and cognitive deficits.
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue.
-
Biochemical and Histological Analysis:
-
Western Blotting: Analyze protein levels of markers for neurodegeneration, ER stress, and neurotrophic factor signaling in brain homogenates.
-
Immunohistochemistry: Stain brain sections to visualize neuronal survival, protein aggregates, and glial activation.
-
-
Data Analysis: Compare the outcomes between the different treatment groups to determine the efficacy of the combination therapy.
Visualizations
Caption: Pridopidine's neuroprotective signaling pathway via S1R activation.
Caption: Experimental workflow for evaluating combination therapies.
Caption: Logical relationship of combination therapy for neuroprotection.
References
- 1. Riluzole: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ehdn.org [ehdn.org]
- 3. Sigma-2 Receptor Antagonism Enhances the Neuroprotective Effects of Pridopidine, a Sigma-1 Receptor Agonist, in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nature Medicine Publishes Phase 3 Data on Pridopidine in Early-Stage Huntington’s Disease, Highlighting Impact on Clinical Progression | Prilenia Therapeutics B.V. [news.prilenia.com]
Application Notes and Protocols for In Vivo Imaging of Pridopidine Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridopidine is an investigational small molecule drug in late-stage clinical development for neurodegenerative diseases such as Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).[1][2] Initially explored for its interaction with dopamine receptors, recent studies have definitively identified the Sigma-1 receptor (S1R) as its primary, high-affinity target.[3][4][5] Pridopidine acts as a potent and selective S1R agonist. The S1R is an intracellular chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum, playing a crucial role in regulating cellular processes vital for neuronal health and survival. Activation of S1R by pridopidine has been shown to exert neuroprotective effects, including enhancement of mitochondrial function, reduction of cellular stress, and increased neurotrophic factor secretion.
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that enables the quantification of drug-target engagement in the living brain. By using specific radiolabeled tracers, PET studies can determine the degree to which a drug occupies its target receptor at various doses. This information is critical in drug development for confirming the mechanism of action, guiding dose selection for clinical trials, and understanding the relationship between target engagement and clinical response. For Pridopidine, PET imaging has been instrumental in demonstrating its high and selective occupancy of S1R in humans at clinically relevant doses.
These application notes provide a summary of the key findings from in vivo imaging studies of Pridopidine and offer detailed protocols for researchers aiming to conduct similar target engagement studies.
Data Presentation
The following tables summarize the quantitative data from a key clinical PET study that utilized the S1R-specific radiotracer [18F]Fluspidine to measure S1R occupancy after single oral doses of Pridopidine in healthy volunteers (HVs).
Table 1: Sigma-1 Receptor (S1R) Occupancy by Pridopidine in Healthy Volunteers
| Pridopidine Dose (mg) | Mean S1R Occupancy (%) |
| 0.5 | 18 |
| 1 | 43 |
| 22.5 | 87 |
| 45 | 89 |
| 67.5 | 90 |
| 90 | 91 |
Table 2: Comparative Occupancy of Sigma-1 (S1R) and Dopamine D2/D3 Receptors (D2/D3R) by Pridopidine at a Clinical Dose
| Pridopidine Dose (mg) | Receptor Target | Mean Occupancy (%) |
| 90 | Sigma-1 Receptor (S1R) | ~90 |
| 90 | Dopamine D2/D3 Receptor (D2/D3R) | ~3 |
Mandatory Visualizations
Caption: Proposed neuroprotective signaling pathway of Pridopidine via Sigma-1 Receptor activation.
Caption: Experimental workflow for in vivo PET imaging of Pridopidine target engagement.
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo PET imaging study to determine the target engagement of Pridopidine at the Sigma-1 receptor using the radiotracer [18F]Fluspidine.
Protocol 1: In Vivo [18F]Fluspidine PET Imaging of Pridopidine S1R Occupancy
1. Subject Population and Preparation
-
Subjects: Healthy volunteers or patients with the neurodegenerative disease of interest (e.g., Huntington's disease).
-
Inclusion/Exclusion Criteria: Define clear criteria for subject enrollment, including age, sex, and health status. Exclude subjects with contraindications for PET or MRI scans.
-
Informed Consent: All subjects must provide written informed consent before participation.
-
Pre-scan Instructions: Subjects should fast for at least 4-6 hours before the PET scan to ensure stable metabolic conditions. Water intake is permitted.
2. Study Design
-
This is a test-retest study design for each subject.
-
Scan 1 (Baseline): A PET scan is performed without any drug administration to measure baseline S1R availability.
-
Scan 2 (Post-dose): A second PET scan is performed on a separate day after the administration of a single oral dose of Pridopidine.
-
Dosing: Pridopidine is administered orally at the desired dose (e.g., 90 mg) approximately 2 hours before the start of the post-dose PET scan.
3. Radiotracer
-
Radiotracer: (S)-(-)-[18F]Fluspidine.
-
Synthesis: [18F]Fluspidine should be synthesized according to established automated radiosynthesis protocols.
-
Quality Control: Ensure high radiochemical purity and specific activity of the final product before administration.
-
Injected Dose: Administer an intravenous bolus of approximately 300 MBq of [18F]Fluspidine at the start of each PET scan.
4. PET/MRI Scan Acquisition
-
Scanner: A simultaneous PET/MRI scanner is recommended to acquire both functional PET data and anatomical MRI data for accurate localization of brain regions.
-
MRI Acquisition: Acquire a high-resolution T1-weighted anatomical MRI scan for co-registration and definition of volumes of interest (VOIs).
-
PET Acquisition:
-
Begin dynamic PET scan acquisition immediately after the [18F]Fluspidine bolus injection.
-
Acquire data in list mode for a total duration of 90 minutes.
-
Reconstruct the dynamic PET data into a series of time frames.
-
5. Arterial Blood Sampling and Metabolite Analysis (for full kinetic modeling)
-
Arterial Line: Place an arterial line for continuous or discrete blood sampling throughout the scan.
-
Blood Sampling: Collect arterial blood samples to measure whole blood and plasma radioactivity concentrations over time.
-
Metabolite Analysis: Analyze plasma samples using high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the unchanged parent radiotracer ([18F]Fluspidine).
6. Image Analysis and Quantification
-
Image Co-registration: Co-register the dynamic PET images to the subject's anatomical MRI.
-
Volume of Interest (VOI) Definition: Delineate VOIs for various brain regions (e.g., cortex, cerebellum, basal ganglia, brain stem) on the anatomical MRI.
-
Kinetic Modeling:
-
Generate time-activity curves (TACs) for each VOI.
-
Use the metabolite-corrected arterial plasma input function and the TACs to perform kinetic modeling. A one-tissue compartment model (1TCM) is often suitable for [18F]Fluspidine.
-
The primary outcome of the kinetic modeling is the total distribution volume (VT) of the radiotracer in each VOI, which is proportional to the density of available S1R.
-
-
Receptor Occupancy Calculation:
-
Calculate the S1R occupancy (RO) for each VOI using the Lassen plot analysis or the following equation:
RO (%) = 100 * (VT,baseline - VT,post-dose) / VT,baseline
-
VT,baseline is the distribution volume from the baseline scan, and VT,post-dose is the distribution volume from the post-Pridopidine scan.
-
7. Statistical Analysis
-
Use appropriate statistical methods to analyze the dose-occupancy relationship. A sigmoid-shaped dose/response relation (Hill equation) can be used to model the S1R occupancy as a function of Pridopidine dose or plasma concentration.
This comprehensive approach will enable researchers to accurately quantify the in vivo target engagement of Pridopidine at the Sigma-1 receptor, providing crucial data for its continued clinical development.
References
- 1. Pridopidine - Wikipedia [en.wikipedia.org]
- 2. neurologylive.com [neurologylive.com]
- 3. Sigma-1 and dopamine D2/D3 receptor occupancy of pridopidine in healthy volunteers and patients with Huntington disease: a [18F] fluspidine and [18F] fallypride PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1 and dopamine D2/D3 receptor occupancy of pridopidine in healthy volunteers and patients with Huntington disease: a [<sup>18</sup>F] fluspidine and [<sup>18</sup>F] fallypride PET study - ProQuest [proquest.com]
- 5. alzforum.org [alzforum.org]
Application Notes and Protocols for Assessing Pridopidine's Effect on Motor Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols used to assess the effect of Pridopidine on motor function, drawing from preclinical and clinical studies. Pridopidine is a selective Sigma-1 receptor (S1R) agonist being investigated for its neuroprotective properties in neurodegenerative disorders such as Huntington's disease (HD).[1][2][3][4]
Introduction to Pridopidine and its Mechanism of Action
Initially investigated as a dopamine stabilizer, pridopidine is now understood to exert its primary effects through the activation of the Sigma-1 receptor (S1R).[5] S1R is a chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER) and plays a crucial role in cellular defense and neuroplasticity. Activation of S1R by pridopidine has been shown to enhance mitochondrial function, reduce endoplasmic reticulum (ER) stress, and upregulate the production of Brain-Derived Neurotrophic Factor (BDNF), all of which contribute to its neuroprotective effects. These mechanisms are believed to underlie the observed improvements in motor function in both preclinical models and clinical trials.
Preclinical Assessment of Motor Function
Animal models are instrumental in evaluating the therapeutic potential of pridopidine on motor deficits.
Experimental Protocols: Preclinical Models
A variety of behavioral tests are employed to assess different aspects of motor function in rodent models of neurodegenerative diseases.
-
Rotarod Test for Motor Coordination and Balance:
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure: Mice are placed on the rotating rod, which gradually accelerates. The latency to fall from the rod is recorded.
-
Data Analysis: An increase in the latency to fall in pridopidine-treated animals compared to a vehicle-treated control group indicates improved motor coordination and balance.
-
-
Beam Walk Test for Balance and Gait:
-
Apparatus: A narrow, elevated beam.
-
Procedure: Mice are trained to traverse the beam. The time taken to cross and the number of foot slips are recorded.
-
Data Analysis: A shorter traversal time and fewer foot slips in the pridopidine group suggest enhanced balance and gait.
-
-
Cylinder Test for Forelimb Use and Asymmetry (in unilateral lesion models):
-
Apparatus: A transparent cylinder.
-
Procedure: The mouse is placed in the cylinder, and the number of times it rears and touches the wall with its left, right, or both forelimbs is counted.
-
Data Analysis: In models with unilateral motor deficits, an increase in the use of the impaired limb in pridopidine-treated animals indicates motor recovery.
-
-
Staircase Test for Skilled Limb Use:
-
Apparatus: A staircase with baited wells on either side, accessible only by the corresponding forelimb.
-
Procedure: The number of food pellets retrieved by each forelimb is counted over a set period.
-
Data Analysis: An increase in the number of pellets retrieved by the impaired limb suggests improved fine motor control.
-
Quantitative Data from Preclinical Studies
The following table summarizes representative quantitative data from preclinical studies assessing pridopidine's effect on motor function.
| Animal Model | Test | Dosage | Outcome Measure | Result | Reference |
| YAC128 HD mice | Motor Coordination | Not Specified | Improved motor coordination | Significant improvement, indicating a delay in symptom onset. | |
| 6-OHDA lesion mouse model of Parkinson's Disease | Cylinder Test, Stepping Test | 0.3 mg/kg daily | Deficits in forelimb use | Significant improvement in deficits. | |
| R6/2 HD mouse model | Motor Performance | Not Specified | Improved motor performance | Highly improved motor performance. | |
| Vanishing White Matter (VWM) mouse model | Balance Beam | Not Specified | Balance beam performance | Subtle beneficial effects on motor skills. |
Signaling Pathway of Pridopidine's Neuroprotective Effect
Pridopidine's neuroprotective signaling pathway.
Clinical Assessment of Motor Function
In human clinical trials, standardized rating scales are the primary tools for assessing motor function.
Experimental Protocols: Clinical Trials
-
Unified Huntington's Disease Rating Scale (UHDRS): This is the most widely used scale in HD clinical trials. It comprises four domains: motor function, cognitive function, behavioral abnormalities, and functional capacity.
-
Total Motor Score (TMS): This is a sum of scores from 31 items assessing various aspects of motor performance, including eye movements, chorea, dystonia, gait, and postural stability. Each item is rated on a 5-point scale (0-4), with higher scores indicating greater impairment.
-
Modified Motor Score (mMS): A subset of the TMS that focuses on voluntary motor function.
-
-
Quantitative Motor (Q-Motor) Assessment: This provides objective and sensitive measurements of fine motor skills.
-
Apparatus: Utilizes force transducers and 3D position sensors.
-
Procedure: Patients perform specific tasks like finger tapping and hand pronation/supination.
-
Data Analysis: The system captures data on the speed, rhythm, and force of movements, offering a more granular assessment of motor function than clinical rating scales.
-
Quantitative Data from Clinical Trials
The following table summarizes key quantitative findings from clinical trials of pridopidine.
| Trial Name | Primary Endpoint | Dosage | Key Motor Function Outcome | Result | Reference |
| MermaiHD | Change in modified Motor Score (mMS) | 45 mg/day & 90 mg/day | Reduction in mMS | At 90 mg/day, a non-significant reduction in mMS was observed. | |
| PRIDE-HD | Composite endpoint | 45-112.5 mg twice daily | Total Functional Capacity (TFC) | Did not meet primary endpoint, but a 45mg twice daily dose showed a significant beneficial effect on TFC after 52 weeks. | |
| PROOF-HD | Change in Total Functional Capacity (TFC) | 45 mg twice daily | Composite UHDRS (cUHDRS), Q-Motor | In patients not on antidopaminergic medications, pridopidine showed significant improvement in cUHDRS and Q-Motor scores. | |
| Meta-analysis of 4 RCTs | Not Applicable | Various | UHDRS-TMS, mMS | Slight, non-significant improvement in UHDRS-TMS; significant improvement in mMS. |
Experimental Workflow for a Clinical Trial Assessing Pridopidine
A typical clinical trial workflow for pridopidine.
Logical Relationship of Assessment Tools
References
Application Notes and Protocols for Pridopidine Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridopidine is a small molecule currently under investigation for the treatment of neurodegenerative disorders, most notably Huntington's disease (HD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS).[1][2] Initially characterized as a dopamine D2 receptor (D2R) antagonist, recent research has revealed that its primary mechanism of action is through high-affinity agonism of the Sigma-1 Receptor (S1R).[3][4][5] The S1R is a chaperone protein located at the endoplasmic reticulum-mitochondria interface that plays a crucial role in regulating cellular defense mechanisms, neuroplasticity, and neuronal survival.
These application notes provide an overview of the common animal models used in pridopidine research, detailed protocols for key experiments, and a summary of quantitative data from preclinical studies.
Mechanism of Action of Pridopidine
Pridopidine's neuroprotective effects are primarily mediated through its activation of the S1R. This interaction triggers a cascade of downstream signaling events that are beneficial in the context of neurodegeneration.
Key Signaling Pathways:
-
Sigma-1 Receptor (S1R) Activation: Pridopidine binds to S1R with high affinity (Ki of 70-80 nM), which is approximately 100 times higher than its affinity for the D2R. S1R activation by pridopidine leads to the modulation of several key cellular pathways.
-
Upregulation of the BDNF Pathway: Pridopidine treatment has been shown to upregulate the brain-derived neurotrophic factor (BDNF) pathway. This effect is dependent on S1R activation and leads to increased expression of genes such as EGR1, EGR2, and ARC, which are crucial for neuronal survival and plasticity. Pridopidine has also been shown to rescue the trafficking of BDNF in Huntington's disease models.
-
Modulation of Dopaminergic Signaling: While having a lower affinity, pridopidine's interaction with D2 receptors as an antagonist contributes to its effects on motor symptoms, particularly in models of HD. It can stabilize dopamine-dependent motor activity, suppressing hyperactivity and stimulating hypoactivity.
-
Activation of Pro-Survival Pathways: Pridopidine has been found to upregulate the AKT/PI3K and glucocorticoid receptor (GR) pathways, both of which are known to promote neuronal survival.
-
Reduction of ER Stress and Mitochondrial Dysfunction: Pridopidine has been shown to restore mitochondrial function, reduce reactive oxygen species (ROS) levels, and mitigate endoplasmic reticulum (ER) stress in HD models, with these effects being mediated by S1R.
Signaling Pathway of Pridopidine's Neuroprotective Effects
Caption: Pridopidine's primary mechanism of action involves S1R agonism, leading to neuroprotection.
Animal Models for Pridopidine Research
A variety of animal models are utilized to investigate the efficacy of pridopidine in different neurodegenerative diseases.
Huntington's Disease (HD) Models
Transgenic mouse models that express the mutated human huntingtin (HTT) gene are the most common for studying pridopidine in HD.
-
R6/2 Mice: This fragment model expresses exon 1 of the human HTT gene with a large CAG repeat expansion. It exhibits a rapid and severe phenotype, making it suitable for short-term studies.
-
YAC128 Mice: This model expresses the full-length human HTT gene with 128 CAG repeats. It has a slower disease progression that more closely mimics the human condition.
-
Q175 Mice: A knock-in model where the mouse Htt gene is replaced with a humanized version containing a ~175 CAG repeat.
Parkinson's Disease (PD) Models
Neurotoxin-induced models are frequently used to replicate the dopaminergic neurodegeneration seen in PD.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: This model uses the neurotoxin MPTP to induce rapid and selective destruction of dopaminergic neurons in the substantia nigra.
-
6-OHDA (6-hydroxydopamine) Model: This model involves the direct injection of the neurotoxin 6-OHDA into the brain to create lesions in the nigrostriatal pathway.
-
Rotenone Model: Chronic administration of the pesticide rotenone, a mitochondrial complex I inhibitor, can reproduce many features of PD, including motor deficits and α-synuclein accumulation.
Amyotrophic Lateral Sclerosis (ALS) Models
-
SOD1G93A Mice: This transgenic model overexpresses a mutant form of the human superoxide dismutase 1 (SOD1) gene, a known cause of familial ALS. These mice develop progressive motor neuron degeneration and paralysis.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for preclinical studies of pridopidine in animal models.
Experimental Workflow for Pridopidine Animal Studies
Caption: A generalized workflow for in vivo pridopidine research.
Detailed Methodologies
1. MPTP-Induced Parkinson's Disease Model Protocol
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
MPTP Preparation: Dissolve MPTP hydrochloride in sterile, pyrogen-free 0.9% saline.
-
Induction Regimen:
-
Administer four intraperitoneal (i.p.) injections of MPTP (18-20 mg/kg) at 2-hour intervals.
-
House animals in a dedicated, well-ventilated area with appropriate safety precautions for handling MPTP.
-
-
Pridopidine Treatment:
-
Begin pridopidine administration (e.g., 0.3 mg/kg, daily) via oral gavage or subcutaneous injection, starting before or after MPTP administration, depending on the study design (neuroprotective vs. neurorestorative).
-
Continue treatment for a specified duration (e.g., 5 weeks).
-
-
Behavioral Assessment:
-
Cylinder Test: To assess forelimb use asymmetry.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Open Field Test: To measure general locomotor activity.
-
-
Post-mortem Analysis:
-
At the end of the treatment period, euthanize mice and perfuse with 4% paraformaldehyde.
-
Collect brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum.
-
Alternatively, collect fresh brain tissue for neurochemical analysis (e.g., HPLC for dopamine and its metabolites) or molecular analysis (e.g., qPCR for BDNF, GDNF expression).
-
2. R6/2 Huntington's Disease Model Protocol
-
Animals: R6/2 transgenic mice and wild-type littermates.
-
Genotyping: Confirm genotype by PCR analysis of tail DNA.
-
Pridopidine Treatment:
-
Begin daily administration of pridopidine (e.g., 5 mg/kg) at a pre-symptomatic stage (e.g., 5 weeks of age).
-
Administer via oral gavage or in drinking water.
-
Continue treatment for a specified duration (e.g., 6 weeks).
-
-
Behavioral Assessment:
-
Rotarod Test: To assess progressive motor deficits.
-
Grip Strength Test: To measure muscle strength.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
-
-
Post-mortem Analysis:
-
At the end of the study, euthanize mice and collect brain tissue.
-
Perform Western blot analysis for levels of BDNF, DARPP-32, and mutant huntingtin (mHtt) aggregates in the striatum.
-
Conduct immunohistochemistry for neuronal markers and mHtt inclusions.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies of pridopidine.
Table 1: Pridopidine Dosing and Administration in Animal Models
| Animal Model | Disease | Pridopidine Dose | Route of Administration | Treatment Duration | Reference |
| R6/2 Mice | Huntington's Disease | 5 mg/kg/day | Oral gavage | 6 weeks | |
| YAC128 Mice | Huntington's Disease | 10 or 30 mg/kg/day | Oral gavage | 10.5 months | |
| 6-OHDA Lesioned Mice | Parkinson's Disease | 0.3 or 1 mg/kg/day | Subcutaneous | 5 weeks | |
| MPTP-treated Mice | Parkinson's Disease | 0.3 or 1 mg/kg/day | Not specified | 5 weeks | |
| SOD1G93A Mice | ALS | Not specified | In vivo evaluation | 11 weeks | |
| VWM Mice | Vanishing White Matter | Not specified | Injections | Not specified |
Table 2: Effects of Pridopidine on Molecular and Cellular Endpoints
| Animal/Cell Model | Endpoint | Effect of Pridopidine | Magnitude of Effect | Reference |
| Rat Striatum | BDNF Pathway Gene Expression | Upregulation | P = 1.73E-10 | |
| Rat Striatum | AKT/PI3K Pathway Gene Expression | Upregulation | P = 0.004 | |
| Rat Striatum | Glucocorticoid Receptor Response | Upregulation | P = 1E-10 | |
| R6/2 Mice Striatum | BDNF Expression | Increased | Not specified | |
| R6/2 Mice Striatum | DARPP32 Expression | Increased | Not specified | |
| R6/2 Mice Striatum | mHtt Aggregate Size | Reduction | Not specified | |
| 6-OHDA Lesioned Mice Striatum | GDNF and BDNF Expression | Increased | Not specified | |
| YAC128 HD Mice | Mitochondrial ROS Levels | Reduced | Normalized complex activity |
Table 3: Behavioral Outcomes of Pridopidine Treatment in Animal Models
| Animal Model | Behavioral Test | Outcome with Pridopidine Treatment | Reference |
| R6/2 Mice | Motor Performance | Significantly preserved motor function | |
| YAC128 Mice | Motor Coordination | Improved | |
| YAC128 Mice | Anxiety- and Depressive-like Phenotypes | Reduced | |
| 6-OHDA Lesioned Mice | Cylinder Test (Forelimb use) | Improved deficits | |
| 6-OHDA Lesioned Mice | Rotational Bias | Abolished | |
| MPTP-treated Mice | Behavioral Deficits | Improved |
Conclusion
Pridopidine has demonstrated significant neuroprotective effects in a range of animal models of neurodegenerative diseases. Its primary mechanism of action through S1R agonism leads to the activation of pro-survival pathways, enhancement of neurotrophic factor expression, and mitigation of cellular stress. The protocols and data presented here provide a framework for researchers to design and conduct further preclinical studies to better understand the therapeutic potential of pridopidine. Future research should continue to explore the long-term efficacy and safety of pridopidine and its potential for combination therapies.
References
- 1. prilenia.com [prilenia.com]
- 2. prilenia.com [prilenia.com]
- 3. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pridopidine in Amyotrophic Lateral Sclerosis (ALS) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridopidine is an investigational, orally administered small molecule that acts as a potent and selective agonist of the Sigma-1 receptor (S1R).[1][2] The S1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, playing a crucial role in regulating cellular processes essential for neuronal health and survival, which are often impaired in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[1][2] This document provides detailed application notes on the use of Pridopidine in ALS research, summarizing key preclinical and clinical findings, and offers structured protocols for relevant experimental models.
Mechanism of Action
Pridopidine's therapeutic potential in ALS is attributed to its activation of the S1R, which is highly expressed in the brainstem and spinal cord.[3] S1R activation by Pridopidine has been shown to modulate several key cellular pathways implicated in ALS pathology:
-
Neuroprotection and Neuronal Survival: Pridopidine promotes neuronal survival and protects against cell death.
-
Axonal Transport: It enhances the transport of crucial factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).
-
Mitochondrial Function: It improves mitochondrial energy production and respiration.
-
Endoplasmic Reticulum (ER) Stress Reduction: Pridopidine helps mitigate ER stress, a hallmark of neurodegenerative diseases.
-
Autophagy Enhancement: It stimulates the clearance of toxic protein aggregates.
-
Synaptic Function: Pridopidine helps restore the function of synapses, including the neuromuscular junction (NMJ).
Preclinical Research Data
Pridopidine has been evaluated in the SOD1G93A mouse model of ALS, demonstrating significant neuroprotective effects.
Quantitative Data from Preclinical Studies
| Parameter | Model System | Treatment | Result | p-value | Reference |
| ER Stress Markers | iPSC-derived neural progenitor cells | Pridopidine | Reduction in BiP expression by 72% and CHOP expression by 52% | <0.0001 | |
| Cell Viability | iPSC-derived neural progenitor cells | Pridopidine | 50% increase in cell viability and growth | <0.0001 | |
| Motor Neuron Survival | SOD1G93A motor neurons in co-culture | Pridopidine (0.1 µM) | Substantial rescue of motor neuron death | <0.01 | |
| Mutant SOD1 Aggregation | SOD1G93A mice | Pridopidine | Profound reduction in the spinal cord | Not specified | |
| Cachexia (Weight Loss) | Delayed onset SOD1G93A mice | Pridopidine (3.0 mg/kg/day) | Prevention of transgene-associated weight loss | Not specified | |
| Motor Behavior | Delayed onset SOD1G93A mice | Pridopidine (3.0 mg/kg/day) | Significant improvement 5 weeks after treatment ended | Not specified |
Clinical Research Data
Pridopidine was evaluated in the HEALEY ALS Platform Trial (Regimen D, NCT04615923), a Phase 2 study. While the trial did not meet its primary and key secondary endpoints in the overall population, post-hoc analyses revealed promising trends, particularly in patients with early and rapidly progressive disease.
Quantitative Data from the HEALEY ALS Platform Trial (Phase 2)
| Endpoint | Patient Subgroup | Pridopidine vs. Placebo | p-value | Reference |
| ALSFRS-R Progression | Definite ALS, early participants | Trended favorably (Δ2.4) | 0.19 | |
| Respiratory Domain (ALSFRS-R) | Definite ALS, early participants | Trended favorably (Δ1.04) | 0.18 | |
| Dyspnea | Definite ALS, early participants | Improved (Δ1.35) | 0.014 | |
| ALSFRS-R Progression | Definite+probable ALS, early, fast progressors | Greater improvement (Δ5.2) | 0.04 | |
| Speaking Rate | Full Analysis Set | Significant improvement (Δ1.08) | <0.0001 | |
| Articulation Rate | Full Analysis Set | Significant improvement (Δ1.03) | <0.0001 | |
| ALSAQ-40 Quality of Life | Definite ALS, early participants | Less decline (Δ -10.83) | 0.018 | |
| Eating & Drinking (ALSAQ-40) | Definite ALS, early participants | Less decline (Δ -19.18) | 0.015 | |
| Median Survival Time | Definite+probable ALS, early participants | Prolongation from ~300 to 600 days | 0.069 |
Experimental Protocols
Protocol 1: In Vivo Evaluation of Pridopidine in the SOD1G93A Mouse Model
This protocol is based on methodologies described in preclinical studies.
1. Animal Model:
-
Use transgenic mice expressing the human SOD1G93A mutation. A delayed-onset model may allow for a longer observation period.
-
House animals in a controlled environment with ad libitum access to food and water.
2. Drug Administration:
-
Administer Pridopidine (e.g., 3.0 mg/kg/day) or vehicle control.
-
Continuous release via surgically implanted osmotic pumps is a recommended method for consistent drug exposure.
-
Initiate treatment before the onset of significant motor deficits (e.g., at 18 weeks of age for a delayed-onset model).
-
Treatment duration can be set for a defined period (e.g., 4 weeks).
3. Behavioral Monitoring:
-
Monitor body weight weekly to assess for cachexia.
-
Conduct a battery of motor function tests weekly, such as:
-
Wire Hanging Test: To measure grip strength and endurance.
-
Inverted Screen Test: To assess motor coordination and strength.
-
Pole Test: To evaluate bradykinesia and coordination.
-
Gait Analysis: To assess stride length and other gait parameters.
-
4. Histological and Molecular Analysis (Post-mortem):
-
At the study endpoint, perfuse animals and collect spinal cord and muscle tissues.
-
Immunohistochemistry: Analyze spinal cord sections for motor neuron counts and the presence of mutant SOD1 aggregates.
-
Neuromuscular Junction (NMJ) Analysis: Stain muscle tissue to assess the integrity of NMJs.
-
Western Blot: Quantify levels of key proteins in relevant signaling pathways (e.g., p-ERK).
Protocol 2: HEALEY ALS Platform Trial Design for Pridopidine (Regimen D)
This protocol outlines the key elements of the Phase 2 clinical trial design.
1. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled trial.
-
Part of a perpetual platform trial design, allowing for shared placebo data.
2. Participant Population:
-
Adults with a diagnosis of ALS (e.g., El Escorial possible, probable, or definite).
-
Symptom onset within a specified timeframe (e.g., <36 months).
-
Vital capacity above a certain threshold (e.g., >50% predicted).
3. Intervention:
-
Randomize participants in a 3:1 ratio to receive either Pridopidine (45 mg, administered orally twice daily) or a matching placebo.
-
The double-blind treatment period is typically 24 weeks.
4. Outcome Measures:
-
Primary Endpoint: Change in disease severity over 24 weeks, measured by the ALS Functional Rating Scale-Revised (ALSFRS-R), accounting for mortality.
-
Secondary Endpoints:
-
Change in respiratory function (e.g., slow vital capacity).
-
Change in muscle strength.
-
Survival time.
-
Safety and tolerability.
-
-
Exploratory Endpoints:
-
Quantitative speech measures (e.g., speaking rate, articulation rate).
-
Quality of life assessments (e.g., ALSAQ-40).
-
Biomarkers (e.g., neurofilament light chain levels).
-
5. Data Analysis:
-
Analyze the primary endpoint using a shared-parameter model that combines functional decline and survival.
-
Conduct post-hoc analyses on predefined subgroups (e.g., based on disease duration and diagnostic certainty).
Visualizations
Signaling Pathways
Caption: Pridopidine's neuroprotective signaling pathway in ALS.
Experimental Workflows
Caption: Preclinical experimental workflow for Pridopidine in a mouse model.
Caption: HEALEY ALS Platform Trial (Regimen D) workflow.
References
Troubleshooting & Optimization
Technical Support Center: Pridopidine Clinical Trial Recruitment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with recruiting participants for clinical trials of Pridopidine in neurodegenerative diseases such as Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recruiting for Pridopidine clinical trials?
A1: Recruitment for Pridopidine trials faces challenges common to many rare neurodegenerative diseases. These include a limited pool of eligible patients, the geographic dispersion of this population, and the heterogeneity of disease progression.[1] For patients, the physical and emotional burden of the disease, along with travel to trial sites, can be significant deterrents.[2] Additionally, stringent inclusion/exclusion criteria, while necessary for trial validity, can further narrow the eligible population.[3] For example, it's estimated that nearly 60% of ALS patients may not be eligible for clinical trials due to these criteria.[3]
Q2: How can the novel mechanism of action of Pridopidine (a Sigma-1 Receptor agonist) be effectively communicated to potential participants?
A2: Explaining a novel mechanism of action requires clear, patient-centric language. It is advisable to:
-
Use Analogies: Describe the Sigma-1 Receptor (S1R) as a "chaperone" or "stress-reducer" for brain cells, helping them to function better and survive longer.[4]
-
Focus on Neuroprotection: Emphasize that Pridopidine is believed to protect nerve cells from damage by activating the S1R, which in turn supports critical cellular functions like energy production and waste clearance.
-
Visual Aids: Simple diagrams illustrating the S1R's role in the cell can be helpful.
-
Connect to Symptoms: Explain that by protecting nerve cells, the treatment aims to slow the decline in functions that are important to patients, such as motor skills, cognition, and in the case of ALS, speech and respiratory function.
Q3: The PROOF-HD and the HEALEY ALS Platform Trial for Pridopidine did not meet their primary endpoints in the full study populations. How can this be addressed with potential participants?
A3: Transparency is crucial. It is important to acknowledge that the primary endpoints were not met in the overall study populations. However, it is also important to discuss the nuances of the results, including:
-
Pre-specified Subgroup Analyses: Explain that in the PROOF-HD trial, pre-specified analyses of participants not taking certain other medications (antidopaminergics) showed clinically meaningful benefits in disease progression, motor, and cognitive measures. Similarly, in the HEALEY ALS trial, post-hoc analyses of patients with a shorter disease duration and more rapid progression showed encouraging signals.
-
Favorable Safety Profile: Pridopidine has consistently demonstrated a favorable safety and tolerability profile, comparable to placebo, across multiple trials involving over 1,600 individuals.
-
Future Research: These findings are guiding the design of future confirmatory trials to further investigate these potential benefits in more targeted patient populations.
Q4: What are the key inclusion/exclusion criteria for Pridopidine trials in HD and ALS that sites should be particularly aware of?
A4: While specific criteria vary by protocol, some key considerations from past trials include:
-
For Huntington's Disease (e.g., PROOF-HD):
-
Inclusion: Diagnosis based on clinical features and ≥36 CAG repeats, early-stage disease (Total Functional Capacity score of ≥7), and adult-onset.
-
Exclusion: Prior use of Pridopidine within 12 months, gene therapy, and certain cardiac conditions. A significant consideration in the analysis was the concurrent use of antidopaminergic medications.
-
-
For ALS (e.g., HEALEY ALS Platform Trial):
-
Inclusion: Diagnosis of sporadic or familial ALS, symptom onset within the last 36 months, and a vital capacity of ≥ 50% of predicted.
-
Exclusion: Specific cardiac conditions (e.g., prolonged QT interval) and use of certain prohibited medications.
-
Troubleshooting Guides
Issue 1: High Screen Failure Rate
-
Problem: A significant number of interested participants do not meet the eligibility criteria upon screening. The average screen failure rate across clinical trials can be as high as 36.3%, with rates for diseases like Alzheimer's reaching 70-80%.
-
Troubleshooting Steps:
-
Optimize Pre-Screening: Implement a thorough pre-screening process, either online or via telephone, to identify potential ineligibility before the in-person screening visit. This reduces the burden on both patients and site staff.
-
Educate Referring Physicians: Ensure that local healthcare providers are well-informed about the trial's inclusion and exclusion criteria to improve the quality of referrals.
-
Analyze Screen Failure Data: Track and analyze the reasons for screen failures. If a particular criterion is consistently leading to a high rate of failures, discuss the feasibility of a protocol amendment with the sponsor, especially in rare disease trials where the patient pool is limited.
-
Consider Rescreening: For criteria that may be transient (e.g., a lab value that is temporarily out of range), sponsors may approve a rescreening visit.
-
Issue 2: Low Patient Enrollment/Interest
-
Problem: Difficulty in reaching the target enrollment numbers within the projected timeline.
-
Troubleshooting Steps:
-
Engage with Patient Advocacy Groups: Partnering with organizations like the Huntington's Disease Society of America (HDSA) and the ALS Association can be highly effective. These groups can help raise awareness of the trial through their networks.
-
Develop Patient-Centric Materials: Create clear, easily understandable educational materials about the trial, including its purpose, what participation involves, and the potential risks and benefits.
-
Leverage Digital Recruitment: Utilize social media campaigns and trial-specific websites to reach a broader audience of potential participants and their families.
-
Establish a Patient Advisory Board: Involve patients and their family members in the trial design process to ensure the protocol is as patient-friendly as possible, which can improve both recruitment and retention.
-
Issue 3: High Participant Dropout Rate
-
Problem: Enrolled participants withdraw from the study before its completion.
-
Troubleshooting Steps:
-
Minimize Participant Burden: Where possible, offer decentralized trial components such as home health visits for routine assessments or the use of telemedicine for follow-ups.
-
Provide Logistical Support: Offer services to coordinate travel and lodging for participants and their caregivers, and ensure timely reimbursement for any out-of-pocket expenses.
-
Maintain Strong Communication: Regularly communicate with participants and their families, providing updates on the trial's progress (where appropriate) and making them feel like valued partners in the research process.
-
Offer an Open-Label Extension (OLE): Providing the opportunity for all participants (including those on placebo) to receive the investigational drug after the double-blind phase can be a strong incentive for retention. The PROOF-HD trial had a very low dropout rate (around 6%), and nearly all eligible participants continued into the OLE phase.
-
Data Presentation
While specific, granular recruitment data for the Pridopidine trials are not publicly available, the following table provides a representative example of a recruitment funnel for a neurodegenerative disease clinical trial. This illustrates the typical attrition at each stage and highlights the importance of a robust pre-screening and screening process.
Table 1: Illustrative Recruitment Funnel for a Representative Neurodegenerative Disease Trial
| Recruitment Stage | Number of Individuals | Percentage of Initial Cohort | Key Reasons for Attrition |
| Initial Cohort Identified (e.g., from registries, clinic databases) | 5,000 | 100% | - |
| Contacted for Pre-screening | 3,500 | 70% | Inability to contact, outdated information |
| Completed Pre-screening | 2,000 | 40% | Declined to participate, initial ineligibility |
| Scheduled for In-person Screening | 800 | 16% | Did not meet preliminary criteria |
| Completed Screening Visit | 750 | 15% | No-shows, withdrew consent |
| Screen Failures | 450 | 9% | Did not meet inclusion/exclusion criteria (e.g., lab values, comorbidities, disease stage) |
| Enrolled and Randomized | 300 | 6% | - |
Note: This table is for illustrative purposes and does not represent actual data from a Pridopidine clinical trial.
Experimental Protocols
Protocol: Assessment of Pridopidine's Effect on Mitochondrial Respiration
This protocol describes a method to evaluate the impact of Pridopidine on mitochondrial function in neuronal cell models of Huntington's Disease, adapted from published preclinical studies.
Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration in response to Pridopidine treatment.
Materials:
-
Neuronal cells (e.g., primary striatal neurons from YAC128 HD mouse models or human iPSC-derived neural stem cells)
-
Cell culture plates compatible with a Seahorse XF Analyzer
-
Pridopidine solution (e.g., 1 µM and 5 µM concentrations)
-
Seahorse XF Analyzer and consumables (cartridge, calibrant, assay medium)
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Methodology:
-
Cell Plating: Plate the neuronal cells on a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere and grow.
-
Pridopidine Treatment: Treat the cells with the desired concentrations of Pridopidine (e.g., 1 µM and 5 µM) or a vehicle control for 24 hours.
-
Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator for one hour prior to the assay.
-
Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) for sequential injection.
-
-
Seahorse XF Analyzer Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture plate into the analyzer.
-
Run the mitochondrial stress test protocol, which measures basal respiration, followed by sequential injections to measure ATP production, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
Normalize the OCR data to cell number.
-
Calculate the key parameters of mitochondrial function (basal respiration, maximal respiration, ATP production) for each treatment group.
-
Compare the results from the Pridopidine-treated groups to the vehicle control group to determine the effect of the compound on mitochondrial respiration.
-
Mandatory Visualization
Caption: Pridopidine's neuroprotective signaling pathway via the Sigma-1 Receptor (S1R).
Caption: A workflow for overcoming challenges in clinical trial recruitment.
References
- 1. PROOF-HD Trial Results Show Benefits of Pridopidine as Huntington Disease Treatment in Those Not Taking ADMs - - Practical Neurology [practicalneurology.com]
- 2. Trial: HEALEY ALS Platform Trial - Regimen G DNL343 | ALS TDI [als.net]
- 3. At Risk for Huntington's Disease: With PROOF-HD in the lead, the Huntington’s disease drug pipeline is still ‘full of hope’ (Coping with disappointing clinical trial results – Part II) [curehd.blogspot.com]
- 4. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing the Placebo Effect in Pridopidine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pridopidine. The content is designed to address common issues encountered during experiments, with a focus on mitigating the significant challenge of the placebo effect observed in clinical trials for neurodegenerative diseases.
Troubleshooting Guides
Issue: High Variability and Unexpectedly High Placebo Response in Clinical Trial Data
Description: Your clinical trial data for Pridopidine shows a smaller than expected treatment effect, with the placebo group demonstrating a significant and sustained improvement in motor or functional scores. This was a notable challenge in the PRIDE-HD and PROOF-HD studies.[1][2]
Troubleshooting Steps:
-
Verify Rater Training and Consistency: Inconsistent scoring of subjective scales like the Unified Huntington's Disease Rating Scale (UHDRS) can introduce significant variability.
-
Action: Implement a rigorous, centralized rater training and certification program. The European Huntington's Disease Network (EHDN) provides online training videos and certification for the UHDRS motor rating scale.[3][4]
-
Protocol:
-
Initial Training: All raters must complete a comprehensive training module on the UHDRS, including video examples of each grade of abnormality.[5]
-
Certification: Raters must pass a certification exam that assesses their ability to score standardized patient videos accurately and consistently.
-
Ongoing Calibration: Conduct periodic rater calibration sessions throughout the trial to prevent rater drift. This can involve re-scoring of videotaped assessments and group discussions to ensure alignment.
-
Centralized Monitoring: Utilize a centralized system to monitor rater performance and identify any inconsistencies in scoring patterns across sites.
-
-
-
Assess Patient Expectations and Understanding: Patient expectations can strongly influence the placebo response.
-
Action: Implement a standardized patient education program at the beginning and throughout the trial.
-
Protocol:
-
Informed Consent Discussion: During the informed consent process, explicitly discuss the nature of a placebo-controlled trial and the possibility of receiving an inactive substance.
-
Patient Education Guide: Provide all participants with a clear, concise guide explaining the placebo effect in simple terms. This guide should emphasize the importance of reporting symptoms accurately, without trying to guess their treatment allocation.
-
Neutral Communication: Train study staff to communicate with participants in a neutral and consistent manner, avoiding any language that could create positive or negative expectations about the treatment.
-
-
-
Evaluate Trial Design for Placebo Response Mitigation: Standard parallel-group designs may be susceptible to high placebo effects.
-
Action: Consider alternative trial designs for future studies.
-
Protocol: Sequential Parallel Comparison Design (SPCD)
-
Stage 1: Randomize participants to receive either Pridopidine or a placebo for a predefined period (e.g., 12 weeks).
-
Interim Analysis: At the end of Stage 1, identify placebo non-responders based on a pre-specified criterion (e.g., no meaningful improvement on the UHDRS-Total Motor Score).
-
Stage 2: Re-randomize the placebo non-responders to receive either Pridopidine or a placebo for a second treatment period.
-
Analysis: The final analysis combines data from both stages, giving more weight to the treatment effect observed in the placebo non-responder group, thus reducing the impact of the initial placebo response.
-
-
Issue: Confounding Effects of Concomitant Medications on Efficacy Data
Description: The therapeutic effect of Pridopidine appears to be masked or altered by the use of concomitant antidopaminergic medications (ADMs), such as neuroleptics and chorea medications. This was observed in the PROOF-HD trial where pre-specified analyses excluding participants on these medications showed more pronounced benefits of Pridopidine.
Troubleshooting Steps:
-
Stratify Randomization by Concomitant Medication Use: To ensure a balanced distribution of participants using ADMs across treatment and placebo groups.
-
Action: During the randomization process, stratify participants based on their baseline use of ADMs.
-
Protocol:
-
Define clear criteria for what constitutes "use of ADMs" (e.g., specific medications, dosage, and duration of use).
-
Implement a stratified randomization scheme within the interactive response technology (IRT) system.
-
-
-
Conduct Pre-specified Subgroup Analyses: To evaluate the efficacy of Pridopidine in clinically relevant subgroups.
-
Action: Pre-specify in the statistical analysis plan that subgroup analyses will be performed based on concomitant ADM use.
-
Protocol:
-
The primary analysis will be conducted on the full analysis set.
-
A key secondary analysis will compare the treatment effect of Pridopidine versus placebo in the subgroup of participants not receiving concomitant ADMs at baseline.
-
A further exploratory analysis can be performed on participants who initiate ADMs during the trial to understand the potential interaction.
-
-
-
Collect Detailed Concomitant Medication Data: To enable robust post-hoc analyses.
-
Action: Ensure rigorous and consistent collection of data on all concomitant medications throughout the trial.
-
Protocol:
-
Use a standardized medication log to record the name, dose, frequency, and start/end dates of all medications.
-
Train site staff on the importance of accurately and completely documenting this information at every study visit.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pridopidine, and how might this relate to the placebo effect?
A1: Pridopidine is a selective and potent agonist of the Sigma-1 Receptor (S1R). The S1R is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is involved in regulating various cellular processes crucial for neuronal health, including calcium signaling, ER stress, and mitochondrial function. Pridopidine's activation of S1R is thought to upregulate neuroprotective pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) and PI3K/AKT pathways. While the mechanism of action itself is distinct from the psychological and neurobiological underpinnings of the placebo effect, the broad, system-level effects of Pridopidine on neuronal function and plasticity might be challenging to disentangle from the non-specific improvements seen in the placebo group, especially in a disease with a variable course like Huntington's.
Q2: Why was the placebo effect so pronounced in the PRIDE-HD and PROOF-HD trials?
A2: The reasons for the strong placebo effect in these trials are likely multifactorial. Huntington's disease has a variable rate of progression, and subjective outcome measures like the UHDRS can be influenced by patient and rater expectations. The supportive environment of a clinical trial, with regular medical attention and a sense of hope, can also contribute to a significant placebo response. In the PRIDE-HD study, the placebo effect was described as "unprecedented" and sustained. This highlights the critical need for robust strategies to mitigate this effect in future trials.
Q3: What are the key components of a robust rater training program for the UHDRS?
A3: A comprehensive UHDRS rater training program should include:
-
Didactic Training: In-depth review of the UHDRS manual and scoring guidelines.
-
Video-Based Learning: Use of standardized training videos demonstrating the administration and scoring of each subscale for a range of patient presentations.
-
Live or Simulated Patient Interviews: Opportunities for raters to practice administering the scale and receive feedback from experienced trainers.
-
Certification: A formal certification process to ensure that all raters meet a minimum standard of accuracy and reliability before they can perform assessments in a trial.
-
Ongoing Monitoring and Recalibration: Regular checks on rater performance throughout the study to identify and correct any "rater drift" or inconsistencies.
Q4: How can we educate patients about the placebo effect without diminishing their hope or increasing dropout rates?
A4: Patient education on the placebo effect should be handled sensitively and transparently. Key principles include:
-
Clear and Simple Language: Avoid overly technical jargon. Explain that a placebo is an inactive substance used as a comparison to understand the true effect of the investigational drug.
-
Emphasize the Importance of Accurate Reporting: Frame the discussion around the need for honest and accurate reporting of symptoms to ensure the scientific validity of the trial.
-
Normalize the Placebo Response: Explain that it is common for people to feel better during a study, regardless of whether they are receiving the active drug or placebo, due to the increased care and attention.
-
Maintain Blinding: Reassure participants that neither they nor the study staff will know their treatment assignment, which is a crucial aspect of the study design to prevent bias.
Q5: What are the practical implications of the subgroup analysis in the PROOF-HD trial for future Pridopidine studies?
A5: The subgroup analysis of the PROOF-HD trial, which showed a greater treatment effect in patients not taking antidopaminergic medications, has significant implications for future research. It suggests that:
-
Patient Selection: Future trials might consider enriching the study population with patients who are not on these medications or have a washout period before enrollment.
-
Stratification: As a standard, randomization should be stratified based on the use of these medications to ensure balanced groups.
-
Statistical Analysis: The statistical analysis plan must pre-specify analyses of these subgroups to provide robust evidence of efficacy in this population.
-
Understanding Drug Interactions: Further research may be needed to understand the biological basis of the interaction between Pridopidine and antidopaminergic drugs.
Data Presentation
Table 1: Overview of Key Pridopidine Clinical Trial Results
| Trial | Phase | N | Treatment Arms | Primary Endpoint | Outcome | Key Observation on Placebo Effect |
| PRIDE-HD | 2 | 408 | Pridopidine (45, 67.5, 90, 112.5 mg bid) vs. Placebo | Change in UHDRS-TMS at 26 weeks | Did not meet primary endpoint | "Unprecedented strong and sustained placebo effect" |
| PROOF-HD | 3 | 499 | Pridopidine (45 mg bid) vs. Placebo | Change in UHDRS-TFC at 65 weeks | Did not meet primary endpoint | Treatment effects were reduced by the use of concomitant medications. |
| HEALEY ALS | 2/3 | 163 | Pridopidine (45 mg bid) vs. Placebo | Change in ALSFRS-R at 24 weeks | Did not meet primary endpoint in the full population | Significant benefits were observed in a subgroup of recently diagnosed, rapidly progressing patients. |
Table 2: Subgroup Analysis of PROOF-HD Trial (Patients Not on Antidopaminergic Medications)
| Outcome Measure | Timepoint | Pridopidine vs. Placebo (Change) | p-value |
| cUHDRS | Week 52 | Δ 0.43 | 0.04 |
| SWR | Week 52 | Δ 4.22 | 0.02 |
| Q-Motor (FT IOI) | Week 52 | Δ -22.84ms | 0.04 |
| TFC | Week 78 | - | - |
| cUHDRS | Week 78 | - | - |
| SWR | Week 78 | - | - |
| Q-Motor (FT IOI) | Week 78 | - | - |
| Note: This table presents a selection of the reported data. cUHDRS = composite Unified Huntington's Disease Rating Scale; SWR = Stroop Word Reading; Q-Motor (FT IOI) = Quantitative Motor Finger Tapping Inter-Onset Interval; TFC = Total Functional Capacity. Data is based on reported outcomes in patients not taking antidopaminergic medications. |
Visualizations
Pridopidine's Mechanism of Action: Signaling Pathway
Caption: Pridopidine activates the Sigma-1 Receptor (S1R), leading to reduced ER stress, enhanced mitochondrial function, and upregulation of neuroprotective pathways like BDNF and PI3K/AKT.
Experimental Workflow: Sequential Parallel Comparison Design (SPCD)
Caption: Workflow of a Sequential Parallel Comparison Design (SPCD) to mitigate the placebo effect.
Logical Relationship: Impact of Concomitant Medications
Caption: Concomitant antidopaminergic medications may mask the true efficacy of Pridopidine, confounding the observed treatment effect.
References
- 1. Safety and efficacy of pridopidine in patients with Huntington's disease (PRIDE-HD): a phase 2, randomised, placebo-controlled, multicentre, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROOF-HD study of pridopidine ends with negative result – HDBuzz [en.hdbuzz.net]
- 3. Clinical Rater Training – European Huntington's Disease Network [ehdn.org]
- 4. Rater training and certification – European Huntington's Disease Network [ehdn.org]
- 5. Website [eprovide.mapi-trust.org]
Pridopidine Long-Term Safety and Dosage Optimization: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Pridopidine dosage with a focus on long-term safety in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Pridopidine that should be considered in experimental design?
A1: Pridopidine is a potent and highly selective Sigma-1 Receptor (S1R) agonist.[1][2][3] Initially investigated as a dopamine stabilizer, its primary therapeutic and neuroprotective effects are now understood to be mediated through the activation of S1R.[4][5] S1R is a chaperone protein located at the endoplasmic reticulum-mitochondria interface that modulates various cellular processes, including calcium homeostasis, mitochondrial function, and cellular stress responses. Experiments should be designed to account for S1R-mediated pathways rather than focusing on dopamine receptor antagonism.
Q2: What is the recommended optimal dosage of Pridopidine for long-term studies based on clinical data?
A2: Based on extensive clinical trial data, the recommended therapeutic dose of Pridopidine is 45 mg administered twice daily (bid). This dosage has demonstrated the most consistent and strongest treatment benefits across various endpoints, including functional capacity, in clinical studies. It achieves over 90% S1R occupancy in the human brain with minimal interaction with other receptors like the dopamine D2/D3 receptors. Notably, S1R agonists often exhibit a biphasic dose-response, where higher doses may be less effective than the optimal dose.
Q3: What is the long-term safety profile of Pridopidine?
A3: Pridopidine is generally considered safe and well-tolerated for long-term use. Integrated safety analyses from multiple clinical trials, with exposure up to 6.5 years, have shown that Pridopidine has an adverse event profile comparable to that of a placebo. No new safety concerns have emerged from long-term open-label extension studies.
Q4: Are there any known contraindications or interactions to be aware of when using Pridopidine in preclinical models, especially with other medications?
A4: In clinical settings, the use of antidopaminergic medications (ADMs) has been observed to potentially mask the beneficial effects of Pridopidine. In preclinical research, it is crucial to document and consider the potential confounding effects of any co-administered compounds, particularly those that modulate dopaminergic or other neurotransmitter systems.
Troubleshooting Guides
Issue 1: Inconsistent or paradoxical results at higher dosages in cell-based or animal models.
-
Possible Cause: Pridopidine, like other S1R agonists, can exhibit a biphasic or U-shaped dose-response curve. This means that increasing the dosage beyond an optimal concentration may lead to diminished or even counteractive effects.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If not already performed, conduct a comprehensive dose-response experiment starting from low nanomolar concentrations up to the micromolar range to identify the optimal concentration for your specific model and endpoint. Post-hoc analyses of clinical trials have consistently shown that 45 mg bid is more efficacious than higher doses.
-
Verify Target Engagement: Ensure that the concentrations used are relevant to S1R engagement. At the clinically effective dose of 45 mg bid, Pridopidine achieves high S1R occupancy with negligible off-target effects.
-
Review Endpoints: Re-evaluate the selected biomarkers and functional readouts. S1R activation impacts multiple pathways, including BDNF expression, mitochondrial respiration, and ER stress reduction. Ensure your chosen endpoints are sensitive to these mechanisms.
-
Issue 2: Higher than expected incidence of adverse events in animal models (e.g., motor side effects).
-
Possible Cause: While generally well-tolerated, some adverse events have been reported. Originally, motor effects were attributed to dopamine receptor interaction. However, even via S1R agonism, high doses might lead to off-target effects or overstimulation of certain pathways.
-
Troubleshooting Steps:
-
Review Dosage and Administration: Confirm that the administered dose is correctly calculated and administered. Compare the dosage to established preclinical studies that have demonstrated efficacy and safety.
-
Monitor Animal Well-being: Implement a comprehensive monitoring plan for animal behavior and health. The most common treatment-related side effects noted in clinical trials include insomnia, diarrhea, nausea, and dizziness. In animal models, these may manifest as changes in activity, weight, or gastrointestinal function.
-
Assess for Confounding Factors: Rule out other experimental variables that could be contributing to the adverse events, such as stress, diet, or other co-administered substances.
-
Data Presentation: Summary of Long-Term Safety Data
The following tables summarize key safety and tolerability data from long-term clinical studies of Pridopidine.
Table 1: Incidence of Adverse Events (AEs) in Long-Term Studies
| Study / Duration | Dosage Group | Participants Reporting ≥1 AE | Participants Reporting ≥1 Serious AE (SAE) | Most Common AEs Reported |
| MermaiHD OLE (1 Year) | Placebo (then 90mg/day) | 79.6% | 8.0% | Falls, Worsening of Chorea |
| 45mg/day (then 90mg/day) | 80.8% | 12.8% | Falls, Worsening of Chorea | |
| 90mg/day | 82.6% | 8.7% | Falls, Worsening of Chorea | |
| Open-HART (Up to 5 Years) | 45mg bid | Safe and well-tolerated | N/A (Focus on stability) | No new safety concerns identified over 60 months. |
| Integrated Analysis | Placebo | Rate: 2.35 events/patient-year | Rate: 0.07 events/patient-year | Diarrhea, vomiting, nasopharyngitis, falls, headache, insomnia, anxiety. |
| (1067 patients) | 45mg bid | Rate: 1.82 events/patient-year | Rate: 0.18 events/patient-year | Diarrhea, vomiting, nasopharyngitis, falls, headache, insomnia, anxiety. |
Note: Data synthesized from multiple clinical trial reports.
Table 2: Specific Adverse Events with Higher Dosages (≥90 mg/day)
| Adverse Event | Risk Ratio (RR) vs. Placebo | 95% Confidence Interval (CI) | p-value |
| Nasopharyngitis | 2.01 | 1.10 to 3.69 | 0.02 |
| Insomnia | 2.23 | 1.00 to 4.98 | 0.05 |
| Fatigue | 0.51 | 0.26 to 1.01 | 0.05 |
| Total AEs | 1.11 | 1.00 to 1.22 | 0.04 |
Source: Meta-analysis of randomized controlled trials.
Experimental Protocols
Protocol: Assessing Pridopidine's Effect on Mitochondrial Function in a Cellular Model of Huntington's Disease (HD)
This protocol is a synthesized methodology based on published preclinical research.
-
Cell Culture:
-
Culture primary neurons from YAC128 HD mice or use HD patient-derived neural stem cells (hNSCs).
-
Maintain cells in appropriate media and conditions as per standard laboratory protocols.
-
-
Pridopidine Treatment:
-
Prepare stock solutions of Pridopidine in a suitable vehicle (e.g., DMSO).
-
Treat cells with a range of Pridopidine concentrations (e.g., 10 nM, 100 nM, 1 µM) for a predetermined duration (e.g., 24-48 hours). Include a vehicle-only control group.
-
-
Assessment of Mitochondrial Respiration:
-
Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).
-
Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
Calculate key parameters: basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Induce oxidative stress if required (e.g., with H₂O₂).
-
Load cells with a fluorescent ROS indicator dye (e.g., CellROX Green or DCFDA).
-
Measure fluorescence intensity using a plate reader or flow cytometer.
-
-
Analysis of Mitochondrial Morphology:
-
Stain cells with a mitochondrial-specific dye (e.g., MitoTracker Red CMXRos).
-
Acquire images using fluorescence microscopy.
-
Analyze mitochondrial morphology (e.g., length, branching) using imaging software (e.g., ImageJ). Pridopidine has been shown to promote mitochondrial elongation.
-
-
Data Analysis:
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare treated groups with the control group.
-
A p-value of <0.05 is typically considered statistically significant.
-
Mandatory Visualizations
Caption: Pridopidine activates S1R to promote neuroprotective pathways.
Caption: Workflow for preclinical evaluation of Pridopidine's efficacy.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. The Safety Profile of Pridopidine, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massgeneral.org [massgeneral.org]
- 5. AD/PD 2021: pridopidine, a Sigma-1 receptor agonist for Huntington’s [pharmaceutical-technology.com]
Managing adverse effects of Pridopidine in trial participants
Welcome to the Technical Support Center for Pridopidine clinical trials. This resource is designed to assist researchers, scientists, and drug development professionals in managing potential adverse effects observed in trial participants. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide practical information and evidence-based strategies to ensure patient safety and data integrity throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects associated with Pridopidine in clinical trials?
A1: Based on integrated safety data from numerous clinical trials, Pridopidine is generally safe and well-tolerated, with an adverse event profile comparable to placebo.[1][2][3][4][5] The most frequently reported treatment-related adverse events are generally mild to moderate and include insomnia, diarrhea, nausea, and dizziness. Other commonly observed adverse events are falls, worsening of chorea, nasopharyngitis, headache, and anxiety.
Q2: Are there any serious adverse events (SAEs) associated with Pridopidine?
A2: The overall incidence of SAEs in Pridopidine clinical trials is low. Most SAEs reported are characteristic of the underlying neurodegenerative disease, such as Huntington's disease (HD). Events that have been reported include falls, suicide attempts or suicidal ideation, head injury, and aspiration pneumonia. A single case of subdural hematoma was considered possibly related to the study drug, which was associated with a fall.
Q3: What is the cardiac safety profile of Pridopidine, specifically concerning QTc interval prolongation?
A3: Pridopidine has a concentration-dependent effect on the QTc interval. However, at the therapeutic dose of 45 mg twice daily, the predicted effect on the QTc interval is below the threshold of regulatory concern and is not considered clinically relevant. Pooled safety data indicate that the frequency of cardiac-related adverse events with Pridopidine at 45 mg twice daily is similar to that of placebo.
Q4: What is the primary mechanism of action of Pridopidine?
A4: Pridopidine is a selective and potent Sigma-1 Receptor (S1R) agonist. The S1R is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is involved in regulating various cellular processes crucial for neuronal health and survival, including calcium homeostasis, mitochondrial function, and reducing cellular stress.
Troubleshooting Guides for Adverse Event Management
Insomnia
Issue: A trial participant reports difficulty falling asleep or staying asleep after initiating Pridopidine treatment.
Background: Insomnia is one of the more frequently reported treatment-related adverse events.
Management Protocol:
-
Initial Assessment:
-
Obtain a detailed history of the sleep disturbance, including onset, duration, and pattern.
-
Assess for other contributing factors such as anxiety, depression, or changes in daily routine.
-
Administer a validated sleep quality scale (e.g., Pittsburgh Sleep Quality Index) at baseline and follow-up visits.
-
-
Non-Pharmacological Interventions (First-Line):
-
Cognitive Behavioral Therapy for Insomnia (CBT-I): This is the recommended first-line treatment for insomnia in patients with Huntington's disease. CBT-I includes:
-
Sleep Hygiene Education: Advise on maintaining a regular sleep-wake schedule, creating a relaxing bedtime routine, ensuring a comfortable sleep environment (dark, quiet, cool), and avoiding caffeine and alcohol before bedtime.
-
Stimulus Control: Instruct the participant to use the bed only for sleep and intimacy, to leave the bedroom if unable to fall asleep within 20 minutes, and to return only when sleepy.
-
Sleep Restriction: Initially limit time in bed to the actual amount of time spent asleep to improve sleep efficiency.
-
-
Relaxation Techniques: Suggest deep breathing exercises, progressive muscle relaxation, or mindfulness meditation.
-
-
Pharmacological Interventions (Second-Line):
-
If non-pharmacological interventions are insufficient, consider pharmacological options with caution, being mindful of potential interactions and exacerbation of other symptoms.
-
Consult the clinical trial protocol for a list of approved and discouraged concomitant medications.
-
For patients with Huntington's Disease, low-dose doxepin or mirtazapine may be considered for sleep maintenance and comorbid depression, respectively. Short-term use of non-benzodiazepine hypnotics could be a possibility for refractory insomnia.
-
Gastrointestinal Disturbances (Nausea and Diarrhea)
Issue: A participant experiences nausea or diarrhea following the administration of Pridopidine.
Background: Nausea and diarrhea are among the most common treatment-related side effects. These are generally mild and may be transient.
Management Protocol:
-
Initial Assessment:
-
Characterize the symptoms: frequency, severity, timing in relation to drug administration, and impact on daily activities.
-
Rule out other causes such as concurrent illness or dietary changes.
-
-
Management Strategies:
-
Dietary Modifications:
-
For nausea, recommend small, frequent meals, avoiding greasy, spicy, or overly sweet foods. Suggest bland foods like crackers, toast, and rice.
-
For diarrhea, advise adequate hydration with water or electrolyte-containing fluids. Recommend a BRAT diet (bananas, rice, applesauce, toast) and avoidance of dairy, fatty foods, and high-fiber foods until symptoms resolve.
-
-
Dosing Administration:
-
Administering Pridopidine with food may help mitigate nausea.
-
-
Symptomatic Treatment:
-
If symptoms are persistent and distressing, consider appropriate symptomatic treatment as per the trial protocol. For diarrhea, loperamide may be an option, and for nausea, antiemetics could be considered, with careful attention to potential QTc-prolonging effects of some antiemetics.
-
-
Dizziness
Issue: A participant reports feeling dizzy or lightheaded.
Background: Dizziness is a commonly reported treatment-related adverse event.
Management Protocol:
-
Initial Assessment:
-
Determine the nature of the dizziness (e.g., vertigo, lightheadedness, unsteadiness).
-
Assess for postural hypotension by measuring blood pressure and heart rate in supine and standing positions.
-
Evaluate for concomitant symptoms such as nausea, vomiting, or gait instability.
-
-
Management Strategies:
-
Patient Education:
-
Advise participants to rise slowly from a sitting or lying position.
-
Encourage adequate fluid intake to maintain hydration.
-
Instruct them to avoid activities that could be dangerous if dizziness occurs, such as driving or operating machinery, until the symptom resolves or is well-managed.
-
-
Vestibular Rehabilitation:
-
If the dizziness is vertiginous in nature, vestibular rehabilitation exercises may be beneficial. These exercises help the brain adapt to and compensate for vestibular dysfunction.
-
-
Falls
Issue: A participant has experienced one or more falls since starting the trial.
Background: Falls are a common adverse event in individuals with neurodegenerative diseases and have been reported in Pridopidine clinical trials.
Management Protocol:
-
Initial Assessment and Monitoring:
-
Conduct a thorough fall risk assessment at baseline and regular intervals. This should include a history of falls, assessment of gait and balance (e.g., Timed Up and Go test), and review of concomitant medications that may increase fall risk.
-
Document the circumstances of any fall, including time, location, activity, and any associated symptoms or injuries.
-
-
Preventative Measures:
-
Physical Therapy: Refer the participant to a physical therapist for a tailored exercise program focusing on balance, strength, and gait training.
-
Environmental Modifications: Advise the participant and their caregivers on home safety modifications, such as removing tripping hazards, improving lighting, and installing grab bars.
-
Assistive Devices: Evaluate the need for an assistive device, such as a cane or walker, to improve stability.
-
Medication Review: Regularly review concomitant medications for any that may contribute to dizziness or sedation.
-
Worsening of Chorea
Issue: A participant with Huntington's disease experiences an increase in the severity or frequency of chorea.
Background: Worsening of chorea has been reported as an adverse event in some Pridopidine trials.
Management Protocol:
-
Initial Assessment:
-
Quantify the change in chorea using a standardized rating scale, such as the Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea score.
-
Assess the impact of the increased chorea on the participant's daily function and quality of life.
-
Review for any changes in concomitant medications that could affect chorea.
-
-
Management Strategies:
-
Pharmacological Intervention:
-
If the worsening of chorea is significant and impacts the participant's function or safety, a change in the management of chorea may be necessary.
-
According to clinical guidelines for Huntington's disease, tetrabenazine or deutetrabenazine are options for treating chorea. The decision to initiate or adjust such medications should be made in consultation with the principal investigator and in accordance with the clinical trial protocol.
-
-
QTc Interval Monitoring
Issue: A participant's ECG shows a QTc interval that meets the criteria for further evaluation as defined in the study protocol.
Background: Pridopidine has a low risk of clinically significant QTc prolongation at the therapeutic dose of 45 mg twice daily. However, diligent monitoring is a standard safety measure in clinical trials.
Experimental Protocol: QTc Monitoring
-
Baseline Assessment:
-
Obtain a baseline triplicate 12-lead ECG prior to the first dose of Pridopidine.
-
Collect a thorough medical history, including any personal or family history of long QT syndrome or sudden cardiac death.
-
Record all concomitant medications, paying close attention to those known to prolong the QTc interval.
-
-
Ongoing Monitoring:
-
Perform ECGs at scheduled time points throughout the trial, as specified in the protocol. These should be timed to coincide with the expected peak plasma concentration of Pridopidine.
-
Centrally read all ECGs to ensure consistency and accuracy of measurements.
-
-
Actionable Thresholds (General Guidance):
-
QTc > 450 ms (males) or > 460 ms (females) but < 500 ms: Increase monitoring frequency. Review and discontinue any non-essential concomitant medications that may prolong the QTc interval.
-
QTc ≥ 500 ms or an increase from baseline of > 60 ms: This is considered a significant change and requires immediate action. The study drug should be temporarily discontinued, and the participant should be closely monitored, including electrolyte levels (potassium and magnesium). The event should be reported as a serious adverse event. A cardiology consultation should be obtained.
-
Quantitative Data Summary
Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in Pridopidine Clinical Trials (Pooled Data)
| Adverse Event | Pridopidine (45 mg bid) | Placebo |
| Any TEAE | 82.8% | 85.9% |
| Falls | ≥5% | ≥5% |
| Diarrhea | ≥5% | ≥5% |
| Headache | ≥5% | ≥5% |
| Nasopharyngitis | ≥5% | ≥5% |
| Insomnia | ≥5% | ≥5% |
| Depression | 10.4% | 5.2% |
| Anxiety | ≥5% | ≥5% |
| Nausea | ≥5% | ≥5% |
| Fatigue | ≥5% | ≥5% |
| COVID-19 | ≥5% | ≥5% |
| Serious AEs | 13.6% | 8.4% |
Data adapted from the PROOF-HD Phase 3 trial. The term "≥5%" indicates that the adverse event was reported in at least 5% of participants in any treatment group, with specific percentages not always detailed in the publication.
Visualizations
Pridopidine's Mechanism of Action: Sigma-1 Receptor Signaling Pathway
Caption: Pridopidine activates the Sigma-1 Receptor, promoting neuroprotective pathways.
Experimental Workflow: Management of a Participant with a Fall
Caption: Workflow for the clinical management of a fall in a trial participant.
References
- 1. fda.gov [fda.gov]
- 2. The Safety Profile of Pridopidine, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vestibular Deficits in Neurodegenerative Disorders: Balance, Dizziness, and Spatial Disorientation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnnp.bmj.com [jnnp.bmj.com]
Technical Support Center: Improving the Oral Bioavailability of Pridopidine Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the development of oral Pridopidine formulations. The information is tailored to researchers working on enhancing the bioavailability of this promising neuroprotective agent.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of Pridopidine?
A1: Pridopidine, as a lipophilic and weakly basic compound with low aqueous solubility, is likely classified as a Biopharmaceutics Classification System (BCS) Class II drug. The primary challenges to its oral bioavailability are:
-
Low Aqueous Solubility: Poor dissolution in the gastrointestinal (GI) fluids can be the rate-limiting step for absorption.
-
pH-Dependent Solubility: As a weak base, Pridopidine's solubility is expected to be higher in the acidic environment of the stomach and decrease in the more neutral pH of the small intestine, where most drug absorption occurs. This can lead to precipitation and reduced absorption.
-
Potential for First-Pass Metabolism: While not extensively reported, drugs in this class can be susceptible to metabolism in the gut wall and liver before reaching systemic circulation.
Q2: What formulation strategies can be employed to enhance the oral bioavailability of Pridopidine?
A2: Several formulation strategies can be explored to overcome the solubility and dissolution challenges of Pridopidine:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of Pridopidine to an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[1][2][3][4][5]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like Pridopidine in the GI tract and may enhance lymphatic uptake, potentially reducing first-pass metabolism.
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size of the Pridopidine active pharmaceutical ingredient (API) increases the surface area for dissolution.
-
Salt Formation: Pridopidine is used as a hydrochloride and hydrobromide salt, which generally exhibit improved solubility and dissolution rates compared to the free base.
-
Complexation with Cyclodextrins: Encapsulating the Pridopidine molecule within a cyclodextrin complex can enhance its aqueous solubility.
Q3: Are there any specific excipients that are recommended for Pridopidine formulations?
A3: The choice of excipients is critical for the success of a formulation. For a BCS Class II compound like Pridopidine, consider the following:
-
For ASDs: Polymers such as HPMC-AS, PVP/VA, and Soluplus® are commonly used to create stable amorphous dispersions.
-
For LBDDS: A combination of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween® series), and co-solvents (e.g., Transcutol®) are typically employed.
-
For traditional tablets/capsules: Solubilizing agents, wetting agents, and disintegrants are crucial to ensure rapid dissolution.
Q4: How does the Sigma-1 receptor (S1R) signaling pathway relate to Pridopidine's mechanism of action?
A4: Pridopidine is a potent and selective agonist of the Sigma-1 receptor (S1R). The S1R is a chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). Activation of S1R by Pridopidine is believed to exert neuroprotective effects through several downstream pathways, including the upregulation of Brain-Derived Neurotrophic Factor (BDNF), modulation of calcium signaling, and reduction of cellular stress. Understanding this pathway is crucial for correlating pharmacokinetic profiles with pharmacodynamic outcomes in your experiments.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low in vitro dissolution rate of Pridopidine from a solid dosage form. | - Poor wetting of the drug substance. - Inadequate disintegration of the dosage form. - Recrystallization of an amorphous form. | - Incorporate a wetting agent (e.g., sodium lauryl sulfate) into the formulation. - Optimize the concentration of the disintegrant (e.g., croscarmellose sodium). - For ASDs, select a polymer that provides good physical stability and perform stability studies under accelerated conditions. |
| High variability in in vivo pharmacokinetic data. | - pH-dependent solubility leading to variable precipitation in the GI tract. - Food effects influencing drug solubilization and absorption. - Inconsistent gastric emptying times. | - Develop a formulation that maintains Pridopidine in a solubilized state across the physiological pH range of the GI tract (e.g., LBDDS). - Conduct food-effect studies to understand the impact of fed vs. fasted states on bioavailability. - Consider formulations that promote rapid dissolution and absorption in the upper small intestine. |
| Low oral bioavailability despite good in vitro dissolution. | - First-pass metabolism in the gut wall and/or liver. - Efflux by transporters such as P-glycoprotein (P-gp). - Poor permeability across the intestinal epithelium. | - Investigate the potential for first-pass metabolism using in vitro models (e.g., liver microsomes). - Use Caco-2 cell assays with and without P-gp inhibitors to assess the role of efflux transporters. - While Pridopidine is expected to have high permeability, confirm this with in vitro permeability assays (e.g., PAMPA, Caco-2). |
| Precipitation of Pridopidine upon dilution of a stock solution in aqueous buffer for in vitro assays. | - The aqueous solubility of the compound is exceeded. | - Lower the pH of the aqueous buffer, as the protonated form of the basic Pridopidine is more soluble. - Use a co-solvent like DMSO, but keep the final concentration low (<1%) to avoid affecting the assay. - Consider using cyclodextrins to form an inclusion complex and increase aqueous solubility. |
Data Presentation: Representative Bioavailability Enhancement
The following tables summarize quantitative data from literature on common formulation strategies for improving the oral bioavailability of poorly soluble drugs, which are applicable to Pridopidine as a BCS Class II compound.
Table 1: Bioavailability Enhancement with Amorphous Solid Dispersions (ASDs)
| Drug | Formulation | Fold Increase in AUC (vs. Crystalline Drug) | Reference |
| Itraconazole | HPMC-AS ASD | ~5-10 fold | |
| Praziquantel | PVP ASD | ~5 fold |
Table 2: Bioavailability Enhancement with Lipid-Based Drug Delivery Systems (LBDDS)
| Drug | Formulation | Fold Increase in AUC (vs. Suspension) | Reference |
| Simvastatin | SEDDS | ~2.5 fold | |
| Silymarin | Nanoemulsion | Significant (p < 0.05) |
Table 3: Bioavailability Enhancement with Nanoparticle Formulations
| Drug | Formulation | Fold Increase in AUC (vs. Microparticles) | Reference |
| Compound 301029 | Nanoparticles | ~4 fold | |
| Carbendazim | Nanoparticles | ~3 fold |
Experimental Protocols
In Vitro Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of Pridopidine across an artificial lipid membrane, simulating the gastrointestinal barrier.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of Pridopidine in DMSO (e.g., 10 mM).
-
Prepare the donor solution by diluting the stock solution in a buffer of appropriate pH (e.g., pH 6.5 to simulate the small intestine) to a final concentration of 100 µM.
-
Prepare the acceptor buffer (e.g., pH 7.4).
-
-
Membrane Coating:
-
Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).
-
-
Assay Procedure:
-
Add the acceptor buffer to the wells of a 96-well acceptor plate.
-
Place the lipid-coated donor plate on top of the acceptor plate.
-
Add the donor solution containing Pridopidine to the wells of the donor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, determine the concentration of Pridopidine in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation of Permeability Coefficient (Papp):
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
-
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a Pridopidine formulation.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats (n=3-5 per group).
-
Fast the animals overnight before dosing.
-
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose of Pridopidine in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.
-
Oral (PO) Group: Administer a single dose of the Pridopidine test formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of Pridopidine in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters for both IV and PO routes:
-
Area Under the Curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Mandatory Visualizations
Pridopidine's Mechanism of Action via Sigma-1 Receptor Signaling
Caption: Pridopidine activates the Sigma-1 Receptor, leading to neuroprotective effects.
Experimental Workflow for Assessing Oral Bioavailability
Caption: A typical workflow for evaluating the oral bioavailability of Pridopidine formulations.
References
- 1. contractpharma.com [contractpharma.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Outcome Measures for Pridopidine's Cognitive Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cognitive effects of Pridopidine in clinical trials.
Troubleshooting Guides
Issue 1: High variability in cognitive outcome data across study participants.
-
Question: We are observing significant variability in our cognitive assessment data, making it difficult to determine a clear treatment effect of Pridopidine. What are the potential causes and how can we mitigate this?
-
Answer: High variability in cognitive data can stem from several factors, particularly in studies involving neurodegenerative diseases like Huntington's Disease (HD).
-
Confounding Medications: Antidopaminergic medications (ADMs), often used to manage motor symptoms in HD, can negatively impact cognitive and functional measures.[1][2]
-
Disease Heterogeneity: The progression of cognitive decline in HD varies between individuals.
-
Recommendation: Ensure your study has a well-defined patient population with clear inclusion/exclusion criteria based on disease stage. Utilize baseline cognitive assessments to stratify participants.
-
-
Practice Effects: Repeated administration of the same cognitive tests can lead to learning effects, where participants' performance improves due to familiarity with the test rather than a true cognitive improvement.
-
Recommendation: Use alternate forms of cognitive tests where available. Implement a robust baseline testing schedule to allow for initial practice effects to stabilize before the treatment period begins. For computerized cognitive batteries, some platforms are designed to minimize learning effects.
-
-
Issue 2: Discrepancy between clinician-reported outcomes and patient-reported outcomes (PROs).
-
Question: Our study is showing a divergence between the cognitive improvements noted by clinicians and the outcomes reported by patients. How should we interpret this?
-
Answer: This discrepancy is a known challenge in neurodegenerative disease research.
-
Impaired Self-Awareness: As cognitive decline progresses in HD, a patient's ability to accurately self-report their symptoms can be compromised.
-
Recommendation: While PROs are valuable, they should be interpreted in conjunction with objective, performance-based cognitive assessments and clinician-reported outcomes. Consider the patient's overall cognitive status when evaluating their self-reported data.
-
-
Subjectivity of PROs: Patient-reported outcomes can be influenced by mood, motivation, and their understanding of the questions.
-
Recommendation: Utilize validated and standardized PRO instruments specific to HD. Provide clear instructions and ensure a consistent environment for PRO completion.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pridopidine related to its cognitive effects?
A1: Pridopidine is a selective and potent Sigma-1 Receptor (S1R) agonist. The S1R is highly expressed in the brain and is involved in regulating key cellular processes crucial for neuronal health. Pridopidine's activation of S1R is believed to exert neuroprotective effects by:
-
Enhancing mitochondrial function.
-
Reducing endoplasmic reticulum (ER) stress.
-
Increasing the transport and secretion of Brain-Derived Neurotrophic Factor (BDNF), a protein vital for neuronal survival and plasticity.
-
Restoring synaptic plasticity.
While initially investigated as a dopamine D2 receptor antagonist, its affinity for S1R is approximately 100 times higher.
Q2: Which cognitive domains are most likely to be impacted by Pridopidine treatment?
A2: Based on clinical trial data, Pridopidine has shown potential benefits in several cognitive domains, particularly in patients not taking ADMs. These include:
-
Processing Speed and Executive Function: As measured by the Stroop Word Reading (SWR) test and the Symbol Digit Modalities Test (SDMT).
-
Verbal Fluency: Assessed using tests like the Phonetic Verbal Fluency test (FAS).
Q3: What are the recommended cognitive outcome measures for a clinical trial investigating Pridopidine?
A3: A comprehensive battery of cognitive assessments is recommended. Key measures used in Pridopidine trials include:
-
Unified Huntington's Disease Rating Scale (UHDRS): This is a standard assessment in HD research.
-
UHDRS-Total Functional Capacity (TFC): Measures functional abilities.
-
UHDRS-Cognitive Section ("cogscore"): Includes tests like the SDMT, Stroop tests, and Verbal Fluency.
-
-
Composite Unified Huntington's Disease Rating Scale (cUHDRS): A composite score that combines measures of motor function, functional capacity, and cognition, providing a sensitive measure of disease progression.
-
Stroop Word Reading (SWR) Test: Specifically assesses processing speed and executive function.
-
Quantitative Motor (Q-Motor) Measures: While assessing motor function, some fine motor tasks can have a cognitive component.
Q4: Are there digital or computerized cognitive assessment tools suitable for Pridopidine trials?
A4: Yes, digital cognitive assessments can be highly beneficial in clinical trials. They offer several advantages, including standardized administration, precise data capture, and the potential to reduce learning effects. Several platforms provide validated digital versions of tests like the SDMT and Stroop test. These tools can be particularly useful for both in-clinic and remote testing, increasing accessibility for participants.
Data Presentation
Table 1: Summary of Pridopidine's Effects on Cognitive Outcomes in the PROOF-HD Trial (Subgroup not taking ADMs)
| Outcome Measure | Timepoint | Result | p-value | Reference |
| cUHDRS | Week 26 | Significant improvement from baseline (change of 0.46) | 0.006 | |
| Week 39 | Significant improvement from baseline (change of 0.60) | 0.003 | ||
| Week 52 | Significant improvement from baseline (change of 0.43) | 0.04 | ||
| Week 78 | Sustained benefit (change of 0.50) | 0.08 | ||
| Stroop Word Reading (SWR) | Week 26 | Significant improvement from baseline | 0.03 | |
| Week 39 | Significant improvement from baseline | 0.02 | ||
| Week 52 | Significant improvement from baseline | 0.02 | ||
| Week 78 | Maintained improvement | 0.2 | ||
| Q-Motor (Finger Tapping) | Week 26 | Significant improvement from baseline | 0.00008 | |
| Week 39 | Significant improvement from baseline | 0.04 | ||
| Week 78 | Significant improvement from baseline | 0.005 |
Experimental Protocols
Protocol 1: Stroop Word Reading (SWR) Test
-
Objective: To measure selective attention, cognitive flexibility, and processing speed.
-
Methodology: The test typically consists of three conditions:
-
Word Reading: The participant reads a list of color names printed in black ink as quickly as possible.
-
Color Naming: The participant names the color of a series of colored patches as quickly as possible.
-
Incongruent Color-Word: The participant is presented with a list of color names printed in an incongruent ink color (e.g., the word "RED" printed in blue ink) and must name the ink color, not the word.
-
-
Data Collection: The primary outcome is the time taken to complete the incongruent color-word condition. The number of errors is also recorded. The "Stroop effect" is calculated as the difference in time between the incongruent condition and the color naming condition.
Protocol 2: Symbol Digit Modalities Test (SDMT)
-
Objective: To assess complex scanning, visual tracking, and processing speed.
-
Methodology: The participant is given a key that pairs nine symbols with the numbers 1 through 9. They are then presented with a series of symbols and must write the corresponding number for each symbol as quickly as possible within a 90-second time limit.
-
Data Collection: The score is the total number of correct substitutions made within the time limit.
Mandatory Visualization
Caption: Pridopidine's signaling pathway leading to neuroprotection.
Caption: Experimental workflow for a cognitive assessment clinical trial.
References
Troubleshooting inconsistent results in Pridopidine experiments
Welcome to the technical support center for Pridopidine experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with Pridopidine.
Question 1: Why am I seeing high variability in my cell viability assay results with Pridopidine?
Answer: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo®) can stem from several factors, particularly when working with sensitive neuronal cell models used in neurodegenerative disease research.
Troubleshooting Guide:
-
Cell Model and Culture Conditions:
-
Cell Line Authenticity and Passage Number: Always use authenticated cell lines with a low passage number. High passage numbers can lead to genetic drift and altered phenotypes, affecting drug response.
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Over-confluent or sparse cultures will respond differently to Pridopidine. Run optimization experiments to determine the ideal density for your specific cell line.
-
Culture Medium and Supplements: Use a consistent batch of serum and other supplements. Batch-to-batch variability in growth factors can significantly impact cell health and drug sensitivity. Consider using serum-free medium if appropriate for your cell model to reduce this variability.
-
iPSC-Derived Neurons: Be aware of the inherent variability in iPSC lines, which can arise from donor differences and experimental variations.[1]
-
-
Pridopidine Preparation and Handling:
-
Solvent and Concentration: Prepare fresh stock solutions of Pridopidine and dilute to working concentrations immediately before use. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
-
Dose-Response: Pridopidine, as a Sigma-1 receptor (S1R) agonist, may exhibit a biphasic or bell-shaped dose-response curve.[2] If you are only testing a narrow range of high concentrations, you might miss the optimal therapeutic window. It is recommended to perform a wide dose-response curve (e.g., from low nanomolar to high micromolar) to identify the optimal concentration.
-
-
Assay Protocol:
-
Incubation Times: Optimize the incubation time with Pridopidine and with the viability reagent. Insufficient or excessive incubation can lead to incomplete reactions or cytotoxicity from the reagent itself.
-
Plate Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the perimeter of the plate can have different evaporation rates and temperature fluctuations. Avoid using the outer wells for experimental conditions or ensure they are filled with sterile PBS or medium to maintain humidity.
-
Question 2: My Western blot results for Sigma-1 Receptor (S1R) downstream targets are inconsistent after Pridopidine treatment. What could be the cause?
Answer: Inconsistent Western blot results can be frustrating. When investigating the effects of Pridopidine on S1R signaling, several steps in the process are critical for reproducibility.
Troubleshooting Guide:
-
Sample Preparation:
-
Lysis Buffer: Use a lysis buffer that is appropriate for the target protein and its subcellular location. S1R is an endoplasmic reticulum (ER) resident protein.[3][4] Ensure your lysis buffer can efficiently solubilize membrane proteins.
-
Protease and Phosphatase Inhibitors: Always include a fresh cocktail of protease and phosphatase inhibitors in your lysis buffer to prevent degradation or changes in the phosphorylation state of your target proteins (e.g., AKT, ERK).[3]
-
-
Antibody Selection and Validation:
-
Primary Antibody Specificity: Ensure your primary antibody is specific for the target protein. Validate the antibody using positive and negative controls (e.g., cell lysates with known target expression, knockout/knockdown cell lines).
-
Antibody Dilution: Optimize the primary and secondary antibody concentrations. An antibody concentration that is too high can lead to non-specific bands and high background, while a concentration that is too low will result in a weak or no signal.
-
-
Western Blotting Protocol:
-
Blocking: The choice of blocking buffer can be critical. For phosphorylated proteins, it is generally recommended to use bovine serum albumin (BSA) instead of milk, as milk contains phosphoproteins (casein) that can increase background.
-
Transfer Efficiency: Verify the transfer of proteins from the gel to the membrane, especially for high or low molecular weight proteins. You can use a Ponceau S stain to visualize total protein on the membrane after transfer.
-
Question 3: I am not observing the expected increase in BDNF secretion after treating my cells with Pridopidine. Why might this be?
Answer: Pridopidine has been shown to increase the secretion of Brain-Derived Neurotrophic Factor (BDNF) in a Sigma-1 Receptor-dependent manner. If you are not seeing this effect, consider the following:
Troubleshooting Guide:
-
Cell Model:
-
BDNF Expression and Secretion Capacity: Not all cell lines express and secrete detectable levels of BDNF. B104 neuroblastoma cells, for example, have been used successfully for this type of assay because they secrete higher levels of BDNF compared to other cell lines. Ensure your chosen cell model is appropriate for studying BDNF secretion.
-
S1R Expression: The effect of Pridopidine on BDNF secretion is mediated by S1R. Confirm that your cell model expresses sufficient levels of S1R.
-
-
Experimental Conditions:
-
Pridopidine Concentration: The effect of Pridopidine on BDNF secretion can be dose-dependent. Concentrations of 100nM and 1µM have been shown to be effective.
-
S1R Antagonist Control: To confirm that the observed effect is S1R-mediated, include a negative control where cells are co-incubated with Pridopidine and a known S1R antagonist, such as NE-100. This should abolish the Pridopidine-induced increase in BDNF secretion.
-
-
BDNF Detection Assay (ELISA):
-
Assay Sensitivity: Ensure your BDNF ELISA kit has sufficient sensitivity to detect the levels of BDNF secreted by your cells.
-
Sample Collection and Handling: Collect cell culture supernatants carefully, avoiding cell debris. Store samples at -80°C if not analyzed immediately and avoid repeated freeze-thaw cycles. Follow the ELISA kit manufacturer's protocol precisely.
-
Data Presentation
Table 1: Pridopidine's Effect on Mitochondrial Respiration in YAC128 Neurons
| Parameter | Wild-Type (WT) Neurons | YAC128 HD Model Neurons (Untreated) | YAC128 HD Model Neurons (+ 1µM Pridopidine) | YAC128 HD Model Neurons (+ 5µM Pridopidine) |
| Basal Respiration | Increased with Pridopidine | - | Increased | Increased |
| Maximal Respiration | - | Decreased | Increased (p=0.0061) | Increased (p=0.002) |
| ATP Production | Increased with Pridopidine | - | - | Increased (p=0.0358) |
Data synthesized from a study on the effect of Pridopidine on mitochondrial function in a mouse model of Huntington's Disease.
Table 2: Pridopidine's Effect on ER Stress Markers in a Cellular Model of Huntington's Disease
| ER Stress Marker | Mutant Htt Expressing Cells (Untreated) | Mutant Htt Expressing Cells (+ Pridopidine) |
| p-eIF2α | Increased | Dose-dependent decrease |
| BiP | Increased | Reduced |
| CHOP | Increased | Reduced |
Data synthesized from studies investigating Pridopidine's role in mitigating ER stress in Huntington's Disease models.
Table 3: Pridopidine's Effect on BDNF Secretion in B104 Neuroblastoma Cells
| Treatment | BDNF Secretion |
| Control (Untreated) | Baseline |
| Pridopidine (100nM) | Increased |
| Pridopidine (1µM) | Increased |
| Pridopidine (1µM) + NE-100 (S1R Antagonist) | Abolished Increase |
Data synthesized from a study on Pridopidine's S1R-dependent effect on BDNF secretion.
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol is for assessing the effect of Pridopidine on the viability of neuronal cells in a 96-well format.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary neurons, or iPSC-derived neurons)
-
Complete cell culture medium
-
Pridopidine
-
Vehicle control (e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of Pridopidine in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of Pridopidine or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Protocol 2: Western Blot for S1R Downstream Targets (p-AKT, p-ERK)
This protocol describes the detection of changes in the phosphorylation of AKT and ERK in response to Pridopidine treatment.
Materials:
-
Neuronal cell line
-
Pridopidine
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and allow them to attach overnight.
-
Treat cells with the desired concentration of Pridopidine for the optimized duration.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer with inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH) and total protein levels.
-
Protocol 3: BDNF Secretion Assay (ELISA)
This protocol outlines the measurement of secreted BDNF in cell culture supernatant following Pridopidine treatment.
Materials:
-
B104 neuroblastoma cells or another suitable cell line
-
Pridopidine
-
Human/Rat BDNF ELISA Kit
-
Plate reader
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and grow to confluency.
-
Wash the cells and replace the medium with a serum-free medium.
-
Treat the cells with Pridopidine (e.g., 100nM, 1µM) or vehicle control.
-
Incubate for the desired period (e.g., 24 hours).
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any cell debris.
-
Use the cleared supernatant for the ELISA or store it at -80°C.
-
-
ELISA Procedure:
-
Perform the BDNF ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow BDNF to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Washing the plate.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the supplied BDNF standards.
-
Calculate the concentration of BDNF in each sample based on the standard curve.
-
Visualizations
Caption: Pridopidine's primary signaling pathway.
Caption: General experimental workflow for Pridopidine.
References
- 1. Advances in current in vitro models on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ehdn.org [ehdn.org]
- 3. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pridopidine reduces mutant huntingtin-induced endoplasmic reticulum stress by modulation of the Sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Pridopidine Neuroprotective Efficacy: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating and enhancing the neuroprotective efficacy of Pridopidine. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Pridopidine's neuroprotective effects?
A1: Pridopidine's neuroprotective effects are primarily mediated through its function as a potent and selective agonist of the Sigma-1 Receptor (S1R).[1][2] The S1R is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface that regulates key cellular pathways often impaired in neurodegenerative diseases.[3][4] Activation of S1R by Pridopidine leads to the upregulation of several neuroprotective pathways, including the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.[4]
Q2: What are the key downstream signaling pathways activated by Pridopidine?
A2: Pridopidine, through S1R activation, upregulates the expression of BDNF, Dopamine D1 Receptor (D1R), Glucocorticoid Receptor (GR), and the AKT/PI3K pro-survival pathway. These pathways are crucial for neuronal plasticity, survival, and function. The effect of Pridopidine on BDNF secretion is dependent on S1R activation.
Q3: What is a typical effective concentration range for Pridopidine in in vitro studies?
A3: In in vitro models, Pridopidine has been shown to be neuroprotective with an EC50 in the mid-nanomolar range. Complete protection in some models is observed at concentrations around 1 µM. For example, in B104 neuroblastoma cells, Pridopidine enhanced BDNF secretion at concentrations of 100 nM and 1 µM.
Q4: In which cellular models has Pridopidine's neuroprotective effect been demonstrated?
A4: Pridopidine has demonstrated neuroprotective effects in various in vitro models, including mutant Huntingtin (mHTT) transfected mouse primary striatal and cortical neurons, and Huntington's disease (HD) patient-derived induced pluripotent stem cells (iPSCs). It has also been shown to enhance BDNF secretion in the B104 neuroblastoma cell line.
Strategies to Enhance Neuroprotective Efficacy
Q5: Can the neuroprotective effect of Pridopidine be enhanced by combination with other compounds?
A5: Yes, based on its mechanism of action, combining Pridopidine with other neuroactive compounds may lead to synergistic or additive neuroprotective effects. As a Sigma-1 receptor agonist, its efficacy could potentially be enhanced by co-administration with:
-
NMDA Receptor Antagonists: There is evidence for a synergistic effect between S1R agonists and NMDA receptor antagonists.
-
Selective Serotonin Reuptake Inhibitors (SSRIs): Combination with SSRIs may also potentiate neuroprotective or antidepressant-like effects.
-
Sigma-2 Receptor Antagonists: A recent study has shown that combining Pridopidine with a selective Sigma-2 receptor antagonist can enhance its neuroprotective effects in a Huntington's disease model.
Quantitative Data Summary
| Parameter | Cell Line/Model | Concentration/Dosage | Outcome Measure | Result | Reference |
| EC50 (Neuroprotection) | mHTT transfected mouse primary neurons | Mid-nanomolar range | Cell Viability | Neuroprotective | |
| Effective Concentration | mHTT transfected mouse primary neurons | 1 µM | Cell Viability | Complete protection | |
| BDNF Secretion | B104 neuroblastoma cells | 100 nM, 1 µM | BDNF protein level | Increased secretion | |
| Clinical Dosage | Huntington's Disease Patients | 45 mg twice daily | Total Functional Capacity (TFC) | Slowed decline |
Experimental Protocols
Western Blotting for BDNF Expression
This protocol outlines the steps to assess changes in BDNF protein levels in neuronal cell cultures following Pridopidine treatment.
Materials:
-
Pridopidine
-
Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-BDNF antibody (recommended dilution 1:500 - 1:1000)
-
Primary antibody: anti-β-actin or anti-GAPDH antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and treat with Pridopidine (e.g., 100 nM, 1 µM) or vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Expected band for mature BDNF is ~14 kDa, while pro-BDNF is ~32 kDa.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BDNF antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to the loading control.
MTT Assay for Cell Viability
This protocol is for assessing the neuroprotective effect of Pridopidine against a neurotoxic insult.
Materials:
-
Pridopidine
-
Neuronal cell line
-
96-well plates
-
Neurotoxic agent (e.g., glutamate, H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000-20,000 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat cells with various concentrations of Pridopidine (e.g., 10 nM - 10 µM) for 1-2 hours.
-
Neurotoxic Insult: Add the neurotoxic agent to the wells (except for the control wells) and co-incubate with Pridopidine for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay determines if Pridopidine's neuroprotective effect involves the inhibition of apoptosis.
Materials:
-
Pridopidine
-
Neuronal cell line
-
Neurotoxic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Pridopidine and/or a neurotoxic agent as described in the MTT assay protocol.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting Guides
Issue 1: Inconsistent or no Pridopidine-induced increase in BDNF levels.
-
Possible Cause 1: Suboptimal Pridopidine concentration.
-
Solution: Perform a dose-response experiment with a wider range of Pridopidine concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific cell model.
-
-
Possible Cause 2: Inappropriate incubation time.
-
Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of BDNF expression following Pridopidine treatment.
-
-
Possible Cause 3: Low endogenous BDNF expression in the cell model.
-
Solution: Some cell lines may have very low basal BDNF expression. Consider using a cell line known to express and secrete BDNF, such as B104 neuroblastoma cells, or primary neuronal cultures. Alternatively, stimulate the cells with KCl to induce BDNF expression before assessing the effect of Pridopidine.
-
-
Possible Cause 4: Issues with BDNF antibody in Western Blot.
-
Solution: Ensure the primary antibody is validated for the detection of BDNF. Use a positive control (recombinant BDNF protein) to confirm antibody reactivity. Check the recommended antibody dilution and blocking conditions.
-
Issue 2: High background or inconsistent results in the MTT assay.
-
Possible Cause 1: Contamination.
-
Solution: Ensure aseptic technique throughout the experiment. Bacterial or fungal contamination can affect the metabolic activity of the cells and interfere with the assay.
-
-
Possible Cause 2: Uneven cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding. After plating, gently rock the plate to distribute the cells evenly.
-
-
Possible Cause 3: "Edge effect" in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 4: Incomplete solubilization of formazan crystals.
-
Solution: Ensure the solubilization solution is added to all wells and that the plate is incubated for a sufficient amount of time with gentle shaking to completely dissolve the purple precipitate.
-
Issue 3: Pridopidine shows toxicity at higher concentrations.
-
Possible Cause: Off-target effects.
-
Solution: While Pridopidine is highly selective for S1R, very high concentrations may lead to off-target effects. It is crucial to perform a dose-response curve to identify the optimal therapeutic window for neuroprotection without inducing cytotoxicity. Stick to concentrations in the nanomolar to low micromolar range for most in vitro experiments.
-
Visualizations
Caption: Pridopidine Signaling Pathway for Neuroprotection.
Caption: Western Blot Workflow for BDNF Detection.
Caption: Troubleshooting Logic for Inconsistent BDNF Results.
References
- 1. researchgate.net [researchgate.net]
- 2. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pridopidine protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
Pridopidine Long-Term Studies: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term studies of Pridopidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Pridopidine that should be considered in long-term study design?
A1: Pridopidine is a first-in-class, highly selective and potent Sigma-1 Receptor (S1R) agonist.[1][2] Its therapeutic effects are not primarily due to its initial consideration as a dopamine stabilizer.[3][4] The S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, which is crucial for regulating cellular processes often impaired in neurodegenerative diseases like Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS).[5] Long-term studies should focus on endpoints that reflect the neuroprotective functions mediated by S1R activation, such as enhancement of mitochondrial function, reduction of ER stress, and increased secretion of brain-derived neurotrophic factor (BDNF).
Q2: What are the key methodological considerations when designing a long-term clinical trial for Pridopidine in Huntington's Disease?
A2: Based on findings from major trials such as PROOF-HD and PRIDE-HD, several factors are critical:
-
Primary Endpoints: The Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC) is a key endpoint for assessing functional decline. The composite UHDRS (cUHDRS), which combines functional, motor, and cognitive measures, is also a valuable primary or key secondary endpoint.
-
Study Duration: A minimum of 52 weeks is generally required to observe a meaningful change in disease progression and the effects of Pridopidine on functional capacity.
-
Patient Population: Early-stage manifest HD patients (e.g., TFC score ≥7) are often the target population.
-
Concomitant Medications: The use of antidopaminergic medications (ADMs), including neuroleptics and VMAT2 inhibitors, has been shown to be a significant confounding factor. Their use can mask the beneficial effects of Pridopidine and may be associated with a faster disease progression. Therefore, pre-specified subgroup analyses of patients not taking ADMs are crucial.
-
Objective Motor Assessments: Quantitative motor (Q-Motor) assessments provide objective and sensitive measures of motor function that can complement the UHDRS-Total Motor Score (TMS).
Q3: We are observing a significant placebo effect in our long-term Pridopidine trial. How can we mitigate this?
A3: A strong placebo effect has been noted in previous HD trials. To mitigate this, consider the following:
-
Objective Endpoints: Incorporate objective measures like Q-Motor assessments, which have shown to be less susceptible to placebo effects compared to subjective clinical ratings.
-
Standardized Training and Central Rating: Ensure all raters are rigorously trained and calibrated on the UHDRS and other clinical scales. Centralized review of video-recorded assessments can also help ensure consistency.
-
Patient and Site Education: Clearly communicate the nature of a placebo-controlled trial to participants and site staff to manage expectations.
-
Statistical Analysis Plan (SAP): The SAP should prespecify how the placebo effect will be handled in the analysis. This may include using mixed-model for repeated measures (MMRM) analyses to account for changes over time.
Q4: How should we handle patients on antidopaminergic medications (ADMs) in our long-term Pridopidine study?
A4: The impact of ADMs is a critical consideration.
-
Stratification: Consider stratifying randomization by ADM use at baseline.
-
Exclusion Criteria: For future trials, it may be beneficial to exclude patients on high doses of ADMs or those who are expected to require them during the study period.
-
Subgroup Analyses: Pre-specify analyses of subgroups based on ADM use (no ADMs, low-dose ADMs, high-dose ADMs). Data from the PROOF-HD trial suggests that the beneficial effects of Pridopidine are most evident in patients not taking ADMs.
-
Data Collection: Meticulously collect data on the type, dosage, and duration of all concomitant medications.
Troubleshooting Guides
Issue 1: High variability in UHDRS-TFC scores across different study sites.
-
Possible Cause: Inconsistent administration or scoring of the UHDRS-TFC.
-
Troubleshooting Steps:
-
Central Monitoring: Implement central monitoring of UHDRS-TFC assessments. This can involve a review of a subset of video-recorded assessments by a central, expert rater.
-
Refresher Training: Conduct periodic refresher training and calibration sessions for all site raters to ensure adherence to the standardized protocol.
-
Data Quality Checks: Perform regular data quality checks to identify any systematic scoring differences between sites.
-
Issue 2: Difficulty in detecting a treatment effect with the UHDRS-Total Motor Score (TMS).
-
Possible Cause: The UHDRS-TMS can be influenced by subjective factors and placebo effects.
-
Troubleshooting Steps:
-
Incorporate Q-Motor Assessments: Utilize Q-Motor as a sensitive and objective measure of motor function. It can detect subtle changes in motor performance that may not be captured by the UHDRS-TMS.
-
Focus on Specific Sub-scores: Analyze specific sub-scores of the UHDRS-TMS that may be more relevant to the expected effects of Pridopidine.
-
Blinded Video Review: Have a blinded central reader score video recordings of the motor assessments to reduce site-level variability.
-
Issue 3: Unexpected adverse events related to cardiac function.
-
Possible Cause: While Pridopidine has a generally favorable safety profile, long-term exposure warrants careful monitoring.
-
Troubleshooting Steps:
-
Adherence to Monitoring Plan: Strictly adhere to the cardiac monitoring plan outlined in the study protocol, including regular ECGs.
-
Review Concomitant Medications: Investigate for any potential drug-drug interactions with concomitant medications that could affect cardiac function.
-
Expert Consultation: Consult with a cardiologist or a cardiac safety expert to review any concerning findings.
-
Quantitative Data Summary
The following tables summarize key quantitative data from long-term Pridopidine studies.
Table 1: Overview of Key Pridopidine Clinical Trials in Huntington's Disease
| Trial Name | Phase | Number of Patients | Treatment Duration | Primary Endpoint | Key Findings |
| PROOF-HD | 3 | 499 | Up to 78 weeks | Change in UHDRS-TFC | Did not meet primary endpoint in the full analysis set, but showed significant benefits in patients not taking ADMs. |
| PRIDE-HD | 2 | 408 | 52 weeks | Change in UHDRS-TMS | Did not meet the primary endpoint, but a 45mg BID dose showed a beneficial effect on TFC at 52 weeks. |
| Open-HART | Open-Label Extension | - | Up to 5 years | Safety and Tolerability | Pridopidine was safe and well-tolerated over the long term. Showed a slower decline in TFC compared to historical placebo. |
| MermaiHD | 3 | - | 26 weeks | Change in UHDRS-TMS | Showed a beneficial effect on motor function. |
Table 2: Impact of Pridopidine (45mg BID) in Patients Not Taking ADMs (PROOF-HD Trial at 1 Year)
| Outcome Measure | Difference vs. Placebo |
| Composite UHDRS (cUHDRS) | 0.43 |
| Stroop Word Reading (SWR) test | 4.22 |
| Q-Motor finger tapping inter-onset interval | -22.84 ms |
Source: MedPath, 2025
Experimental Protocols
1. Unified Huntington's Disease Rating Scale - Total Functional Capacity (UHDRS-TFC)
-
Objective: To assess the patient's capacity in five key areas of daily life.
-
Methodology: The TFC is a clinician-rated scale based on a semi-structured interview with the patient and their caregiver. The rater assesses the patient's capacity in the following domains:
-
Occupation
-
Finances
-
Domestic Chores
-
Activities of Daily Living
-
Care Level
-
-
Scoring: Each domain is scored on a scale, and the total score ranges from 0 to 13, with higher scores indicating better functional capacity.
2. Quantitative Motor (Q-Motor) Assessment
-
Objective: To provide an objective and quantitative measure of motor function.
-
Methodology: The Q-Motor system uses sensors to measure various aspects of motor performance. Key tasks include:
-
Digitomotography (Finger Tapping): The patient repeatedly taps a force transducer with their index finger as quickly and regularly as possible for a set duration. Key metrics include tap frequency, inter-tap interval, and variability.
-
Pronation/Supination Tapping: The patient repeatedly taps a surface with alternating pronation and supination of the hand.
-
Manumotography (Grasping): The patient repeatedly grasps and releases a sensorized object.
-
-
Data Analysis: The sensor data is analyzed to derive quantitative metrics of motor performance.
3. Stroop Word Reading (SWR) Test
-
Objective: To assess cognitive function, specifically executive function and processing speed.
-
Methodology: The Stroop test has three conditions:
-
Word Reading: The patient reads a list of color words printed in black ink as quickly as possible.
-
Color Naming: The patient names the color of a series of colored patches.
-
Incongruent Color-Word Naming: The patient is presented with a list of color words printed in an incongruent ink color (e.g., the word "RED" printed in blue ink) and must name the ink color, not the word.
-
-
Scoring: The score is typically the number of correct items completed within a set time limit (e.g., 45 seconds) for each condition. An interference score can be calculated to quantify the difficulty in inhibiting the word-reading response.
Visualizations
Caption: Pridopidine's neuroprotective signaling pathway via Sigma-1 Receptor activation.
Caption: Generalized workflow for a long-term Pridopidine clinical trial.
Caption: Logical relationship of ADM confounding on observed Pridopidine trial outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Four Ways Concomitant Medications Can Complicate Your Clinical Trial [oracle.com]
- 3. Deciphering Cognitive Impairments in Huntington's Disease: A Comparative Study of Stroop Test Variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Patient Adherence in Pridopidine Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to patient adherence in Pridopidine clinical trials. The information is designed to offer practical solutions and a deeper understanding of the factors influencing patient compliance in the context of neurodegenerative disease research.
Troubleshooting Guides
This section provides a question-and-answer format to address common challenges encountered during Pridopidine clinical trials.
Question: We are observing a higher-than-expected rate of missed doses in our trial participants. What are the immediate steps we should take?
Answer:
-
Initiate a Root Cause Analysis: Systematically investigate the reasons for non-adherence. This can be done through non-judgmental conversations with participants, caregivers, and clinical site staff.
-
Review and Simplify the Dosing Regimen: If permissible within the protocol, assess if the dosing schedule can be simplified. Complex regimens are a known barrier to adherence.[1][2]
-
Enhance Patient Education and Engagement: Reinforce the importance of adherence and provide clear, concise educational materials. Utilize patient engagement platforms with reminders and progress tracking.[1][3]
-
Assess for Adverse Events: Investigate if side effects are contributing to missed doses. Gastroenteric and nervous system-related side effects have been noted as reasons for low adherence in neurodegenerative disease trials.[4]
-
Implement Adherence Monitoring Tools: If not already in use, consider implementing tools like electronic diaries, smart pill bottles, or regular pill counts to track adherence more accurately.
Question: Our clinical sites are reporting inconsistent methods for tracking and reporting patient adherence. How can we standardize this process?
Answer:
-
Develop a Standard Operating Procedure (SOP): Create a clear and detailed SOP for adherence monitoring that is to be used across all trial sites. This should outline the specific methods to be used (e.g., pill counts, electronic monitoring), the frequency of monitoring, and the exact data to be recorded.
-
Provide Centralized Training: Conduct comprehensive training for all site staff on the adherence monitoring SOP. This ensures that everyone understands the procedures and their importance.
-
Utilize a Centralized Data Capture System: Implement a unified electronic data capture (EDC) system for all sites to enter adherence data. This minimizes variability in data recording and allows for real-time monitoring.
-
Regular Monitoring and Auditing: Conduct regular checks and audits of site adherence data to ensure compliance with the SOP and identify any discrepancies early.
Question: A subset of participants is reporting difficulty swallowing the capsules. How should we address this to maintain adherence?
Answer:
-
Consult with the Pharmaceutical Development Team: Inquire about the possibility of alternative formulations, such as an oral suspension, which has been utilized for other medications in similar patient populations to improve adherence.
-
Provide Guidance on Administration: Offer practical advice on taking the capsules, such as with specific foods or liquids (if permitted by the protocol), to ease swallowing.
-
Document and Report Dysphagia: Ensure that any instances of dysphagia are properly documented as adverse events and reported to the safety monitoring board. This is crucial for understanding the full safety profile of the drug.
-
Explore Non-pharmacological Swallowing Support: For patients with significant dysphagia, consider recommending consultation with a speech-language pathologist for swallowing exercises and strategies, if appropriate within the trial's scope of care.
Frequently Asked Questions (FAQs)
General Adherence Questions
-
What are the primary barriers to patient adherence in neurodegenerative disease clinical trials? Common barriers include complex medication schedules, side effects, cognitive and functional decline of participants, caregiver burden, and logistical challenges such as travel to clinical sites.
-
What are some effective strategies to improve patient adherence? Strategies include simplifying dosing regimens, providing clear and continuous patient education, utilizing digital reminders and tracking tools, offering personalized support programs, and ensuring open communication between participants, caregivers, and clinical staff.
Pridopidine-Specific Questions
-
What is the expected adherence rate in Pridopidine clinical trials? In a one-year, open-label extension study of Pridopidine in Huntington's disease, a high mean adherence rate of 96.6% (with a standard deviation of 5.7%) was observed. This suggests that with appropriate support, high adherence is achievable.
-
How does Pridopidine's mechanism of action relate to potential side effects that might impact adherence? Pridopidine is a selective Sigma-1 Receptor (S1R) agonist. While generally well-tolerated with a safety profile comparable to placebo, potential side effects should be monitored as they can impact adherence. In clinical trials for other drugs in similar patient populations, side effects have been a cause for low adherence.
Data on Patient Adherence in Neurodegenerative Disease Clinical Trials
The following tables summarize available quantitative data on patient adherence and attrition in Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS) clinical trials.
Table 1: Patient Adherence in Pridopidine and Other Neurodegenerative Disease Clinical Trials
| Drug/Trial Type | Disease | Adherence Rate | Notes | Source |
| Pridopidine (OLE) | Huntington's Disease | Mean: 96.6% (SD: 5.7%) | One-year open-label extension study. | |
| Riluzole (Tablets) | ALS | Low adherence due to side effects (55.6%) and dysphagia (44.4%). | Observational study. | |
| Riluzole (Oral Suspension) | ALS | Low adherence primarily due to side effects (75%). | Observational study. |
Table 2: Attrition Rates in ALS Clinical Trials
| Study Cohort | Attrition Rate (Non-Death) | Common Reasons for Attrition | Source |
| Literature Review (49 studies) | 18% | Adverse events (30%), consent withdrawal (21%), disease progression (11%). | |
| NEALS Consortium (5 trials) | 22% | Consent withdrawal (most common), adverse events. |
Experimental Protocols
Protocol 1: Assessment of Patient Adherence Using Pill Count
Objective: To quantitatively assess patient adherence to oral Pridopidine treatment through pill counting.
Methodology:
-
Dispensation: At each study visit, dispense a pre-counted number of Pridopidine capsules to the participant. The number of capsules should exceed the required amount for the period until the next visit.
-
Participant Instruction: Instruct the participant and their caregiver to return the medication bottle with any remaining capsules at the next scheduled visit.
-
Pill Count: At the return visit, a trained and blinded study coordinator should count the number of remaining capsules.
-
Calculation of Adherence Rate: The adherence rate is calculated using the following formula: Adherence Rate (%) = [(Number of capsules dispensed - Number of capsules returned) / (Number of capsules prescribed for the period)] * 100
-
Data Recording: Record the calculated adherence rate in the participant's case report form (CRF).
Protocol 2: Qualitative Assessment of Adherence Barriers
Objective: To identify and understand the barriers to Pridopidine adherence from the perspective of the trial participant and their caregiver.
Methodology:
-
Interview Guide Development: Develop a semi-structured interview guide with open-ended questions designed to explore potential barriers to adherence. Questions should cover topics such as daily routine, ease of administration, perceived side effects, understanding of the treatment regimen, and caregiver support.
-
Participant and Caregiver Interviews: Conduct separate or joint interviews with the participant and their caregiver in a private and comfortable setting.
-
Transcription and Thematic Analysis: Transcribe the audio-recorded interviews verbatim. Use thematic analysis to identify recurring themes and patterns related to adherence barriers.
-
Data Interpretation: Interpret the identified themes to gain insights into the specific challenges faced by participants and to inform the development of targeted adherence support strategies.
Visualizations
Pridopidine's Mechanism of Action: Sigma-1 Receptor Signaling Pathway
Caption: Pridopidine binds to the S1R, leading to neuroprotective effects.
Experimental Workflow: Monitoring and Enhancing Patient Adherence
Caption: A workflow for proactive patient adherence management in clinical trials.
Logical Relationship: Factors Influencing Patient Adherence
Caption: Key barriers and enablers impacting patient adherence in clinical trials.
References
- 1. Improving Adherence and Protocol Compliance in Clinical Trials [mahalo.health]
- 2. subjectwell.com [subjectwell.com]
- 3. Ensuring Study Participant Adherence: Strategies for Successful Remote Data Collection in Clinical Trials Using Wearable Technologies [clinicalresearchnewsonline.com]
- 4. Adherence to riluzole in patients with amyotrophic lateral sclerosis: an observational study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pridopidine in Focus: A Comparative Guide to Sigma-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The Sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, has emerged as a promising therapeutic target for a range of neurodegenerative diseases. Activation of S1R is linked to neuroprotective effects through the modulation of cellular stress responses, enhancement of mitochondrial function, and promotion of neurotrophic factor signaling. Pridopidine, a selective S1R agonist, is at the forefront of clinical development for Huntington's disease and amyotrophic lateral sclerosis (ALS). This guide provides an objective comparison of Pridopidine with other notable S1R agonists, supported by experimental data, to aid researchers in their exploration of S1R-targeted therapeutics.
Comparative Analysis of Binding Affinity
The binding affinity of a ligand to its target receptor is a critical parameter in drug development. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating a stronger interaction. The following table summarizes the reported Ki values for Pridopidine and other well-characterized S1R agonists, PRE-084 and SA4503. It is important to note that direct comparison of Ki values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Receptor | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| Pridopidine | Sigma-1 | Human | Recombinant | --INVALID-LINK---Pentazocine | ~80 | [1] |
| Pridopidine | Rat | Brain | --INVALID-LINK---Pentazocine | 69.7 | [1] | |
| PRE-084 | Guinea Pig | Brain | --INVALID-LINK---Pentazocine | 2.2 | [2] | |
| SA4503 | Guinea Pig | Brain | (+)-[3H]Pentazocine | 17.4 | [3] |
Functional Comparison in Preclinical Models
The therapeutic potential of S1R agonists is evaluated in various cellular and animal models of neurodegenerative diseases. These studies provide insights into the functional consequences of S1R activation.
Neuroprotection in a Parkinson's Disease Model
A head-to-head comparison in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease revealed that both Pridopidine and PRE-084 exert neurorestorative effects. Daily administration of a low dose (0.3 mg/kg) of either compound led to significant improvements in motor deficits. These behavioral recoveries were associated with the protection of dopaminergic neurons in the substantia nigra and an increase in dopaminergic fiber density in the striatum. Notably, the beneficial effects of Pridopidine were absent in S1R knockout mice, confirming the on-target mechanism of action[4].
Efficacy in Huntington's Disease Models
In a YAC128 mouse model of Huntington's disease, Pridopidine and another S1R agonist, 3-PPP, demonstrated the ability to prevent the loss of dendritic spines on medium spiny neurons. This neuroprotective effect was blocked by the genetic deletion of S1R. Furthermore, Pridopidine has been shown to protect against mutant huntingtin (mHtt) toxicity in both mouse primary neurons and human induced pluripotent stem cell (iPSC)-derived neurons, with an EC50 in the mid-nanomolar range. This protective effect was also dependent on S1R. While direct comparative data with other S1R agonists in the same HD models is limited, the evidence strongly supports the S1R-mediated neuroprotective capacity of Pridopidine.
Signaling Pathways and Cellular Mechanisms
Activation of the S1R by agonists like Pridopidine triggers a cascade of downstream signaling events that contribute to its neuroprotective effects.
Modulation of Neurotrophic Factor Signaling
Amelioration of Cellular Stress
Neurodegenerative diseases are often characterized by cellular stress, including ER stress and mitochondrial dysfunction. Pridopidine has been demonstrated to mitigate these pathological features.
-
ER Stress Reduction: In cellular models of Huntington's disease, Pridopidine significantly reduces ER stress induced by mutant huntingtin. This is evidenced by the decreased levels of markers for all three branches of the unfolded protein response (UPR), with the most pronounced effect on the PERK pathway. This effect is S1R-dependent.
-
Mitochondrial Function Enhancement: Pridopidine has been shown to restore mitochondrial function in models of Huntington's disease. It prevents the disruption of mitochondria-ER contact sites, improves mitochondrial respiration, and reduces the production of reactive oxygen species (ROS). These beneficial effects on mitochondrial health are mediated through S1R activation.
The following diagram illustrates the central role of the Sigma-1 receptor at the mitochondria-associated ER membrane and the key signaling pathways modulated by S1R agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This assay determines the binding affinity of a test compound to the S1R by measuring its ability to compete with a radiolabeled ligand.
References
- 1. ehdn.org [ehdn.org]
- 2. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prilenia and Ferrer to Share New Data and Analyses of Pridopidine’s Impact on Huntington’s Disease at the Huntington Study Group (HSG) Congress | Forbion [forbion.com]
- 4. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pridopidine and Dopamine Stabilizers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pridopidine and various dopamine stabilizers, supported by experimental data. The information is presented to facilitate a comprehensive understanding of their distinct mechanisms of action and clinical profiles.
Pridopidine, primarily a Sigma-1 Receptor (S1R) agonist, and dopamine stabilizers, a class of drugs that modulate dopaminergic neurotransmission, represent distinct therapeutic strategies for neurological and psychiatric disorders. While both classes of compounds ultimately influence the dopamine system, their primary molecular targets and downstream effects differ significantly. This guide delves into a comparative analysis of their mechanisms, supported by quantitative data from binding assays and clinical trials, and provides detailed experimental protocols for key assays.
Mechanism of Action: A Tale of Two Pathways
Pridopidine's primary mechanism of action is the activation of the Sigma-1 Receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1][2] S1R activation is implicated in neuroprotective pathways, including the enhancement of brain-derived neurotrophic factor (BDNF) signaling, reduction of cellular stress, and modulation of neuroinflammation.[3][4] While initially investigated as a dopamine D2 receptor antagonist, its affinity for S1R is significantly higher.[1]
In contrast, traditional dopamine stabilizers primarily act by one of two mechanisms:
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: This is the mechanism of action for tetrabenazine and its derivatives, deutetrabenazine and valbenazine. By reversibly inhibiting VMAT2, these drugs reduce the packaging of dopamine into synaptic vesicles, thereby decreasing its release into the synapse. This leads to a reduction in overall dopaminergic signaling.
-
Dopamine D2 Receptor Partial Agonism: Compounds like OSU-6162 act as partial agonists at D2 receptors. This means they can act as functional antagonists in a hyperdopaminergic state and as agonists in a hypodopaminergic state, thereby "stabilizing" the dopamine system.
dot
Quantitative Comparison of Binding Affinities
The binding affinity of a drug to its target is a critical determinant of its potency and selectivity. The following table summarizes the reported binding affinities (Ki values) for Pridopidine and several dopamine stabilizers to their primary targets.
| Compound | Primary Target | Binding Affinity (Ki) | Reference(s) |
| Pridopidine | Sigma-1 Receptor | 7.1 nM (HEK293 cells, rat striatum) | |
| Dopamine D2 Receptor | 7,520 nM (high affinity state) | ||
| Tetrabenazine | VMAT2 | ~1.34 nM (Kd) | |
| Deutetrabenazine | VMAT2 (metabolites) | α-HTBZ: high affinity, β-HTBZ: high affinity | |
| Valbenazine | VMAT2 | 110-190 nM | |
| (+)-α-dihydrotetrabenazine (active metabolite) | 0.97 ± 0.48 nM | ||
| OSU-6162 | Dopamine D2 Receptor | ~900 nM | |
| 5-HT2A Receptor | Partial agonist activity |
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing Pridopidine with dopamine stabilizers are limited. Therefore, this section presents a summary of key efficacy data from separate placebo-controlled trials.
Pridopidine in Huntington's Disease (HD)
The Phase 3 PROOF-HD trial evaluated the efficacy of pridopidine in patients with early-stage HD. While the trial did not meet its primary endpoint of change in the Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC) score for the overall population, a pre-specified analysis of patients not taking neuroleptics or chorea medications showed a potential benefit.
| Trial | Primary Endpoint | Result (Overall Population) | Result (Subgroup without Antidopaminergics) | Reference(s) |
| PROOF-HD | Change in UHDRS-TFC at 65 weeks | Not met | Significant improvement in composite UHDRS (cUHDRS) at 52 weeks (Δ0.43, P=.04) |
Dopamine Stabilizers (VMAT2 Inhibitors) in Hyperkinetic Movement Disorders
Deutetrabenazine and valbenazine have demonstrated efficacy in treating tardive dyskinesia (TD), a condition characterized by involuntary movements. The primary endpoint in these trials was the change in the Abnormal Involuntary Movement Scale (AIMS) score.
| Compound | Trial | Indication | Primary Endpoint | Result | Reference(s) |
| Deutetrabenazine | ARM-TD & AIM-TD | Tardive Dyskinesia | Change in AIMS score at 12 weeks | Significant reduction vs. placebo (-3.0 vs -1.6, p=0.019 in ARM-TD; -3.3 vs -1.4, p=0.001 in AIM-TD) | |
| Valbenazine | KINECT 3 | Tardive Dyskinesia | Change in AIMS score at 6 weeks | Significant reduction vs. placebo (-3.2 vs -0.1, p<0.001 for 80 mg/day) |
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
dot
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Pridopidine) for the Sigma-1 Receptor.
Materials:
-
Membrane preparation from a source rich in Sigma-1 receptors (e.g., guinea pig liver, or cell lines overexpressing the receptor).
-
Radioligand: --INVALID-LINK---pentazocine.
-
Test compound: Pridopidine.
-
Non-specific binding control: Haloperidol.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Striatal Dopamine Measurement
dot
Objective: To measure the extracellular levels of dopamine in the striatum of a freely moving animal following the administration of a dopamine stabilizer.
Materials:
-
Laboratory animal (e.g., rat).
-
Stereotaxic apparatus.
-
Microdialysis probe and guide cannula.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
Test compound (e.g., a dopamine stabilizer).
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector.
Procedure:
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the striatum. Secure the cannula with dental cement. Allow the animal to recover.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Collect several baseline dialysate samples to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer the test compound via the desired route (e.g., intraperitoneal injection).
-
Post-Drug Collection: Continue to collect dialysate samples for a predetermined period to monitor changes in dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot the time course of the drug's effect.
Conclusion
Pridopidine and dopamine stabilizers represent distinct approaches to modulating dopaminergic function. Pridopidine's primary action through the Sigma-1 receptor suggests a neuroprotective mechanism that is fundamentally different from the direct modulation of dopamine release or receptor activity by VMAT2 inhibitors and D2 partial agonists. While VMAT2 inhibitors have demonstrated robust efficacy in treating hyperkinetic movement disorders like tardive dyskinesia, the clinical data for Pridopidine in Huntington's disease suggests a more nuanced effect, potentially dependent on the concurrent use of other medications. For researchers and drug development professionals, the choice of which pathway to target will depend on the specific pathophysiology of the disease of interest. The experimental protocols provided in this guide offer a starting point for the preclinical evaluation of novel compounds targeting these pathways. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these different mechanistic approaches.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Efficacy and Safety of VMAT-2 Inhibitors and Dopamine Stabilizers for Huntington’s Chorea: A Systematic Review, Meta-Analysis, and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. neurologylive.com [neurologylive.com]
A Comparative Analysis of Pridopidine's Neuroprotective Efficacy in Huntington's Disease Models
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Pridopidine's neuroprotective effects in preclinical models of Huntington's Disease (HD), with a focus on its performance against the established symptomatic treatment, Tetrabenazine. The data presented is collated from various studies to offer a clear, evidence-based overview for researchers, scientists, and drug development professionals in the neurodegenerative disease field.
Introduction to Pridopidine
Pridopidine is a first-in-class small molecule that acts as a potent and selective agonist of the Sigma-1 Receptor (S1R).[1][2] The S1R is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria associated membranes (MAMs), a critical hub for cellular signaling and homeostasis.[3] Activation of S1R by Pridopidine has been shown to modulate several key cellular pathways implicated in neurodegeneration, including enhancing mitochondrial function, reducing endoplasmic reticulum (ER) stress, increasing the production of brain-derived neurotrophic factor (BDNF), and promoting neuronal survival and plasticity.[1][4]
Pridopidine in Preclinical Models of Huntington's Disease
The neuroprotective potential of Pridopidine has been extensively evaluated in various preclinical models of HD, most notably the YAC128 and R6/2 transgenic mouse models. These models recapitulate key aspects of HD pathology, including motor dysfunction, striatal atrophy, and molecular pathogenesis.
A critical aspect of preclinical evaluation is the assessment of motor function. The following table summarizes the quantitative data on the effects of Pridopidine and Tetrabenazine on motor performance in HD mouse models.
| Parameter | Animal Model | Pridopidine Treatment | Tetrabenazine Treatment | Outcome | Reference |
| Motor Performance (Rotarod) | YAC128 Mice | 30 mg/kg/day, early treatment | N/A | Improved motor performance from 2 to 10 months of age. | |
| Motor Coordination (Ladder Task) | R6/2 Mice | 5 mg/kg/day | N/A | Significantly preserved motor function and prevented progressive worsening. | |
| General Locomotor Activity (Open Field) | R6/2 Mice | 5 mg/kg/day | N/A | No significant effect on distance traveled. | |
| Motor Deficits | YAC128 Mice | N/A | "Early" and "late" treatment | Alleviated motor deficits. |
Striatal neurodegeneration is a hallmark of HD. The following table compares the effects of Pridopidine and Tetrabenazine on neuronal survival and striatal volume in HD mouse models.
| Parameter | Animal Model | Pridopidine Treatment | Tetrabenazine Treatment | Outcome | Reference |
| Striatal Volume | YAC128 Mice | 10 or 30 mg/kg/day, early treatment | N/A | No significant effect on striatal atrophy. | |
| Striatal Cell Loss | YAC128 Mice | N/A | "Early" and "late" treatment | Reduced striatal cell loss. | |
| Mutant Huntingtin (mHtt) Aggregates | R6/2 Mice | 5 mg/kg/day | N/A | Reduction in the size of mHtt aggregates in the striatum. |
Pridopidine's mechanism of action involves the upregulation of crucial neuroprotective molecules. The table below highlights these effects.
| Parameter | Animal Model | Pridopidine Treatment | Outcome | Reference |
| Brain-Derived Neurotrophic Factor (BDNF) Expression | R6/2 Mice | 5 mg/kg/day | Enhanced BDNF expression in the striatum. | |
| Dopamine- and cAMP-regulated Phosphoprotein, Mr 32 kDa (DARPP-32) Expression | R6/2 Mice | 5 mg/kg/day | Enhanced DARPP-32 expression in the striatum. | |
| AKT/PI3K Pathway | Rat Striatum | N/A | Upregulated the AKT/PI3K pathway. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
-
Apparatus: An accelerating rotarod treadmill (Ugo Basile).
-
Procedure: Mice are placed on the rotating rod, which accelerates from a set starting speed to a maximum speed over a defined period.
-
Training: Mice are typically trained for three consecutive days with three trials per day.
-
Testing: Following training, mice are tested at various ages. The latency to fall from the rod is recorded for each trial.
-
Data Analysis: The average latency to fall across trials is calculated for each mouse. Statistical analysis, such as a one-way ANOVA with a post-hoc test, is used to compare between treatment groups.
-
Apparatus: A square arena, often equipped with infrared beams or video tracking software to monitor movement.
-
Procedure: Each mouse is placed in the center of the open field and allowed to explore freely for a set duration (e.g., 20 minutes).
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Data Analysis: Data is collected and analyzed automatically by the tracking software. Statistical comparisons between groups are made using appropriate tests like a two-way ANOVA.
-
Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are removed, post-fixed, and cryoprotected.
-
Sectioning: Brains are sectioned coronally at a specific thickness (e.g., 30 µm) using a cryostat or microtome.
-
Staining: Sections are stained with a neuronal marker such as NeuN to visualize neurons.
-
Stereology: The Cavalieri principle is used to estimate the volume of the striatum. This involves overlaying a grid of points on systematically sampled sections and counting the number of points that fall within the striatal boundaries.
-
Data Analysis: The total striatal volume is calculated based on the point counts, section thickness, and sampling interval. Statistical significance is determined using tests like a one-way ANOVA.
-
Protein Extraction: Striatal tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for BDNF or DARPP-32. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software. Protein levels are normalized to a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Statistical analysis is performed to compare protein expression levels between different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Pridopidine and a typical experimental workflow for its preclinical evaluation.
Caption: Pridopidine's neuroprotective signaling cascade.
References
- 1. neurologylive.com [neurologylive.com]
- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 3. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
Pridopidine vs. Standard of Care in Huntington's Disease: A Comparative Analysis for Researchers
An in-depth examination of the investigational drug pridopidine's efficacy and mechanism of action in comparison to established treatments for Huntington's disease, supported by clinical trial data and detailed experimental methodologies.
This guide provides a comprehensive comparison of pridopidine, an investigational therapy for Huntington's disease (HD), with the current standard of care. It is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of clinical trial data, experimental protocols, and the underlying mechanisms of action.
Executive Summary
Huntington's disease is a progressive neurodegenerative disorder with no curative treatments. The current standard of care primarily focuses on managing symptoms, particularly chorea, with vesicular monoamine transporter 2 (VMAT2) inhibitors. Pridopidine, a selective Sigma-1 receptor (S1R) agonist, represents a novel therapeutic approach with the potential to exert neuroprotective effects. Clinical trial data for pridopidine have shown mixed results on primary endpoints but have indicated potential benefits in specific patient populations, particularly those not taking antidopaminergic medications. This guide will delve into the quantitative data from key clinical trials, outline the experimental methodologies, and visualize the complex biological and procedural information to facilitate a clear comparison.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the key efficacy data from clinical trials of pridopidine and standard of care treatments for Huntington's disease.
Table 1: Pridopidine Clinical Trial Efficacy Data
| Clinical Trial | Primary Endpoint | Key Secondary/Subgroup Analysis Outcomes |
| PROOF-HD (Phase 3) | Did not meet primary endpoint of change in Total Functional Capacity (TFC) score at 65 weeks.[1][2] | In patients not taking antidopaminergic medications (ADMs), pridopidine showed a significant improvement in the composite Unified Huntington's Disease Rating Scale (cUHDRS) at 52 weeks (Δ0.43, P=.04) and Stroop Word Reading (SWR) scores (Δ4.22, P=.02).[3] |
| PRIDE-HD (Phase 2) | Did not significantly change the Unified Huntington's Disease Rating Scale-Total Motor Score (UHDRS-TMS) at 26 weeks compared to placebo.[4] | A dose of 45mg twice daily showed a significant beneficial effect on the Total Functional Capacity (TFC) scale at 52 weeks. A meta-analysis of multiple studies showed a significant improvement in the UHDRS Modified Motor Score (mMS) (MD, -0.81). |
Table 2: Standard of Care (VMAT2 Inhibitors) Clinical Trial Efficacy Data
| Drug | Clinical Trial | Primary Endpoint Outcome |
| Deutetrabenazine | FIRST-HD | Significant improvement in Total Maximal Chorea (TMC) score compared to placebo (-2.5 points, p < 0.0001). |
| Valbenazine | KINECT-HD | Significant reduction in chorea severity as measured by the TMC score compared to placebo (placebo-adjusted mean reduction of 3.2 units, p<0.0001). |
| Tetrabenazine | TETRA-HD | Significant reduction in chorea score by 5.0 points compared to 1.5 for placebo (p < 0.0001). |
Experimental Protocols
Pridopidine: PROOF-HD Trial Protocol
The PROOF-HD study was a Phase 3, randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of pridopidine in individuals with early-stage Huntington's disease.
-
Study Design: Participants were randomized in a 1:1 ratio to receive either pridopidine (45 mg twice daily) or a placebo for up to 78 weeks. The study included a double-blind treatment period followed by an optional open-label extension.
-
Patient Population: The trial enrolled adults aged 25 and older with a diagnosis of HD, confirmed by the presence of ≥36 CAG repeats in the huntingtin gene. Participants were in the early stages of HD, with a Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC) score of ≥7.
-
Intervention: Oral administration of pridopidine (45 mg) or a matching placebo, taken twice daily.
-
Outcome Measures:
-
Primary Endpoint: Change from baseline in the UHDRS-TFC score at 65 weeks.
-
Secondary Endpoints: Included the composite Unified Huntington's Disease Rating Scale (cUHDRS), which incorporates measures of motor function, cognitive function, and functional capacity.
-
Standard of Care: KINECT-HD Trial Protocol (Valbenazine)
The KINECT-HD study was a Phase 3, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of valbenazine for the treatment of chorea in Huntington's disease.
-
Study Design: A randomized, double-blind, placebo-controlled study with a 12-week treatment period.
-
Patient Population: Enrolled 128 adults aged 18 to 75 with motor-manifest HD and significant chorea.
-
Intervention: Participants were randomized 1:1 to receive either valbenazine or a placebo once daily. The valbenazine dose was titrated over 8 weeks.
-
Outcome Measures:
-
Primary Endpoint: Change in chorea severity as measured by the Total Maximal Chorea (TMC) score of the UHDRS.
-
Secondary Endpoints: Safety and tolerability of valbenazine.
-
Mechanism of Action: Pridopidine's Signaling Pathway
Pridopidine's primary mechanism of action is the activation of the Sigma-1 receptor (S1R). S1R is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is involved in regulating several cellular processes that are often impaired in neurodegenerative diseases.
Activation of S1R by pridopidine is believed to trigger a cascade of neuroprotective effects, including:
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF) pathway: Pridopidine has been shown to upregulate the BDNF pathway, which is crucial for neuronal survival and plasticity.
-
Enhancement of mitochondrial function: Pridopidine can improve mitochondrial activity and reduce oxidative stress.
-
Modulation of other signaling pathways: Research suggests that pridopidine also upregulates the glucocorticoid receptor (GR) response, D1 receptor-associated genes, and the AKT/PI3K pathway, all of which play roles in neuronal survival and function.
Conclusion
Pridopidine presents a novel approach to treating Huntington's disease by targeting the Sigma-1 receptor and activating neuroprotective pathways. While it has not consistently met primary endpoints in clinical trials, subgroup analyses suggest potential benefits, particularly for patients not on antidopaminergic medications. In contrast, the standard of care, primarily VMAT2 inhibitors, has demonstrated clear efficacy in managing the symptomatic manifestation of chorea.
For researchers and drug development professionals, the data suggests that pridopidine's potential may lie in its disease-modifying capabilities rather than purely symptomatic relief. Future research should focus on elucidating the specific patient populations that may benefit most from pridopidine and further exploring its neuroprotective mechanisms. The comparison of pridopidine's broader potential effects on disease progression with the established symptomatic control offered by standard of care will be crucial in defining its future role in the management of Huntington's disease.
References
A Head-to-Head Comparison of Pridopidine and Other ALS Treatments
For Researchers, Scientists, and Drug Development Professionals
Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease with a critical unmet need for effective therapies. The landscape of ALS treatment is evolving, with several approved drugs and a pipeline of investigational therapies. This guide provides a head-to-head comparison of Pridopidine, an investigational Sigma-1 Receptor (S1R) agonist, with other key ALS treatments. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the current and emerging therapeutic options.
Mechanism of Action: A Divergent Approach to a Complex Disease
The approved and emerging treatments for ALS target a variety of pathological mechanisms implicated in the disease. Pridopidine's unique mechanism of action, centered on the activation of the S1R, sets it apart from other therapies.
Pridopidine is a potent and selective S1R agonist.[1][2][3] The S1R is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is involved in regulating crucial cellular processes for neuronal health and survival.[4][5] Activation of S1R by pridopidine is believed to enhance neuroprotective pathways, including the upregulation of brain-derived neurotrophic factor (BDNF), reduction of cellular stress, and improvement of mitochondrial function.
In contrast, other ALS treatments have distinct mechanisms:
-
Riluzole , the first approved drug for ALS, is thought to act by inhibiting glutamate excitotoxicity through the blockade of voltage-gated sodium channels and inhibiting glutamate release.
-
Edaravone (Radicava) is a free radical scavenger that is believed to reduce oxidative stress, a key contributor to motor neuron damage in ALS.
-
Tofersen (Qalsody) is an antisense oligonucleotide specifically designed for patients with SOD1-mutated ALS. It works by binding to and promoting the degradation of SOD1 mRNA, thereby reducing the production of the toxic SOD1 protein.
-
AMX0035 (Relyvrio) , which was voluntarily withdrawn from the market, was a combination of sodium phenylbutyrate and taurursodiol designed to target endoplasmic reticulum stress and mitochondrial dysfunction.
-
Masitinib is a tyrosine kinase inhibitor that targets mast cells and microglia, aiming to reduce neuroinflammation in the central nervous system.
Signaling Pathway of Pridopidine
The following diagram illustrates the proposed signaling pathway of Pridopidine through the activation of the Sigma-1 Receptor (S1R).
References
Pridopidine's Preclinical Profile: A Comparative Guide to Key Neuroprotective Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key preclinical findings for Pridopidine, a selective Sigma-1 receptor (S1R) agonist with neuroprotective properties. The data presented here is collated from pivotal studies investigating its mechanism of action and efficacy in models of neurodegenerative diseases, including Huntington's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, highlighting Pridopidine's binding affinities, receptor occupancy, and functional outcomes.
Table 1: Receptor Binding Affinities of Pridopidine
| Receptor | Ligand | Ki (nM) | Species | Tissue/Cell Line | Reference |
| Sigma-1 (S1R) | Pridopidine | 7.1 | Rat | Striatal Membranes | (--INVALID-LINK--) |
| Sigma-1 (S1R) | Pridopidine | 7.1 | Human | HEK293 Cells | (--INVALID-LINK--) |
| Sigma-1 (S1R) | Pridopidine | ~70-80 | - | - | [1](2) |
| Sigma-1 (S1R) | Pridopidine | 69.7 | Rat | - | [3](4) |
| Sigma-1 (S1R) | Pridopidine | 81.7 | Human | - | [3](4) |
| Dopamine D2 (D2R) | Pridopidine | 7520 (high-affinity Ki) | - | - | (2) |
| Dopamine D2 (D2R) | Pridopidine | 7.5 μM (high affinity) | - | - | (--INVALID-LINK--) |
| Dopamine D2 (D2R) | Pridopidine | 17.5 μM (low affinity) | - | - | (--INVALID-LINK--) |
| Dopamine D3 (D3R) | Pridopidine | ~30-fold less selective than S1R | - | - | (--INVALID-LINK--) |
Table 2: In Vivo Receptor Occupancy of Pridopidine in Rodent Brain
| Receptor | Dose (mg/kg) | Occupancy (%) | Method | Species | Reference |
| Sigma-1 (S1R) | 3 | 57 ± 2 | MicroPET with 11C-SA4503 | Rat | (2) |
| Sigma-1 (S1R) | 15 | 85 ± 2 | MicroPET with 11C-SA4503 | Rat | (2) |
| Dopamine D2 (D2R) | 60 | 44 - 66 | MicroPET with 11C-raclopride | Rat | (2) |
Table 3: Neuroprotective and Functional Effects of Pridopidine in Preclinical Models
| Disease Model | Animal/Cell Model | Pridopidine Dose/Concentration | Key Finding | Effect | Reference |
| Huntington's Disease | YAC128 mice | 30 mg/kg/day (oral) | Restored spine density | Neuroprotection | (5) |
| Huntington's Disease | Rat striatum | - | Upregulated BDNF pathway genes | S1R-dependent | (6) |
| Huntington's Disease | HdhCAG140/+ mouse primary neurons | - | Rescued BDNF/TrkB trafficking | Neuroprotection | (7) |
| Huntington's Disease | R6/2 mice | - | Improved motor performance | Functional Improvement | (8) |
| Parkinson's Disease | 6-OHDA-lesioned mice | 0.3 mg/kg | Increased dopaminergic neurons and striatal GDNF, BDNF, pERK1/2 | Neurorestoration | (9) |
| ALS | SOD1G93A mice | - | Reduced mutant SOD1 aggregation in spinal cord | Neuroprotection | (4) |
| ALS | SOD1G93A motor neurons | - | Attenuated neuromuscular junction disruption | Neuroprotection | (4) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Pridopidine for the Sigma-1 receptor (S1R) and Dopamine D2 receptor (D2R).
Protocol for S1R Binding:
-
Tissue/Cell Preparation: Membranes were prepared from rat striatum or HEK293 cells expressing human S1R.
-
Radioligand: --INVALID-LINK---pentazocine was used as the radioligand.
-
Assay Conditions: Membranes were incubated with the radioligand and varying concentrations of Pridopidine in an appropriate buffer.
-
Detection: Bound radioactivity was separated from unbound by rapid filtration and quantified using liquid scintillation counting.
-
Data Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.
Protocol for D2R Binding:
-
Tissue Preparation: Membranes were prepared from rat striatum.
-
Radioligand: [3H]-raclopride or a similar D2R antagonist was used.
-
Assay Conditions: Similar to the S1R assay, membranes were incubated with the radioligand and a range of Pridopidine concentrations.
-
Detection and Analysis: The same detection and analysis methods as for the S1R binding assay were employed.
In Vivo Receptor Occupancy using MicroPET
Objective: To measure the percentage of S1R and D2R occupied by Pridopidine at behaviorally relevant doses in the living brain.
Animal Model: Male Sprague-Dawley rats.
Experimental Workflow:
-
Baseline Scan: Animals were anesthetized (e.g., with isoflurane) and a baseline PET scan was performed after injection of the radiotracer ([11C-SA4503] for S1R or [11C-raclopride] for D2R).
-
Pridopidine Administration: A separate cohort of animals was pretreated with a single dose of Pridopidine (e.g., 3, 15, or 60 mg/kg) via an appropriate route (e.g., intraperitoneal or oral).
-
Post-Dose Scan: Following a specific uptake period, a second PET scan was conducted with the same radiotracer.
-
Image Analysis: The binding potential of the radiotracer in specific brain regions (e.g., striatum, cerebellum) was calculated for both baseline and post-dose scans.
-
Occupancy Calculation: Receptor occupancy was determined by the percentage reduction in radiotracer binding potential after Pridopidine administration compared to the baseline, often using a Lassen plot analysis.(10)
BDNF Pathway Activation Analysis
Objective: To assess the effect of Pridopidine on the expression of Brain-Derived Neurotrophic Factor (BDNF) and its downstream signaling pathways.
Animal Model: Rats were chronically treated with Pridopidine.
Methodology:
-
Tissue Collection: Striatal tissue was collected after the treatment period.
-
Gene Expression Analysis: RNA was extracted, and quantitative real-time PCR (qPCR) was performed to measure the mRNA levels of BDNF and other related genes (e.g., those induced by BDNF).(2)
-
Protein Analysis: Western blotting was used to measure the protein levels of BDNF and phosphorylated forms of downstream signaling molecules like ERK (pERK).
-
Cell-Based Assays: In vitro experiments using neuronal cell cultures were conducted to confirm the S1R-dependency of BDNF secretion by co-incubating cells with Pridopidine and an S1R antagonist (e.g., NE-100).(2)
Visualizations
The following diagrams illustrate key concepts from Pridopidine's preclinical research.
Caption: Pridopidine's S1R-mediated signaling pathway.
Caption: Experimental workflow for in vivo receptor occupancy studies.
References
- 1. The dopamine stabilizers ACR16 and (-)-OSU6162 display nanomolar affinities at the σ-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Sigma-1 Receptor via Pridopidine Ameliorates Central Features of ALS Pathology in a SOD1G93A Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pridopidine rescues BDNF/TrkB trafficking dynamics and synapse homeostasis in a Huntington disease brain-on-a-chip model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pridopidine, a dopamine stabilizer, improves motor performance and shows neuroprotective effects in Huntington disease R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. Sigma-1 and dopamine D2/D3 receptor occupancy of pridopidine in healthy volunteers and patients with Huntington disease: a [18F] fluspidine and [18F] fallypride PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Safety of Pridopidine: A Comparative Analysis Against VMAT2 Inhibitors in Huntington's Disease
For Immediate Release
This guide provides a comprehensive comparison of the long-term safety profile of Pridopidine, a selective Sigma-1 Receptor (S1R) agonist, against its key competitors in the treatment of Huntington's disease (HD): the Vesicular Monoamine Transporter 2 (VMAT2) inhibitors Deutetrabenazine, Tetrabenazine, and Valbenazine. This document is intended for researchers, scientists, and drug development professionals, offering an objective assessment based on available clinical trial data.
Executive Summary
Pridopidine has demonstrated a favorable long-term safety and tolerability profile, comparable to placebo in an integrated analysis of studies lasting up to 6.5 years.[1][2][3] In contrast, the VMAT2 inhibitor class, while effective in managing chorea, is associated with a higher incidence of adverse events, including somnolence, depression, and parkinsonism. Deutetrabenazine and Valbenazine have been developed to offer improved tolerability over the first-generation VMAT2 inhibitor, Tetrabenazine.
Mechanism of Action Overview
The differing mechanisms of action between Pridopidine and the VMAT2 inhibitors are fundamental to understanding their distinct safety profiles.
-
Pridopidine: A selective and potent agonist of the Sigma-1 Receptor (S1R).[4][5] The S1R is involved in regulating crucial cellular processes for neuronal health and survival, and its activation by Pridopidine has shown neuroprotective effects in various neurodegenerative disease models.
-
VMAT2 Inhibitors (Deutetrabenazine, Tetrabenazine, Valbenazine): These drugs act by reversibly inhibiting VMAT2, a transporter responsible for packaging monoamines (like dopamine, serotonin, and norepinephrine) into synaptic vesicles. This leads to the depletion of these neurotransmitters at the synapse, which helps to control chorea but can also lead to off-target effects.
References
- 1. Long-Term Efficacy and Safety of Deutetrabenazine for Chorea in Huntington’s Disease: Results From the ARC-HD Open-label Study | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Hospital Anxiety and Depression Scale [bio-protocol.org]
- 4. med.upenn.edu [med.upenn.edu]
- 5. UUSOP-14: Clinical Trial Safety Assessment and Reporting - Research Quality and Compliance - The University of Utah [qualitycompliance.research.utah.edu]
Pridopidine in Huntington's Disease: A Comparative Meta-Analysis
This guide provides a comprehensive comparison of Pridopidine clinical trial data for researchers, scientists, and drug development professionals. It synthesizes quantitative data from meta-analyses, details experimental protocols, and contrasts Pridopidine with alternative therapies for Huntington's Disease (HD).
Quantitative Data Summary: Meta-Analyses of Pridopidine
Meta-analyses of randomized controlled trials (RCTs) provide a quantitative overview of Pridopidine's efficacy and safety in treating motor symptoms of Huntington's Disease.
Efficacy of Pridopidine in Huntington's Disease (Meta-Analysis Results)
| Outcome Measure | No. of RCTs / Patients | Mean Difference (MD) vs. Placebo (95% CI) | p-value | Key Findings |
| UHDRS-Total Motor Score (TMS) | 4 RCTs / 1130 patients | -0.93 (-2.01 to 0.14)[1][2] | 0.09[1][2] | The overall effect did not show a statistically significant improvement over placebo.[1] |
| 4 RCTs / 1119 patients | -0.91 (-2.03 to 0.21) | 0.11 | Subgroup analysis showed significant improvement at doses ≥90 mg/day (MD -1.50). | |
| UHDRS-Modified Motor Score (mMS) | 3 RCTs / 1130 patients | -0.81 (-1.48 to -0.13) | 0.02 | A statistically significant improvement in voluntary motor function was observed. |
| 4 RCTs / 1119 patients | -0.79 (-1.46 to -0.11) | 0.02 | Subgroup analysis showed significant improvement at doses ≥90 mg/day (MD -1.03). |
UHDRS-TMS: Unified Huntington's Disease Rating Scale-Total Motor Score. A lower score indicates better motor function. UHDRS-mMS: Unified Huntington's Disease Rating Scale-Modified Motor Score, which focuses on voluntary movements. A lower score indicates better function.
Safety Profile of Pridopidine in Huntington's Disease (Meta-Analysis Results)
| Outcome | Risk Ratio (RR) vs. Placebo (95% CI) | p-value | Common Adverse Events | Key Findings |
| Overall Adverse Events | 1.03 (0.94 to 1.13) | 0.49 | Nasopharyngitis, insomnia (at doses ≥90 mg/day) | Pridopidine is generally well-tolerated with a safety profile comparable to placebo. |
| Serious Adverse Events | 1.62 (0.88 to 2.99) | 0.12 | N/A | No significant increase in serious adverse events compared to placebo. |
Comparison with Alternative Treatments
While Pridopidine offers a novel mechanism through Sigma-1 Receptor agonism, other approved treatments for Huntington's Disease primarily target chorea by modulating dopamine pathways.
Overview of Treatments for Huntington's Disease
| Drug Class | Drug(s) | Mechanism of Action | Primary Clinical Use & Efficacy |
| Sigma-1 Receptor (S1R) Agonist | Pridopidine (Investigational) | Activates the S1R, promoting neuroprotective pathways (e.g., BDNF, AKT/PI3K), reducing cellular stress, and enhancing mitochondrial function. | Investigational for slowing disease progression. Clinical trials have shown modest, though not always statistically significant, benefits on motor function. |
| VMAT2 Inhibitors | Tetrabenazine, Deutetrabenazine, Valbenazine | Reversibly inhibit Vesicular Monoamine Transporter 2 (VMAT2), leading to presynaptic depletion of dopamine. | FDA-approved for the treatment of HD-associated chorea. Deutetrabenazine significantly improves chorea scores compared to placebo. |
| Antipsychotics (Antidopaminergics) | Haloperidol, Olanzapine, Risperidone | Block dopamine D2 receptors. | Used off-label to manage chorea and psychiatric symptoms. Can reduce chorea but may worsen cognitive function and cause side effects like parkinsonism. |
Experimental Protocols and Methodologies
The clinical evaluation of Pridopidine has been conducted through several key randomized controlled trials (RCTs). The Phase 3 PROOF-HD study serves as a representative example of the methodologies employed.
Typical Phase 3 Protocol (Based on PROOF-HD)
-
Study Design : A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participant Population : Adults with early-stage manifest Huntington's Disease.
-
Intervention : Oral administration of Pridopidine (e.g., 45 mg twice daily) compared against a matching placebo.
-
Duration : Treatment periods are typically long enough to assess disease progression, for instance, 65 to 78 weeks.
-
Primary Outcome Measure : The primary endpoint is often a measure of functional decline, such as the change from baseline in the Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC) score.
-
Key Secondary Outcome Measures :
-
Composite UHDRS (cUHDRS) : A broader measure combining functional, motor, and cognitive assessments.
-
Quantitative Motor (Q-Motor) : An objective assessment of fine motor skills.
-
Stroop Word Reading Test (SWR) : A measure of cognitive function, specifically processing speed and executive function.
-
-
Statistical Analysis : Efficacy is typically assessed in the modified intent-to-treat (mITT) population. Pre-specified sensitivity analyses are often conducted, for example, in subgroups of patients not taking concurrent antidopaminergic medications, as these can be confounding factors.
Visualizations: Pathways and Processes
Pridopidine's Neuroprotective Signaling Pathway
Pridopidine's primary mechanism of action is the activation of the Sigma-1 Receptor (S1R), which is crucial for cellular homeostasis and neuronal survival. This activation triggers several downstream neuroprotective pathways that are often impaired in Huntington's Disease.
Caption: Pridopidine activates S1R, triggering key neuroprotective pathways.
Experimental Workflow of a Pridopidine Clinical Trial
The process of evaluating Pridopidine in a clinical setting follows a structured workflow from patient recruitment to the final analysis of results.
References
Pridopidine's Impact on Functional Capacity in Huntington's Disease: A Comparative Analysis
An objective comparison of Pridopidine's performance against alternative therapies in preserving functional capacity for patients with Huntington's Disease (HD), supported by experimental data.
Huntington's Disease (HD) is a progressive neurodegenerative disorder characterized by a triad of motor, cognitive, and psychiatric symptoms, leading to a significant decline in functional capacity. While no cure exists, therapeutic strategies aim to manage symptoms and slow disease progression. This guide provides a comparative analysis of pridopidine, an investigational therapy, and its effect on functional capacity in HD patients, benchmarked against other therapeutic alternatives.
Pridopidine, a selective Sigma-1 Receptor (S1R) agonist, has been evaluated in several clinical trials for its potential to improve motor and behavioral symptoms and, crucially, to preserve functional capacity in individuals with HD.[1][2] This guide will delve into the quantitative data from key clinical trials, detail the experimental protocols employed, and visualize the underlying biological pathways.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from clinical trials of pridopidine and its alternatives. It is important to note that the primary endpoints and patient populations in these trials may differ, making direct comparisons challenging. The data for pridopidine's effect on functional capacity is most robust in patients not concurrently taking antidopaminergic medications (ADMs).
Table 1: Pridopidine Clinical Trial Results on Functional Capacity
| Clinical Trial | Primary Endpoint | Patient Population | Key Findings on Functional Capacity | Citation(s) |
| PROOF-HD (Phase 3) | Change in Total Functional Capacity (TFC) score at 65 weeks | Early-stage HD (TFC ≥7) | - Primary endpoint not met in the overall population.- In a pre-specified analysis of patients not taking ADMs , pridopidine showed a statistically significant slowing of disease progression as measured by the composite Unified Huntington's Disease Rating Scale (cUHDRS) at 52 weeks (Δ0.43, P=.04).- Benefits in this subgroup were sustained for up to 104 weeks compared to a natural history cohort. | [1][2][3] |
| PRIDE-HD (Phase 2) | Change in Total Motor Score (TMS) at 26 weeks | Early-stage HD | - Post-hoc analysis of the 45 mg twice-daily dose showed a beneficial effect on TFC at 52 weeks (Δ0.87, p=0.0032), particularly in early-stage patients (TFC 7-13; Δ1.16, p=0.0003). |
Table 2: Alternative Therapies and their Effects on HD Symptoms
| Drug (Class) | Primary Endpoint in Key Trials | Patient Population | Key Findings Related to Functional Aspects | Citation(s) |
| Deutetrabenazine (VMAT2 Inhibitor) | Change in Total Maximal Chorea (TMC) score | HD with chorea | - Significantly improved chorea compared to placebo.- Showed improvement in the physical functioning subscale of the SF-36 quality of life measure.- Data on direct impact on TFC or cUHDRS is limited. | |
| Valbenazine (VMAT2 Inhibitor) | Change in Total Maximal Chorea (TMC) score | HD with chorea | - Significantly improved chorea compared to placebo.- Patient-reported outcomes using the Huntington's Disease Health Index (HD-HI) showed a reduction in disease burden related to mobility, abnormal movements, and hand/arm function.- Direct data on TFC or cUHDRS impact is not the primary focus of the reported trials. |
Experimental Protocols
This section details the methodologies of the key clinical trials cited, providing insight into the conditions under which the data was generated.
Pridopidine Clinical Trials (PROOF-HD & PRIDE-HD)
1. Study Design:
-
PROOF-HD: A Phase 3, randomized, double-blind, placebo-controlled study.
-
PRIDE-HD: A Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study.
2. Participant Population:
-
Inclusion Criteria: Adults (≥25 years in PROOF-HD, ≥21 in PRIDE-HD) with a clinical diagnosis of HD, confirmed by ≥36 CAG repeats in the huntingtin gene. Participants were in the early stages of HD, with a Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC) score of ≥7.
-
Exclusion Criteria: Included use of pridopidine within the previous 12 months and certain serious medical conditions.
3. Intervention:
-
PROOF-HD: Pridopidine 45 mg administered orally twice daily, compared to a matching placebo.
-
PRIDE-HD: Various doses of pridopidine (45, 67.5, 90, or 112.5 mg) or placebo administered orally twice daily.
4. Outcome Measures:
-
Primary Endpoint (PROOF-HD): Change from baseline in the UHDRS-TFC score at 65 weeks. The TFC scale assesses a patient's capacity in five key areas: occupation, finances, domestic chores, activities of daily living, and care level.
-
Primary Endpoint (PRIDE-HD): Change from baseline in the UHDRS-Total Motor Score (TMS) at 26 weeks.
-
Secondary/Exploratory Endpoints: Included the composite UHDRS (cUHDRS), which combines measures of motor function, cognition, and functional capacity, as well as quantitative motor (Q-Motor) assessments and quality of life scales.
VMAT2 Inhibitor Clinical Trials (Deutetrabenazine & Valbenazine)
1. Study Design:
-
Randomized, double-blind, placebo-controlled trials.
2. Participant Population:
-
Adults with a diagnosis of HD and chorea of a certain severity, as measured by the UHDRS-Total Maximal Chorea (TMC) score.
3. Intervention:
-
Oral administration of either deutetrabenazine, valbenazine, or a placebo.
4. Outcome Measures:
-
Primary Endpoint: Change from baseline in the UHDRS-TMC score.
-
Secondary Endpoints: Often included clinician and patient global impression of change scales (CGI-C and PGI-C) and quality of life assessments.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate Pridopidine's proposed signaling pathway and a typical experimental workflow for a clinical trial assessing functional capacity in HD.
Concluding Remarks
Pridopidine has demonstrated a potential to slow the decline in functional capacity in a specific subpopulation of early-stage HD patients, particularly those not taking antidopaminergic medications. Its mechanism of action, centered on the activation of the Sigma-1 Receptor, points to a neuroprotective effect that may address the underlying pathology of HD beyond symptomatic treatment.
In comparison, currently approved alternatives like deutetrabenazine and valbenazine are effective in managing chorea, a key motor symptom of HD. While this can indirectly improve quality of life and certain aspects of physical function, their direct impact on broader measures of functional capacity like the TFC and cUHDRS has not been the primary focus of their pivotal trials.
For researchers and drug development professionals, these findings underscore the importance of patient stratification in clinical trials for neurodegenerative diseases. The differential effect of pridopidine in patients based on their concomitant medications highlights a critical area for future investigation. Further research is warranted to directly compare the long-term effects of these different therapeutic strategies on the overall functional capacity and disease progression in Huntington's Disease.
References
- 1. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROOF-HD Trial Results Show Benefits of Pridopidine as Huntington Disease Treatment in Those Not Taking ADMs - - Practical Neurology [practicalneurology.com]
- 3. GHI - George Huntington Institute [ghi-muenster.de]
Safety Operating Guide
Navigating the Safe Disposal of Seridopidine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of Seridopidine, ensuring compliance with safety regulations and minimizing environmental impact. The information presented is based on available safety data sheets and general guidelines for pharmaceutical waste.
Hazard Profile and Safety Precautions
Prior to handling or disposal, it is essential to be aware of the hazard profile of this compound. The following table summarizes the key hazard statements associated with this compound.
| Hazard Classification | Hazard Statement | Precautionary Statement Codes |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
| Reproductive toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child | P201, P202, P280, P308+P313, P405, P501 |
Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information. Personal protective equipment (PPE), including gloves, eye protection, and appropriate clothing, should be worn at all times when handling this substance[1][2].
Step-by-Step Disposal Procedures
The primary recommendation for the disposal of this compound is to adhere to local, regional, and national regulations[1][2]. In the absence of specific institutional protocols, the following general guidelines, adapted from pharmaceutical disposal recommendations, should be followed.
1. For Small Quantities (Research & Laboratory Scale):
-
Step 1: Deactivation (Mixing). Do not dispose of pure this compound directly into the trash or down the drain. The recommended procedure is to render the compound undesirable. Mix the this compound with an inert and non-reactive substance such as dirt, cat litter, or used coffee grounds[3]. For liquid formulations, absorb the solution with a finely-powdered, liquid-binding material like diatomite or universal binders.
-
Step 2: Containment. Place the mixture into a sealable container, such as a plastic bag or a labeled, sealed container, to prevent leakage.
-
Step 3: Final Disposal. This sealed container can then be disposed of in the regular laboratory or facility trash.
-
Step 4: Decontamination. Thoroughly decontaminate any surfaces or equipment that came into contact with this compound by scrubbing with alcohol.
2. For Larger Quantities or Bulk Disposal:
-
Professional Waste Disposal Service: Contact a licensed professional waste disposal service to handle the collection and disposal of bulk quantities of this compound. This ensures compliance with all relevant regulations.
-
Drug Take-Back Programs: While primarily for household medicines, check if any institutional or local drug take-back programs are available for chemical research waste.
Important Considerations:
-
Do Not Flush: Unless explicitly stated in the product-specific disposal instructions, do not flush this compound down the toilet or drain. This is to prevent the entry of active pharmaceutical ingredients into waterways.
-
Personal Information: If disposing of labeled containers, ensure all personal or proprietary information is removed or blacked out to protect privacy and prevent misuse.
-
Spill Response: In the event of a spill, prevent further leakage and keep the product away from drains or water courses. Absorb the spill with an inert material and dispose of the contaminated material according to the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the research community.
References
Essential Safety and Logistical Information for Handling Seridopidine
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Seridopidine based on general best practices for hazardous drugs. A specific Material Safety Data Sheet (MSDS) for this compound was not located in the available resources. Researchers, scientists, and drug development professionals should always perform a risk assessment and consult with their institution's environmental health and safety (EHS) department before handling any new chemical compound. All products are for research use only unless clearly stated otherwise.[1]
This guide is intended to be a preferred source for laboratory safety and chemical handling, building trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure to hazardous drug aerosols and particles.[2] The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous drugs.
| Activity | Recommended Personal Protective Equipment |
| Unpacking/Receiving | - Gloves: Double gloving with chemotherapy gloves that meet ASTM D6978 standards is strongly recommended.[2][3] - Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[3] - Respiratory Protection: If the integrity of the packaging is compromised or unknown, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended. - Eye Protection: Safety glasses or goggles. |
| Compounding/Weighing | - Gloves: Two pairs of chemotherapy-tested gloves. - Gown: A disposable, impermeable gown that closes in the back. - Respiratory Protection: A powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a ventilated enclosure (e.g., chemical fume hood or biological safety cabinet). - Eye Protection: Goggles or a face shield. - Other: Hair covers, beard covers, and shoe covers. |
| Administration/Handling Solutions | - Gloves: Chemotherapy gloves. - Gown: An impermeable gown. - Eye Protection: Safety glasses with side shields or goggles. |
| Spill Cleanup | - Gloves: Two pairs of chemotherapy-tested gloves. - Gown: An impermeable gown. - Respiratory Protection: A PAPR or a full-face respirator with multi-gas cartridges and P100 filters. - Eye Protection: Chemical splash goggles or a face shield. - Other: Shoe covers. |
| Waste Disposal | - Gloves: Chemotherapy gloves. - Gown: An impermeable gown. - Eye Protection: Safety glasses or goggles. |
Experimental Protocol: Handling and Preparation of a this compound Stock Solution
This protocol outlines the essential steps for safely handling this compound powder and preparing a stock solution. This procedure should be performed in a designated area within a laboratory, inside a certified chemical fume hood or other appropriate containment primary engineering control (C-PEC).
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Pipettes and pipette tips
-
Vortex mixer or sonicator
-
Appropriate PPE (see table above)
-
Hazardous waste container
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Don all required PPE: inner and outer pairs of chemotherapy gloves, a disposable gown, respiratory protection, and eye protection.
-
-
Weighing the Compound:
-
Carefully transfer the desired amount of this compound powder from the storage vial to a tared weigh boat on the analytical balance using a clean spatula.
-
Perform this step gently to avoid creating airborne dust.
-
-
Solubilization:
-
Carefully transfer the weighed powder into a volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent to the flask.
-
Gently swirl the flask or use a vortex mixer or sonicator to dissolve the powder completely.
-
Once dissolved, add the solvent to the final desired volume.
-
-
Storage:
-
Cap the volumetric flask and label it clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature, which for this compound is -20°C.
-
-
Decontamination and Waste Disposal:
-
Wipe down the spatula, weigh boat, and any other contaminated surfaces with a suitable decontamination solution (e.g., 70% ethanol followed by sterile water).
-
Dispose of all contaminated disposable items, including gloves, gown, weigh boat, and absorbent pad, in a designated hazardous waste container.
-
Place used needles and syringes directly into a sharps container without crushing, clipping, or capping them.
-
-
Doffing PPE:
-
Remove PPE in a manner that prevents self-contamination.
-
The general sequence is to remove the outer gloves first, followed by the gown, and then the inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Visual Guidance
PPE Selection Workflow for Handling this compound
Caption: Workflow for PPE selection when handling this compound.
Operational and Disposal Plans
Spill Management:
In the event of a spill, the area should be evacuated and secured. Only personnel trained in hazardous drug spill cleanup should address the spill. A spill kit containing appropriate PPE, absorbent materials, and disposal bags should be readily available.
Disposal:
All materials contaminated with this compound, including gloves, gowns, labware, and cleaning materials, must be disposed of as hazardous waste in accordance with institutional and local regulations. Unused or expired this compound should also be disposed of as hazardous chemical waste. Do not dispose of this compound or its solutions down the drain.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
